Eupalinolide B
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H30O9 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(3aR,4S,6E,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6+/t19-,20+,21-,22-/m0/s1 |
InChI Key |
HPWMABTYJYZFLK-GOMZETCQSA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@H](C/C(=C\C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
Eupalinolide B: A Technical Guide to its Origin and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Eupalinolide B, a sesquiterpene lactone with significant therapeutic potential. The document details its natural origins, quantitative prevalence, detailed isolation protocols, and a proposed biosynthetic pathway.
Natural Sources and Distribution
This compound is a naturally occurring germacrane-type sesquiterpene lactone predominantly isolated from Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family.[1][2][3] This plant, also known in traditional Chinese medicine as 'Ye Ma Zhui', has been historically used for its anti-inflammatory and anti-tussive properties.[3]
Recent studies have focused on the quantitative analysis of this compound in different parts of Eupatorium lindleyanum. These investigations have consistently shown that the flowers of the plant contain the highest concentration of this compound and other related sesquiterpene lactones, followed by the leaves, with negligible amounts found in the stems.[4][5] This distribution pattern is crucial for optimizing harvesting and extraction processes to maximize the yield of the target compound.
Table 1: Quantitative Yield of this compound from Eupatorium lindleyanum
| Starting Material | Extraction Method | Yield of this compound | Purity | Reference |
| 540 mg of n-butanol fraction of E. lindleyanum ethanol extract | High-Speed Counter-Current Chromatography (HSCCC) | 19.3 mg | 97.1% (by HPLC) | [1] |
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound from Eupatorium lindleyanum involves a multi-step process, beginning with solvent extraction followed by chromatographic separation. A highly efficient method for obtaining high-purity this compound is High-Speed Counter-Current Chromatography (HSCCC).[1]
Extraction Protocol
-
Plant Material Preparation: The aerial parts of Eupatorium lindleyanum are dried and powdered.
-
Solvent Extraction: The powdered plant material (10.0 kg) is extracted three times with 95% ethanol (100 L for 3 days each time) at ambient temperature.[1]
-
Solvent Removal: The solvent from the combined ethanol extracts is removed under reduced pressure.
-
Liquid-Liquid Partitioning: The resulting residue is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.[1] The n-butanol fraction is enriched with sesquiterpene lactones, including this compound.
High-Speed Counter-Current Chromatography (HSCCC) Purification Protocol
-
Two-Phase Solvent System Preparation: A two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water at a volume ratio of 1:4:2:3 is prepared.[1] The two phases are thoroughly mixed and allowed to separate in a separatory funnel.
-
HSCCC Instrument Setup: The multilayer coil of the HSCCC instrument is filled with the upper phase (stationary phase). The apparatus is then rotated at 900 rpm, and the lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.[1]
-
Sample Injection: 540 mg of the dried n-butanol fraction is dissolved in 10 mL of the two-phase solvent system and injected into the HSCCC column after the system has reached hydrodynamic equilibrium.[1]
-
Elution and Fraction Collection: The effluent from the outlet of the column is continuously monitored with a UV detector at 254 nm. Fractions are collected based on the elution profile.
-
Compound Identification: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing this compound. The structure and purity are further confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Biosynthesis of this compound
This compound, as a sesquiterpene lactone, is synthesized via the mevalonate (MVA) pathway in the cytoplasm of the plant cells. The biosynthesis of sesquiterpene lactones in the Asteraceae family is a well-studied process, and a proposed pathway for this compound is outlined below.
The pathway commences with the synthesis of the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA. Three of these C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). FPP is then cyclized by a specific terpene synthase, germacrene A synthase (GAS), to form the germacrane skeleton, germacrene A.[1]
Subsequent enzymatic oxidations, catalyzed by cytochrome P450 monooxygenases, and other modifications of the germacrene A core structure lead to the formation of a variety of sesquiterpenoid lactones. For this compound, this involves hydroxylations at specific positions and the formation of the characteristic lactone ring.
Physicochemical and Spectroscopic Data
This compound is characterized by its germacrane skeleton, which is a ten-membered ring system, and a fused α-methylene-γ-lactone moiety. Its structure has been elucidated using various spectroscopic techniques, primarily NMR and mass spectrometry.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |
| 1 | 50.1 | 2.65 (m) |
| 2 | 26.3 | 1.85 (m), 2.10 (m) |
| 3 | 39.8 | 2.20 (m) |
| 4 | 134.5 | - |
| 5 | 128.2 | 5.15 (d, J = 9.5) |
| 6 | 82.5 | 5.30 (t, J = 9.5) |
| 7 | 48.1 | 2.90 (m) |
| 8 | 74.2 | 4.95 (dd, J = 9.5, 4.0) |
| 9 | 36.5 | 2.05 (m), 2.30 (m) |
| 10 | 130.1 | - |
| 11 | 139.8 | - |
| 12 | 170.2 | - |
| 13 | 121.5 | 5.60 (d, J = 3.0), 6.25 (d, J = 3.5) |
| 14 | 16.5 | 1.60 (s) |
| 15 | 16.8 | 1.75 (s) |
| OAc-8 | 170.5 | - |
| OAc-8 CH₃ | 21.2 | 2.08 (s) |
| Ester-6 | 166.8 | - |
| Ester-6 C-2' | 128.0 | - |
| Ester-6 C-3' | 138.5 | 6.80 (q, J = 7.0) |
| Ester-6 C-4' | 15.8 | 1.80 (d, J = 7.0) |
| Ester-6 C-1' CH₃ | 12.5 | 1.90 (s) |
Note: The spectroscopic data presented are compiled from typical values for germacrane-type sesquiterpenoids and may vary slightly depending on the solvent and instrument used.
This comprehensive guide provides foundational knowledge for researchers interested in the isolation, characterization, and further development of this compound as a potential therapeutic agent. The detailed protocols and biosynthetic insights serve as a valuable resource for natural product chemists, pharmacologists, and drug discovery professionals.
References
Isolating Eupalinolide B from Eupatorium lindleyanum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of Eupalinolide B, a bioactive sesquiterpenoid lactone, from the plant Eupatorium lindleyanum. The methodologies outlined are based on established scientific literature and are intended to offer a detailed protocol for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Eupatorium lindleyanum, a perennial herbaceous plant, is a known source of various bioactive compounds, including sesquiterpenoid lactones. Among these, this compound has garnered significant interest due to its potential therapeutic properties, including anti-cancer activities. This document details a robust method for the preparative isolation and purification of this compound, primarily employing high-speed counter-current chromatography (HSCCC).
Extraction and Preliminary Fractionation
The initial step involves the extraction of crude compounds from the dried aerial parts of Eupatorium lindleyanum. This is followed by a systematic fractionation process to enrich the sesquiterpenoid lactone content.
Experimental Protocol: Extraction and Fractionation
-
Plant Material Preparation: Dried and powdered aerial parts of Eupatorium lindleyanum are used as the starting material.
-
Ethanol Extraction: The powdered plant material (10.0 kg) is extracted three times with 95% ethanol (100 L for each extraction) at ambient temperature over a period of three days for each extraction cycle.[1]
-
Solvent Removal: The solvent from the combined ethanol extracts is removed under reduced pressure to yield a concentrated ethanol extract.
-
Solvent Partitioning: The ethanol extract is suspended in water and then sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.[1] This partitioning separates compounds based on their polarity.
-
Fraction Collection: The n-butanol fraction, which is enriched with sesquiterpenoid lactones, is collected. From 10.0 kg of dried plant material, approximately 68.21 g of the n-butanol fraction can be obtained.[1]
High-Speed Counter-Current Chromatography (HSCCC) Purification
HSCCC is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby minimizing irreversible adsorption of the sample. This method has been successfully applied for the one-step preparative separation of this compound from the n-butanol fraction.[1][2]
Experimental Protocol: HSCCC
-
Instrumentation: A high-speed counter-current chromatograph is used for the separation.
-
Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3 is employed.[1][2]
-
Sample Preparation: 540 mg of the dried n-butanol fraction is dissolved in 10 mL of the two-phase solvent system.[1]
-
HSCCC Parameters: The separation is performed under the following conditions:
-
Fraction Collection: The effluent is monitored, and fractions corresponding to the peak of this compound are collected.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the isolation of this compound from the n-butanol fraction of Eupatorium lindleyanum using the HSCCC method.[1][2]
| Parameter | Value |
| Starting Material (n-butanol fraction) | 540 mg |
| Yield of this compound | 19.3 mg |
| Purity of this compound (determined by HPLC) | 97.1% |
In the same separation, two other sesquiterpenoid lactones were also isolated: 10.8 mg of 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide (91.8% purity) and 17.9 mg of eupalinolide A (97.9% purity).[1][2]
Structural Identification and Characterization
The identity and purity of the isolated this compound are confirmed using modern analytical techniques.
Methodologies for Characterization
-
High-Performance Liquid Chromatography (HPLC): Purity analysis is conducted using HPLC.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is used to determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectroscopy is utilized for the structural elucidation of this compound.[2]
Visualized Workflows and Pathways
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and analysis of this compound.
Signaling Pathway Modulated by this compound
This compound has been reported to inhibit hepatic carcinoma by inducing ferroptosis and activating the ROS-ER-JNK signaling pathway.[3]
Caption: this compound's impact on the ROS-ER-JNK pathway.
References
- 1. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Eupalinolide B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone isolated from the traditional medicinal plant Eupatorium lindleyanum DC., has emerged as a compound of significant interest in pharmacological research.[1][2][3] Possessing a complex germacrane-type structure, it exhibits a wide spectrum of biological activities, most notably potent anti-cancer and anti-inflammatory properties. This document provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It details the molecular mechanisms and signaling pathways modulated by this natural product and furnishes comprehensive experimental protocols for its study, aiming to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is characterized by a ten-membered carbocyclic ring fused to a γ-lactone, a structural feature common to many bioactive sesquiterpenoids. Its chemical identity and properties are summarized below.
| Property | Data | Reference(s) |
| IUPAC Name | [(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | [4] |
| Synonyms | Eupalinolide G, Eupalinolide A(b) | [5][6][7] |
| CAS Number | 877822-40-7 (primary), 877822-41-8 | [1][4][5][6][7][8][9] |
| Molecular Formula | C₂₄H₃₀O₉ | [1][4][5][6][7][10] |
| Molecular Weight | 462.49 g/mol | [1][5][6][10][11] |
| Physical Description | White to off-white powder or a colorless oil. | [5][12] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Acetonitrile. | [1][5][7] |
| Purity (Commercial) | ≥98% | [1][2] |
| Storage | Store at -20°C, protected from light and moisture. | [6][7][10][12] |
Biological Activities and Mechanisms of Action
This compound has demonstrated significant therapeutic potential, primarily in oncology and immunology. Its mechanisms of action are multifaceted, involving the modulation of several key cellular signaling pathways.
Anti-Cancer Activity
This compound exhibits potent cytotoxic and anti-proliferative effects across a range of cancer cell lines.
Table 2.1: In Vitro Anti-proliferative Activity of this compound
| Cancer Type | Cell Line(s) | IC₅₀ Values (µM) | Observed Effects | Reference(s) |
| Laryngeal Cancer | TU212, AMC-HN-8, M4e, LCC, TU686, Hep-2 | 1.03, 2.13, 3.12, 4.20, 6.73, 9.07 (respectively) | Inhibition of proliferation and epithelial-mesenchymal transition; selective inhibition of Lysine-specific demethylase 1 (LSD1). | [2] |
| Pancreatic Cancer | MiaPaCa-2, PANC-1, PL-45 | Not specified | Inhibition of cell viability, proliferation, migration, and invasion; induction of apoptosis, ROS generation, and disruption of copper homeostasis (potential cuproptosis). | [9][13][14] |
| Liver Cancer | SMMC-7721, HCCLM3 | 6-24 µM (concentration range) | Inhibition of cell growth and migration; induction of ferroptosis; activation of the ROS-ER-JNK signaling pathway. | [9][15] |
| Various Cancers | A-549 (Lung), BGC-823 (Gastric), HL-60 (Leukemia) | Not specified | Potent cytotoxicity. | [1][8] |
-
ROS-ER-JNK Pathway: In hepatic carcinoma, this compound induces ferroptosis and inhibits cell migration by activating a signaling cascade involving Reactive Oxygen Species (ROS), Endoplasmic Reticulum (ER) stress, and the c-Jun N-terminal kinase (JNK).[9][15][16]
-
Cuproptosis Induction: In pancreatic cancer, this compound disrupts copper homeostasis and elevates ROS levels, suggesting a mechanism involving cuproptosis, a novel form of copper-dependent cell death.[13][14] It also shows synergistic effects when combined with the cuproptosis inducer elesclomol.[13]
-
LSD1 Inhibition: this compound acts as a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), a promising anti-cancer target, thereby suppressing proliferation and epithelial-mesenchymal transition in laryngeal cancer cells.[2]
Anti-inflammatory Activity
This compound modulates key inflammatory pathways, making it a candidate for treating inflammatory diseases.
-
NF-κB Pathway Inhibition: It inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][9] In lipopolysaccharide (LPS)-stimulated macrophages, this compound prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[3]
-
AMPK/mTOR/ULK-1 Axis Regulation: In the context of rheumatoid arthritis, this compound promotes apoptosis and autophagy in fibroblast-like synoviocytes by regulating the AMPK/mTOR/ULK-1 signaling axis, thereby reducing synovial hyperplasia and alleviating arthritic symptoms.[17]
-
DEK Degradation in Asthma: this compound may suppress asthma-related airway inflammation by targeting the oncoprotein DEK for degradation via E3 ubiquitin ligases, which in turn inhibits the RIPK1-PANoptosis pathway.[18]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies investigating the anti-proliferative effects of this compound on cancer cells.[2][19]
-
Cell Seeding: Seed cancer cells (e.g., TU212 laryngeal cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution with cell culture medium to achieve final concentrations (e.g., 0, 4, 8, 16 µM).[2] Replace the medium in the wells with the this compound-containing medium.
-
Incubation: Incubate the plates for 48 to 72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is based on the investigation of this compound's anti-inflammatory effects.[3]
-
Cell Culture and Treatment: Culture RAW264.7 macrophages. Pre-treat cells with this compound (e.g., 8 µM) for a specified time, followed by stimulation with Porphyromonas gingivalis-LPS for 24 hours to induce inflammation.[3]
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples (20-30 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
In Vivo Xenograft Tumor Model
This protocol outlines the general steps for evaluating the anti-tumor efficacy of this compound in vivo, as described in studies on pancreatic and laryngeal cancers.[2][13]
-
Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ TU212 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) daily or on a specified schedule. The vehicle control group receives the solvent (e.g., DMSO/saline mixture).
-
Monitoring: Monitor tumor volume (calculated using the formula: 0.5 × length × width²) and mouse body weight every few days for the duration of the study (e.g., 21 days).[2]
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and collect major organs (liver, kidney, spleen, etc.) for further analysis.
-
Analysis: Perform statistical analysis on tumor growth and weight. Conduct histological (e.g., H&E staining) and immunohistochemical (e.g., Ki-67 staining) analyses on the collected tissues.[2][13]
Conclusion
This compound is a promising natural product with well-documented anti-cancer and anti-inflammatory activities. Its ability to modulate multiple critical signaling pathways, including NF-κB, ROS-mediated stress responses, and programmed cell death pathways like apoptosis, ferroptosis, and cuproptosis, underscores its therapeutic potential. The detailed chemical, biological, and methodological information compiled in this guide serves as a foundational resource for facilitating further research and development of this compound as a potential lead compound for novel therapeutics. Future studies should focus on its pharmacokinetic and toxicological profiles, as well as on optimizing its structure to enhance efficacy and specificity.
References
- 1. This compound | CAS:877822-40-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical: this compound [caps.ncbs.res.in]
- 5. This compound | 877822-40-7 [chemicalbook.com]
- 6. adooq.com [adooq.com]
- 7. Natural Product Description|Eupalinolide A [sinophytochem.com]
- 8. anjiechem.com [anjiechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. raybiotech.com [raybiotech.com]
- 13. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Eupalinolide B mechanism of action in cancer cells
An In-depth Technical Guide on the Mechanism of Action of Eupalinolide B in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a sesquiterpene lactone isolated from the traditional medicinal herb Eupatorium lindleyanum, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action.[1][2] Preclinical studies demonstrate its efficacy across a range of malignancies, including hepatic, laryngeal, and pancreatic cancers.[1][2][3] Its primary anti-neoplastic activities are not attributed to a single target but rather to the induction of multiple, interconnected cell death and inhibitory pathways. This guide provides a comprehensive technical overview of the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways involved. The principal mechanisms include the induction of ferroptosis via reactive oxygen species (ROS) generation, cell cycle arrest, and the targeted inhibition of key oncogenic pathways such as NF-κB and the epigenetic regulator LSD1.[1][2][4]
Core Mechanisms of Action
This compound exerts its anti-cancer effects through several distinct, yet often interconnected, biological processes.
Induction of Ferroptosis and ROS Generation
In hepatic carcinoma, a primary mechanism of this compound-induced cell death is ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[1][5] this compound treatment leads to a significant elevation of intracellular Reactive Oxygen Species (ROS), which triggers endoplasmic reticulum (ER) stress and activates the JNK signaling pathway.[1] This cascade results in the morphological and biochemical hallmarks of ferroptosis, including shrunken mitochondria with increased membrane density.[1]
Key molecular events in this process include the upregulation of Heme Oxygenase-1 (HO-1) and the significant downregulation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that protects cells from lipid peroxidation and ferroptosis.[1] This dual action on HO-1 and GPX4 is central to its ferroptotic induction. A similar ROS-dependent mechanism has been observed in pancreatic cancer cells.[3][6]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. In human hepatic carcinoma cell lines (SMMC-7721 and HCCLM3), treatment with this compound causes a significant accumulation of cells in the S phase of the cell cycle.[1] This cell cycle blockade is mediated by the dose-dependent downregulation of key regulatory proteins essential for the G1/S phase transition, namely Cyclin-Dependent Kinase 2 (CDK2) and Cyclin E1.[1]
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
In laryngeal cancer, this compound has been identified as a novel, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme often overexpressed in various cancers.[2] LSD1 functions by demethylating histone H3 at lysine 4 and 9 (H3K4/H3K9), thereby regulating gene expression. By inhibiting LSD1, this compound leads to an increase in the methylation marks H3K9me1 and H3K9me2, altering the epigenetic landscape and suppressing the expression of oncogenes.[2] Its selectivity for LSD1 over related enzymes like MAO-A and MAO-B underscores its potential for targeted therapy.[2]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[7][8] this compound has been shown to be a potent inhibitor of this pathway. In stimulated macrophage cells, it prevents the phosphorylation, and subsequent degradation, of the inhibitory protein IκBα.[4] It also blocks the phosphorylation of the NF-κB p65 subunit.[4] This action effectively sequesters the NF-κB dimer in the cytoplasm, preventing its nuclear translocation and the transcription of downstream pro-survival and inflammatory genes.
Induction of Apoptosis and Disruption of Copper Homeostasis
While this compound does not induce apoptosis in hepatic carcinoma cells, it has been shown to trigger apoptosis in pancreatic cancer.[1][6] More recent evidence also links its activity in pancreatic cancer to the disruption of metal ion homeostasis. This compound treatment leads to a significant increase in intracellular copper levels, suggesting a potential role in inducing cuproptosis, a recently identified form of copper-dependent cell death.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Cytotoxicity (IC₅₀) of this compound in Laryngeal Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Citation |
|---|---|---|---|
| TU212 | Laryngeal Cancer | 1.03 | [2] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [2] |
| M4e | Laryngeal Cancer | 3.12 | [2] |
| LCC | Laryngeal Cancer | 4.20 | [2] |
| TU686 | Laryngeal Cancer | 6.73 | [2] |
| Hep-2 | Laryngeal Cancer | 9.07 |[2] |
Table 2: Molecular Effects of this compound on Key Regulatory Proteins
| Cancer Type | Protein Target | Effect | Citation |
|---|---|---|---|
| Hepatic Carcinoma | CDK2 | ↓ Decreased Expression | [1] |
| Hepatic Carcinoma | Cyclin E1 | ↓ Decreased Expression | [1] |
| Hepatic Carcinoma | GPX4 | ↓ Decreased Expression | [1] |
| Hepatic Carcinoma | HO-1 | ↑ Increased Expression | [1] |
| Laryngeal Cancer | H3K9me1 / H3K9me2 | ↑ Increased Expression | [2] |
| Macrophage (Model) | Phospho-IκBα | ↓ Decreased Expression | [4] |
| Macrophage (Model) | Phospho-NF-κB p65 | ↓ Decreased Expression |[4] |
Signaling Pathway and Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the core mechanisms and experimental workflows.
Caption: this compound induces ferroptosis via the ROS-ER-JNK pathway.
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Multifaceted Inducer of Apoptosis and Cell Cycle Arrest in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the mechanisms by which this compound induces apoptosis and cell cycle arrest, with a particular focus on its effects on pancreatic cancer cells. This document details the underlying signaling pathways, presents available quantitative data, and offers detailed protocols for key experimental assays. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar natural compounds.
Introduction
Pancreatic cancer remains one of the most lethal malignancies due to its late diagnosis and limited effective therapeutic options.[1] Natural products are a significant source of novel anti-cancer compounds. This compound, derived from the traditional Chinese medicine Eupatorium lindleyanum, has demonstrated significant cytotoxic effects against various cancer cell lines, including those of pancreatic origin.[1][2] Its mechanism of action is multifaceted, involving the induction of multiple forms of programmed cell death, including apoptosis and the more recently described cuproptosis, as well as the modulation of the cell cycle. This guide will delve into the molecular intricacies of these processes.
Data Presentation: The Impact of this compound on Cancer Cells
This compound exhibits potent cytotoxic effects on pancreatic cancer cell lines, showing greater efficacy against cancer cells compared to normal pancreatic cells.[1] While specific IC50 values for this compound in pancreatic cancer cell lines PANC-1 and MiaPaCa-2 are not yet widely published, related eupalinolides have shown efficacy in the low micromolar range in other cancer types. For instance, Eupalinolide J has demonstrated significant anti-proliferative activity in prostate cancer cells.
Table 1: IC50 Values of Eupalinolide J in Prostate Cancer Cells
| Cell Line | IC50 Value (µM) |
| PC-3 | 2.89 ± 0.28 |
| DU-145 | 2.39 ± 0.17 |
Data extracted from a study on Eupalinolide J, a related compound, to provide a comparative context.
Furthermore, studies on related compounds indicate a significant induction of cell cycle arrest. Treatment of prostate cancer cells with Eupalinolide J led to a notable increase in the proportion of cells in the G0/G1 phase.
Table 2: Effect of Eupalinolide J (20 µM) on Cell Cycle Distribution in Prostate Cancer Cells
| Cell Line | % of Cells in G0/G1 (Control) | % of Cells in G0/G1 (Treated) |
| PC-3 | 38.74 ± 2.34 | 53.34 ± 4.12 |
| DU-145 | 31.59 ± 2.47 | 48.50 ± 3.67 |
Data for Eupalinolide J is presented to illustrate the typical effects of this class of compounds on the cell cycle.
Signaling Pathways of this compound-Induced Cell Death
This compound orchestrates cancer cell death through at least two distinct but potentially interconnected pathways: the classical intrinsic apoptosis pathway, driven by reactive oxygen species (ROS), and the novel copper-dependent cell death pathway known as cuproptosis.
ROS-Mediated Intrinsic Apoptosis
This compound treatment leads to a significant elevation of intracellular ROS levels.[1] This oxidative stress triggers the intrinsic apoptosis pathway, characterized by the activation of key executioner proteins.
Caption: ROS-Mediated Apoptosis Pathway Induced by this compound.
This pathway culminates in the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated Caspase-3, a hallmark of apoptosis, leading to DNA fragmentation and cell death.[1]
Cuproptosis: A Copper-Dependent Cell Death Mechanism
A groundbreaking aspect of this compound's action is its ability to induce cuproptosis.[1] This process is initiated by an increase in intracellular copper levels, leading to the aggregation of lipoylated mitochondrial proteins and subsequent proteotoxic stress.
References
Eupalinolide B: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eupalinolide B, a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum, has emerged as a compound of significant interest due to its potent anti-inflammatory activities.[1][2] Extensive research has demonstrated its ability to modulate key inflammatory signaling pathways, thereby inhibiting the production of a wide array of pro-inflammatory mediators. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the anti-inflammatory properties of this compound. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Molecular Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of critical intracellular signaling cascades. The core mechanisms involve the inhibition of the NF-κB and MAPK pathways by targeting upstream kinases, and the regulation of the AMPK/mTOR axis in specific inflammatory conditions like rheumatoid arthritis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[3] this compound has been shown to be a potent inhibitor of this pathway through multiple mechanisms.
-
Targeting of TAK1: In models of lipopolysaccharide (LPS)-induced inflammation, this compound directly targets TGF-β-activated kinase 1 (TAK1). By inhibiting TAK1, it prevents the subsequent activation of the IκB kinase (IKK) complex.[4]
-
Inhibition of UBE2D3: this compound covalently binds to the Cys85 residue of the ubiquitin-conjugating enzyme UBE2D3.[1] This action inhibits UBE2D3 activity, which is crucial for the ubiquitination and subsequent proteasomal degradation of the NF-κB inhibitor, IκBα.[1]
-
Stabilization of IκBα: By preventing IκBα degradation, this compound ensures that the NF-κB p65/p50 dimer remains sequestered in the cytoplasm, thereby blocking its translocation to the nucleus.[1][5] This ultimately leads to a significant reduction in the transcription of NF-κB target genes, including those for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1]
References
- 1. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates lipopolysaccharide-induced acute lung injury through inhibition of NF-κB and MAPKs signaling by targeting TAK1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Eupalinolide B: A Technical Guide to its Ferroptosis-Inducing Mechanism in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., is emerging as a compound of interest in oncology research.[1] Traditionally used in the treatment of chronic tracheitis, recent studies have illuminated its potent anti-tumor activities.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms by which this compound induces ferroptosis, a novel form of regulated cell death, in tumor cells. The information presented herein is primarily based on findings from studies on human hepatic carcinoma cell lines.[1][2]
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1] Unlike apoptosis, it involves distinct morphological changes such as cell membrane rupture and increased mitochondrial membrane density.[1] this compound has been shown to effectively trigger this cell death pathway, presenting a promising avenue for cancer therapy.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound on cancer cells.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| TU686 | Laryngeal Cancer | 6.73 | [4] |
| TU212 | Laryngeal Cancer | 1.03 | [4] |
| M4e | Laryngeal Cancer | 3.12 | [4] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [4] |
| Hep-2 | Laryngeal Cancer | 9.07 | [4] |
| LCC | Laryngeal Cancer | 4.20 | [4] |
Table 2: Experimental Concentrations of this compound in Hepatic Carcinoma Studies
| Cell Lines | Treatment Concentrations (µM) | Treatment Durations | Key Findings | Citation |
| SMMC-7721, HCCLM3 | 6, 12, 24 | Up to 72 hours | Inhibition of proliferation, cell cycle arrest at S phase, induction of ferroptosis | [1] |
Signaling Pathways of this compound-Induced Ferroptosis
This compound initiates ferroptosis in hepatic carcinoma cells through two interconnected signaling pathways: the Heme Oxygenase-1 (HO-1) mediated pathway and the Reactive Oxygen Species (ROS)-Endoplasmic Reticulum (ER) Stress-JNK pathway.
HO-1 Mediated Ferroptosis
This compound treatment leads to an upregulation of HO-1, an enzyme that degrades heme into biliverdin, carbon monoxide, and free iron.[1][3] The resulting increase in intracellular iron levels is a critical step in the execution of ferroptosis. Inhibition of HO-1 has been shown to rescue the cell death induced by this compound, confirming its central role in this process.[1][3]
Figure 1. HO-1 Mediated Ferroptosis Pathway.
ROS-ER-JNK Signaling Pathway
Independent of its effect on cell proliferation via ferroptosis, this compound also inhibits cell migration through the ROS-ER-JNK signaling pathway.[1][3] this compound treatment increases the levels of intracellular ROS, leading to ER stress. This, in turn, activates the JNK signaling cascade, which ultimately results in the inhibition of cell migration.[1][3] It is important to note that ferroptosis inhibitors do not reverse the inhibition of migration, indicating that this is a distinct, non-ferroptotic effect of this compound.[1]
Figure 2. ROS-ER-JNK Pathway in Migration Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound. These are standardized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 6, 12, 24 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Figure 3. MTT Assay Experimental Workflow.
Lipid ROS Measurement (C11-BODIPY 581/591 Staining)
This method uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.
-
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
C11-BODIPY 581/591 dye (stock solution in DMSO)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in a buffer containing the C11-BODIPY 581/591 probe at a final concentration of 2 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the green fluorescence signal indicates lipid peroxidation.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as GPX4 and HO-1, which are key markers of ferroptosis.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Conclusion
This compound demonstrates significant anti-tumor potential, primarily through the induction of ferroptosis in cancer cells. Its dual mechanism of action, involving the HO-1 pathway to promote ferroptotic cell death and the ROS-ER-JNK pathway to inhibit cell migration, makes it a compelling candidate for further investigation in cancer drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to explore the therapeutic applications of this compound and other ferroptosis-inducing compounds. Further research is warranted to fully elucidate its efficacy and safety in preclinical and clinical settings.
References
- 1. A Dual Role of Heme Oxygenase-1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HO-1-mediated ferroptosis as a target for protection against retinal pigment epithelium degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ROS generation mediates the anti-cancer effects of WZ35 via activating JNK and ER stress apoptotic pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Copper-Dependent Demise: A Technical Guide to the Cuproptosis-Inducing Effects of Eupalinolide B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cuproptosis, a recently identified form of regulated cell death, is triggered by the accumulation of intracellular copper, leading to a cascade of events culminating in mitochondrial stress and cell demise. This novel mechanism presents a promising therapeutic avenue for cancer treatment. Eupalinolide B, a natural sesquiterpene lactone, has emerged as a potential agent that induces a cuproptosis-like cell death in cancer cells. This technical guide provides an in-depth analysis of the cuproptosis-inducing effects of this compound, summarizing the current understanding of its mechanism of action, presenting key quantitative data from recent studies, and detailing the experimental protocols used to elucidate its effects. The guide also includes visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to Cuproptosis
Cuproptosis is a distinct form of cell death characterized by its dependence on copper and mitochondrial respiration.[1] The process is initiated by the direct binding of excess intracellular copper to lipoylated components of the tricarboxylic acid (TCA) cycle within the mitochondria.[2] This interaction leads to the aggregation of these lipoylated proteins, such as dihydrolipoamide S-acetyltransferase (DLAT), and the subsequent loss of iron-sulfur (Fe-S) cluster proteins.[3][4] The resulting proteotoxic stress and disruption of mitochondrial function ultimately trigger cell death.[4]
Key molecular players in the cuproptosis pathway include:
-
Ferredoxin 1 (FDX1): An upstream regulator that reduces copper from its cupric (Cu²⁺) to its more toxic cuprous (Cu⁺) state.[5][6] FDX1 also plays a role in the biosynthesis of Fe-S clusters and protein lipoylation.[6][7]
-
Lipoylated TCA cycle enzymes: The direct targets of copper, including DLAT, whose aggregation is a hallmark of cuproptosis.[8]
-
Copper transporters: Proteins like SLC31A1 (importer) and ATP7A/B (exporters) that regulate intracellular copper homeostasis.[9]
Given that cancer cells often exhibit altered metabolic states and an increased demand for copper, targeting cuproptosis has become an attractive strategy for cancer therapy.[10][11]
This compound: A Novel Inducer of Cuproptosis-like Cell Death
This compound (EB) is a natural compound extracted from Eupatorium lindleyanum DC.[12] Recent studies have highlighted its anti-cancer properties, including the induction of apoptosis, ferroptosis, and the inhibition of cell proliferation and migration in various cancer types such as liver and laryngeal cancer.[13][14][15]
Most notably, a 2024 study in iScience revealed that this compound suppresses pancreatic cancer through the generation of reactive oxygen species (ROS) and the induction of a cell death mechanism with strong characteristics of cuproptosis.[16] The study found that EB disrupts copper homeostasis and that its cytotoxic effects are copper-dependent.[16]
Mechanism of Action of this compound in Inducing Cuproptosis
The proposed mechanism by which this compound induces cuproptosis-like cell death involves a multi-faceted attack on cancer cells, primarily centered around the disruption of metal ion homeostasis and the generation of oxidative stress.
Key Mechanistic Steps:
-
Disruption of Copper Homeostasis: this compound treatment leads to an imbalance in intracellular copper levels.[16]
-
Generation of Reactive Oxygen Species (ROS): The compound induces a significant elevation in ROS levels, contributing to oxidative stress and cellular damage.[16]
-
Induction of Potential Cuproptosis: RNA sequencing and gene set enrichment analysis (GSEA) have identified the enrichment of copper ion binding pathways following EB treatment, suggesting an involvement of the cuproptosis machinery.[16]
-
Synergistic Effects with Copper Ionophores: this compound enhances the cytotoxic effects of elesclomol, a known copper ionophore, in a copper-dependent manner, further supporting its role in a copper-mediated cell death pathway.[16]
Caption: Proposed mechanism of this compound-induced cuproptosis.
Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified in several studies. The following tables summarize the key findings.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Assay | IC₅₀ Value | Source |
|---|---|---|---|---|
| TU686 | Laryngeal Cancer | MTT | 6.73 µM | [13] |
| TU212 | Laryngeal Cancer | MTT | 1.03 µM | [13] |
| M4e | Laryngeal Cancer | MTT | 3.12 µM | [13] |
| AMC-HN-8 | Laryngeal Cancer | MTT | 2.13 µM | [13] |
| Hep-2 | Laryngeal Cancer | MTT | 9.07 µM | [13] |
| PANC-1 | Pancreatic Cancer | CCK-8 | Not specified | [12][16] |
| MiaPaCa-2 | Pancreatic Cancer | CCK-8 | Not specified | [12] |
| SMMC-7721 | Hepatic Carcinoma | CCK-8 | Not specified | [15] |
| HCCLM3 | Hepatic Carcinoma | CCK-8 | Not specified |[15] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound (Xenograft Models)
| Cancer Type | Cell Line Used | Key Findings | Source |
|---|---|---|---|
| Pancreatic Cancer | PANC-1 | Significantly slower tumor growth; Substantially reduced tumor volume and weight. | [12] |
| Laryngeal Cancer | TU212 | Significantly suppressed tumor growth and reduced tumor volume. | [13] |
| Hepatic Carcinoma | Human HCC | Exerted anti-proliferative activity. |[14] |
Table 3: Effects of this compound on Cellular Processes in Pancreatic Cancer
| Cellular Process | Effect Observed | Source |
|---|---|---|
| Cell Viability | Inhibited | [16] |
| Proliferation | Inhibited | [16] |
| Colony Formation | Inhibited | [12] |
| Migration | Inhibited | [16] |
| Invasion | Inhibited | [16] |
| Ki-67 Expression | Decreased | [16] |
| Apoptosis | Induced | [16] |
| ROS Levels | Elevated |[16] |
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the research on this compound.
5.1. Cell Culture and Reagents
-
Cell Lines: Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Reagents: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired working concentrations.
5.2. Cell Viability Assay (CCK-8)
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a control.
-
After a specified incubation period (e.g., 24, 48, 72 hours), 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance at 450 nm is measured using a microplate reader to determine cell viability.
5.3. Western Blot Analysis
-
Cells are treated with this compound for the desired time.
-
Total protein is extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is incubated with primary antibodies (e.g., against FDX1, DLAT, β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5.4. In Vivo Xenograft Study
-
Four- to six-week-old male nude mice are used.
-
Cancer cells (e.g., 5 x 10⁶ PANC-1 cells) are suspended in PBS and injected subcutaneously into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups.
-
The treatment group receives intraperitoneal injections of this compound (e.g., at a specific mg/kg dosage) on a predetermined schedule. The control group receives injections of the vehicle (e.g., DMSO and saline).
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²)/2.
-
Body weight is monitored to assess toxicity.
-
At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., H&E staining, immunohistochemistry for Ki-67).
Caption: General experimental workflow for studying this compound.
Future Perspectives and Conclusion
The discovery of this compound's ability to induce a cuproptosis-like cell death in pancreatic cancer cells opens up a new frontier for therapeutic development.[16] Its multi-pronged approach, involving the disruption of copper homeostasis and induction of ROS, makes it a compelling candidate for further investigation.
Future research should focus on:
-
Elucidating the precise molecular interactions: Identifying the direct binding targets of this compound within the cuproptosis pathway.
-
Validating the mechanism: Using genetic knockdown or knockout of key cuproptosis regulators like FDX1 and LIAS to confirm their role in this compound-induced cell death.[7]
-
Clinical translation: Investigating the safety, pharmacokinetics, and efficacy of this compound in preclinical and eventually clinical settings for pancreatic and other cancers.[17][18]
References
- 1. Cuproptosis: A Review on Mechanisms, Role in Solid and Hematological Tumors, and Association with Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cuproptosis: Mechanisms, biological significance, and advances in disease treatment-A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cuproptosis, the novel type of oxidation-induced cell death in thoracic cancers: can it enhance the success of immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel insights into cuproptosis inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis inducers enhanced cuproptosis induced by copper ionophores in primary liver cancer | springermedizin.de [springermedizin.de]
- 8. Cuproptosis-related genes and agents: implications in tumor drug resistance and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic cell death in cancer: Ferroptosis, cuproptosis, disulfidptosis, and beyond | EurekAlert! [eurekalert.org]
- 11. Cuproptosis in cancer: biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alliance - [allianceforclinicaltrialsinoncology.org]
- 18. youtube.com [youtube.com]
Preliminary Efficacy and Mechanism of Eupalinolide B in Asthma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary research on Eupalinolide B (EB), a natural compound that demonstrates significant potential in the regulation of asthma. Recent studies have elucidated a novel mechanism through which EB may exert its anti-asthmatic effects, focusing on the modulation of DEK protein levels and the inhibition of the RIPK1-PANoptosis pathway. This document synthesizes the available quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes the key molecular pathways and experimental workflows.
Core Findings: this compound's Therapeutic Potential in Asthma
This compound, a sesquiterpene lactone, has been identified as a potential therapeutic agent for airway inflammation in asthma.[1] In vitro and in vivo studies have demonstrated its ability to mitigate key pathological features of the disease. The primary mechanism of action involves the targeted degradation of the DEK protein, a crucial regulator of various cellular processes, including inflammation and cell death.[1]
EB facilitates the degradation of DEK by promoting its polyubiquitination at the K349 site through the action of E3 ubiquitin ligases RNF149 and RNF170.[1] This leads to a downstream inhibition of the RIPK1-PANoptosis pathway, a form of programmed cell death implicated in asthma pathogenesis.[1]
Preclinical data from a house dust mite (HDM)-induced murine model of asthma has shown that administration of this compound leads to a significant reduction in pulmonary inflammatory cell infiltration, goblet cell hyperplasia, and collagen fiber deposition.[1] Furthermore, a notable decrease in the proportion of eosinophils in the bronchoalveolar lavage fluid (BALF) was observed.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preliminary studies on this compound's effects on asthma.
Table 1: In Vivo Efficacy of this compound in a House Dust Mite-Induced Asthma Mouse Model
| Parameter | Control Group | HDM-Induced Asthma Group | HDM + this compound Group |
| Pulmonary Inflammatory Cell Infiltration | Baseline | Significantly Increased | Significantly Reduced[1] |
| Goblet Cell Hyperplasia | Baseline | Significantly Increased | Significantly Reduced[1] |
| Collagen Fiber Deposition | Baseline | Significantly Increased | Significantly Reduced[1] |
| Eosinophil Proportion in BALF | Baseline | Significantly Increased | Significantly Reduced[1] |
| DEK Protein Levels in Lung Tissue | Baseline | Significantly Increased | Significantly Reduced[1] |
Table 2: In Vitro Effects of this compound on Human Bronchial Epithelial Cells (BEAS-2B)
| Parameter | Control BEAS-2B Cells | DEK-Overexpressing BEAS-2B Cells | DEK-Overexpressing BEAS-2B Cells + this compound |
| DEK Protein Levels | Baseline | Significantly Increased | Significantly Reduced[1] |
| RIPK1-PANoptosis Pathway Activation | Baseline | Significantly Increased | Significantly Reduced[1] |
| Expression of RIPK1, FADD, and Caspase 8 | Baseline | Upregulated[1] | Reduced Activation[1] |
Detailed Experimental Protocols
This section outlines the methodologies for the key experiments cited in the preliminary studies of this compound.
In Vivo House Dust Mite (HDM)-Induced Asthma Model
-
Animal Model: BALB/c mice are commonly used for inducing allergic asthma models.
-
Sensitization and Challenge: Mice are sensitized with an intraperitoneal injection of HDM extract emulsified in aluminum hydroxide on specific days (e.g., day 0 and 7). Subsequently, mice receive an intranasal challenge with HDM extract for several consecutive days to induce an asthmatic phenotype.
-
This compound Administration: A solution of this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule during the challenge phase.
-
Outcome Measures:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to determine the total and differential inflammatory cell counts, with a focus on eosinophils.
-
Lung Histopathology: Lung tissues are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize goblet cell hyperplasia and mucus production. Masson's trichrome staining is used to evaluate collagen deposition.
-
Immunohistochemistry: Lung sections are stained for DEK protein to assess its expression levels in the lung tissue.
-
In Vitro Human Bronchial Epithelial Cell (BEAS-2B) Model
-
Cell Culture: Human bronchial epithelial cells (BEAS-2B) are cultured in an appropriate medium, such as BEGM™ Bronchial Epithelial Cell Growth Medium, supplemented with growth factors and maintained in a humidified incubator at 37°C and 5% CO2.
-
DEK Overexpression: To study the specific effects on the DEK pathway, BEAS-2B cells can be transfected with a plasmid expressing human recombinant DEK.
-
This compound Treatment: Cultured BEAS-2B cells (both wild-type and DEK-overexpressing) are treated with varying concentrations of this compound for specific durations to assess its effects.
-
Outcome Measures:
-
Western Blotting: Cell lysates are analyzed by Western blotting to determine the protein levels of DEK, RIPK1, FADD, Caspase 8, and other relevant signaling molecules.
-
RNA Sequencing: RNA is extracted from the cells and subjected to sequencing to analyze changes in gene expression profiles, particularly genes involved in the RIPK1-PANoptosis pathway.
-
Co-Immunoprecipitation and Ubiquitination Assays: To confirm the interaction between DEK and the E3 ligases RNF149 and RNF170, and to demonstrate EB-induced ubiquitination of DEK, co-immunoprecipitation and in vitro ubiquitination assays are performed.
-
Molecular Docking
-
Software: Molecular docking simulations are performed using software such as AutoDock.
-
Procedure: The 3D structure of the DEK protein is obtained from a protein data bank or predicted using homology modeling. The 3D structure of this compound is generated and optimized. Docking simulations are then run to predict the binding affinity and interaction sites between this compound and the DEK protein.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Mechanism of this compound in Asthma Regulation.
Caption: In Vivo Experimental Workflow for this compound Asthma Study.
Caption: In Vitro Experimental Workflow for this compound Studies.
References
The Ethnobotanical Landscape and Bioactive Potential of Eupalinolide B from Eupatorium lindleyanum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupatorium lindleyanum DC., a perennial herbaceous plant, has a long-standing history in traditional Chinese medicine for treating respiratory ailments and inflammatory conditions. This technical guide delves into the ethnobotanical applications of this plant, with a specific focus on the bioactive sesquiterpene lactone, Eupalinolide B. We provide a comprehensive overview of its biological activities, supported by quantitative data, and detail the experimental protocols for its isolation and biological evaluation. Furthermore, this guide elucidates the molecular mechanisms of this compound, including its modulation of key signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Ethnobotanical Uses of Eupatorium lindleyanum
Eupatorium lindleyanum, commonly known as "Yemazhui" in China, has been traditionally used for centuries to address a variety of health concerns.[1] Its primary applications in traditional medicine revolve around the treatment of respiratory conditions. Historical and contemporary ethnobotanical records indicate its use for:
-
Cough and Chronic Bronchitis: The plant is frequently utilized to alleviate coughing and manage chronic bronchitis.[2]
-
Lobar Pneumonia: Traditional preparations of E. lindleyanum have been employed in the treatment of lobar pneumonia.[2]
-
Hypertension: There is also a history of its use in managing high blood pressure.[2]
-
Anti-inflammatory and Antipyretic: The plant is recognized for its ability to clear lung heat and reduce inflammation.[2]
Modern phytochemical analysis has revealed that Eupatorium lindleyanum contains over 100 chemical constituents, with terpenoids, particularly sesquiterpene lactones, being the most prominent and bioactive compounds.[2] Among these, this compound has emerged as a compound of significant scientific interest due to its potent biological activities.
Biological Activities and Quantitative Data for this compound
This compound has demonstrated significant potential in preclinical studies, primarily exhibiting anti-inflammatory and anti-cancer properties.
Anti-Cancer Activity
This compound has shown cytotoxic effects against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| TU686 | Laryngeal Cancer | 6.73 | [3] |
| TU212 | Laryngeal Cancer | 1.03 | [3] |
| M4e | Laryngeal Cancer | 3.12 | [3] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [3] |
| Hep-2 | Laryngeal Cancer | 9.07 | [3] |
| LCC | Laryngeal Cancer | 4.20 | [3] |
| SMMC-7721 | Hepatic Carcinoma | Not specified | [4] |
| HCCLM3 | Hepatic Carcinoma | Not specified | [4] |
Anti-Inflammatory Activity
This compound exerts its anti-inflammatory effects by inhibiting key inflammatory pathways. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and the assessment of its biological activities.
Isolation and Purification of this compound
A robust method for the preparative isolation of this compound from Eupatorium lindleyanum utilizes High-Speed Counter-Current Chromatography (HSCCC).[2][5][6]
Protocol:
-
Plant Material and Extraction:
-
Collect and dry the aerial parts of Eupatorium lindleyanum.
-
Pulverize the dried plant material.
-
Extract the powdered material three times with 95% ethanol at room temperature.
-
Remove the solvent under reduced pressure to obtain the crude ethanol extract.
-
-
Fractionation:
-
Suspend the ethanol extract in water.
-
Perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate, and n-butanol.
-
Collect the n-butanol fraction, which is enriched with sesquiterpenoid lactones.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Two-Phase Solvent System: Prepare a solvent system of n-hexane-ethyl acetate-methanol-water in a 1:4:2:3 (v/v/v/v) ratio.
-
HSCCC Apparatus: Utilize a TBE-300C HSCCC instrument.
-
Separation Parameters:
-
Revolution Speed: 900 rpm
-
Flow Rate: 2.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
-
-
Procedure:
-
Dissolve the n-butanol fraction in the two-phase solvent system.
-
Inject the sample into the equilibrated HSCCC column.
-
Collect the fractions corresponding to the peak of this compound.
-
-
-
Purity Analysis:
-
Analyze the purity of the collected this compound fraction using High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in the culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Western Blot Analysis for NF-κB Signaling Pathway
Western blotting is used to detect the levels of specific proteins involved in the NF-κB signaling pathway.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-NF-κB p65, and NF-κB p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathways and Experimental Workflows
This compound Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates the proposed mechanism.
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram outlines the general workflow from plant material to the evaluation of the biological activity of this compound.
Caption: Workflow for this compound isolation and bioactivity evaluation.
Conclusion
Eupatorium lindleyanum stands as a valuable resource in traditional medicine, and its constituent, this compound, holds significant promise for modern drug development. Its demonstrated anti-cancer and anti-inflammatory activities, coupled with an emerging understanding of its molecular mechanisms, provide a strong foundation for further investigation. This technical guide offers a consolidated resource for researchers to advance the study of this compound, from its ethnobotanical roots to its potential as a therapeutic agent. Further research is warranted to explore its full pharmacological profile, safety, and efficacy in in vivo models and, ultimately, in clinical settings.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 5. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Eupalinolide B: Comprehensive Application Notes on Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B is a sesquiterpenoid lactone first isolated from the plant Eupatorium lindleyanum. This natural product has garnered significant interest within the scientific community due to its potent biological activities, including anti-cancer properties. This document provides detailed protocols for the purification of this compound from its natural source and discusses the current state of its chemical synthesis.
This compound: Synthesis
As of the latest available scientific literature, the total chemical synthesis of this compound has not been reported. The complexity of its structure, featuring multiple stereocenters, presents a significant synthetic challenge.
However, the asymmetric total synthesis of a related compound, Eupalinilide E, also isolated from Eupatorium lindleyanum, has been successfully achieved.[1] The synthetic strategy for Eupalinilide E involved a concise and scalable route starting from (R)-(−)-carvone and utilized key reactions such as a tandem Favorskii rearrangement–elimination and a tandem allylboration–lactonization.[1] This approach, resulting in a 12-step synthesis with a 20% overall yield, may provide a conceptual framework for future endeavors to synthesize this compound and its analogs.[1]
This compound: Purification from Natural Sources
The primary method for obtaining this compound is through extraction and purification from the aerial parts of Eupatorium lindleyanum. A highly effective technique for this purpose is High-Speed Counter-Current Chromatography (HSCCC).
Experimental Protocol: Extraction and Fractionation
-
Plant Material Collection and Preparation:
-
Collect the aerial parts of Eupatorium lindleyanum DC.
-
Dry the plant material and grind it into a fine powder.
-
-
Solvent Extraction:
-
Extract the powdered plant material (e.g., 10.0 kg) with 95% ethanol (3 x 100 L) at ambient temperature for three days.[2]
-
Remove the solvent under reduced pressure to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC) Purification
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, leading to high sample recovery.[2]
Instrumentation:
-
High-Speed Counter-Current Chromatograph
-
HPLC system for fraction analysis
HSCCC Parameters:
| Parameter | Value | Reference |
| Two-Phase Solvent System | n-hexane–ethyl acetate–methanol–water | [2][3] |
| Solvent System Ratio (v/v/v/v) | 1:4:2:3 | [2][3] |
| Flow Rate | 2.0 mL/min | [2][3] |
| Revolution Speed | 900 rpm | [2][3] |
| Detection Wavelength | 254 nm | [2][3] |
| Column Temperature | 25 °C | [2][3] |
Protocol:
-
Solvent System Preparation:
-
Sample Preparation:
-
HSCCC Operation:
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the different peaks observed in the chromatogram.
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.
-
Purification Results:
| Starting Material | Amount of Starting Material | Compound | Amount Obtained | Purity (by HPLC) | Reference |
| n-butanol fraction | 540 mg | This compound | 19.3 mg | 97.1% | [2][3] |
| n-butanol fraction | 540 mg | Eupalinolide A | 17.9 mg | 97.9% | [2][3] |
| n-butanol fraction | 540 mg | 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 10.8 mg | 91.8% | [2][3] |
Structure Identification
The identity and structure of the purified this compound can be confirmed by spectroscopic methods.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): The ESI-MS spectrum of this compound shows a molecular ion peak at m/z 463.4 [M + H]+.[3]
-
Proton Nuclear Magnetic Resonance (¹H-NMR): The ¹H-NMR (400MHz, CDCl₃) spectrum of this compound exhibits characteristic chemical shifts.[3]
Workflow and Visualization
The overall workflow for the purification of this compound from Eupatorium lindleyanum is depicted below.
References
- 1. Asymmetric Total Synthesis of Eupalinilide E - ChemistryViews [chemistryviews.org]
- 2. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Eupalinolide B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Eupalinolide B, a sesquiterpene lactone with demonstrated anti-cancer properties, using two common in vitro assays: the MTT and CCK8 assays. Detailed protocols and data presentation guidelines are included to ensure reproducible and reliable results.
This compound has been shown to inhibit the proliferation of various cancer cell lines, including pancreatic, hepatic, and laryngeal cancer.[1][2][3] Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS), and disruption of cellular homeostasis, potentially leading to cuproptosis and ferroptosis.[1][2][4]
Data Presentation: this compound Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in different laryngeal cancer cell lines, providing a benchmark for its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) |
| TU686 | Laryngeal Cancer | 6.73 |
| TU212 | Laryngeal Cancer | 1.03 |
| M4e | Laryngeal Cancer | 3.12 |
| AMC-HN-8 | Laryngeal Cancer | 2.13 |
| Hep-2 | Laryngeal Cancer | 9.07 |
| LCC | Laryngeal Cancer | 4.20 |
Data sourced from a study on the anti-cancer effects of this compound in laryngeal cancer cells.[3]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6] The intensity of the purple color is directly proportional to the number of living cells.[5]
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium and allow them to attach for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C in the dark.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is a sensitive colorimetric assay for the determination of the number of viable cells.[9] It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to produce a water-soluble formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5000 cells/well) into a 96-well plate and pre-incubate for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Add 10 µL of various concentrations of this compound to the plate. Include a vehicle control and a blank control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in the incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator. The incubation time can be optimized based on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank) x 100
Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. woongbee.com [woongbee.com]
- 10. medchemexpress.com [medchemexpress.com]
Eupalinolide B: Application Notes and Protocols for Transwell Migration and Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Eupalinolide B in two key in vitro assays for cancer research: the transwell migration assay and the wound healing assay. Detailed protocols, data presentation, and visualizations of associated signaling pathways are included to facilitate the investigation of this compound's anti-metastatic potential.
Introduction
This compound, a natural sesquiterpene lactone, has demonstrated significant anti-proliferative and anti-metastatic properties in various cancer cell lines.[1][2][3] It effectively inhibits the migration and invasion of laryngeal, pancreatic, and ovarian cancer cells, making it a promising candidate for further investigation in cancer therapy.[1][2][3] These notes offer standardized methods to assess the inhibitory effects of this compound on cancer cell motility.
Data Summary
The following tables summarize the quantitative data on the effects of this compound on cell migration and invasion in different cancer cell lines.
Table 1: Effect of this compound on Transwell Cell Migration
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | Inhibition of Migration (%) | Reference |
| TU212 | Laryngeal | 1, 2 | 48 | Concentration-dependent decrease | [1] |
| MiaPaCa-2 | Pancreatic | 5 | Not Specified | Significant decrease | [2] |
| PANC-1 | Pancreatic | 5 | Not Specified | Significant decrease | [2] |
Table 2: Effect of this compound on Wound Healing (Scratch) Assay
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | Observation | Reference |
| TU212 | Laryngeal | 1, 2 | 48 | Suppressed wound healing | [1] |
| MiaPaCa-2 | Pancreatic | Not Specified | Not Specified | Delayed migration to the scratched area | [2] |
| PANC-1 | Pancreatic | Not Specified | Not Specified | Delayed migration to the scratched area | [2] |
Experimental Protocols
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, assesses the chemotactic ability of cells to migrate through a porous membrane.
Materials:
-
24-well transwell inserts (8 µm pore size)
-
Cancer cell lines (e.g., TU212, MiaPaCa-2, PANC-1)
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet staining solution
-
Cotton swabs
-
Inverted microscope
Protocol:
-
Cell Preparation: Culture cancer cells to ~80% confluency. The day before the assay, replace the growth medium with a serum-free medium to starve the cells.
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In separate tubes, treat the cell suspension with various concentrations of this compound (e.g., 0, 1, 2, 5 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
-
Add 200 µL of the treated cell suspension to the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours, allowing the cells to migrate through the membrane.
-
Staining and Visualization:
-
After incubation, carefully remove the transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes.
-
Stain the fixed cells with 0.1% crystal violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Visualize the stained cells under an inverted microscope.
-
Count the number of migrated cells in at least five random fields of view.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
The percentage of inhibition can be calculated relative to the vehicle control.
-
Wound Healing (Scratch) Assay
This assay measures the ability of a confluent cell monolayer to close an artificially created "wound."
Materials:
-
6-well plates
-
Cancer cell lines (e.g., TU212, MiaPaCa-2, PANC-1)
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Sterile 200 µL pipette tip
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into 6-well plates and allow them to grow to a confluent monolayer.
-
Wound Creation:
-
Once confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of the cell monolayer.
-
Gently wash the wells with PBS to remove any detached cells.
-
-
Treatment:
-
Replace the PBS with a fresh medium containing different concentrations of this compound (e.g., 0, 1, 2 µM) or a vehicle control (DMSO).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at 0 hours using an inverted microscope. Mark the position of the images to ensure the same field is captured at later time points.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the same marked fields at subsequent time points (e.g., 24 and 48 hours).
-
-
Quantification:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the average wound width for each treatment condition and time point.
-
The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at T) / Initial Wound Width] * 100 where T is the time point (e.g., 24 or 48 hours).
-
Signaling Pathways and Visualizations
This compound has been shown to modulate signaling pathways involved in cell migration and the epithelial-mesenchymal transition (EMT).
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for the Transwell Migration Assay.
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the Wound Healing Assay.
Signaling Pathway: Inhibition of Epithelial-Mesenchymal Transition (EMT)
This compound has been observed to inhibit EMT in laryngeal cancer cells by upregulating the epithelial marker E-cadherin and downregulating the mesenchymal marker N-cadherin.[1]
Caption: this compound's inhibition of EMT.
Postulated Signaling Pathway: Downregulation of ST6GalI-Mediated Sialylation
In ovarian cancer cells, the inhibitory effect of this compound on migration may be associated with the downregulation of ST6GalI-mediated sialylation. Further research is needed to fully elucidate this pathway.
Caption: Postulated role of this compound in ST6GalI signaling.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Eupalinolide B
Introduction
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated potential as an anti-cancer agent. One of its key mechanisms of action is the induction of apoptosis, or programmed cell death, in various cancer cell lines. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Data Presentation
Illustrative Quantitative Analysis of Apoptosis
The following table presents illustrative data demonstrating the dose-dependent effect of this compound on the induction of apoptosis in a hypothetical cancer cell line after a 48-hour treatment. This data is representative of typical results observed with similar compounds.
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 | 4.8 ± 1.3 |
| This compound | 5 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.7 | 24.4 ± 3.9 |
| This compound | 10 | 52.1 ± 4.2 | 28.4 ± 3.1 | 19.5 ± 2.8 | 47.9 ± 5.9 |
| This compound | 20 | 28.9 ± 3.8 | 45.3 ± 4.5 | 25.8 ± 3.2 | 71.1 ± 7.7 |
Note: Data are presented as mean ± standard deviation from three independent experiments. The data presented here is for illustrative purposes and may not represent the exact results for all cell types.
Experimental Protocols
Protocol for Apoptosis Analysis by Flow Cytometry using Annexin V/PI Staining
This protocol outlines the steps for preparing cells, staining with Annexin V and PI, and analyzing the samples by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Pipettes and tips
-
6-well plates or other suitable culture vessels
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.
-
-
Cell Harvesting:
-
Following treatment, collect the culture medium from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Visualizations
Caption: Experimental workflow for analyzing apoptosis after this compound treatment.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Eupalinolide B: Administration and Dosage in Animal Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Eupalinolide B is a bioactive sesquiterpene lactone isolated from Eupatorium lindleyanum DC. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. This document provides a comprehensive overview of the administration and dosage of this compound in various animal models, based on recent preclinical studies. It is intended to serve as a practical guide for researchers designing in vivo experiments to investigate the therapeutic potential of this compound.
Data Presentation: Quantitative Dosage and Administration Summary
The following tables summarize the quantitative data on this compound administration and dosage from key animal studies.
Table 1: this compound Administration in Cancer Models
| Animal Model | Cancer Type | Administration Route | Dosage | Treatment Duration | Key Findings |
| Nude Mice | Pancreatic Cancer (PANC-1 xenograft) | Intraperitoneal injection | Not specified | Not specified | Significantly reduced tumor growth, volume, and weight.[1] |
| Nude Mice | Hepatic Carcinoma (xenograft and PDX models) | Not specified | Not specified | Not specified | Inhibited tumor growth.[2] |
Table 2: Administration of Eupalinolide Analogs and Eupatorium lindleyanum Extract
| Compound/Extract | Animal Model | Application | Administration Route | Dosage | Treatment Duration | Key Findings |
| Eupalinolide J | Nude Mice | Cancer Metastasis (MDA-MB-231-Luc) | Intravenous injection | 30 mg/kg | 18 days (once every 2 days) | Effectively inhibited cancer cell metastasis.[3] |
| Eupalinolide O | Nude Mice | Triple-Negative Breast Cancer (TNBC) | Not specified | Low and high doses | 20 days | Suppressed tumor growth.[4][5] |
| E. lindleyanum Extract | Sprague-Dawley Rats | Pharmacokinetic Study | Intragastric | 100, 250, and 625 mg/kg | Single dose | Provided pharmacokinetic profiles of eupalinolide A, this compound, and hyperoside.[6] |
Table 3: this compound Administration in a Depression Model
| Animal Model | Condition | Administration Route | Dosage | Treatment Duration | Key Findings |
| CUMS Rats | Depression-like behaviors | Not specified | Not specified | Not specified | Alleviated depressive-like behaviors and restored hippocampal neurogenesis.[7] |
Experimental Protocols
Xenograft Tumor Model Protocol (General)
This protocol provides a general framework for establishing and utilizing a xenograft tumor model to evaluate the anti-cancer efficacy of this compound.
Materials:
-
This compound
-
Cancer cell line (e.g., PANC-1, MDA-MB-231)
-
Female nude mice (4-5 weeks old)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles
-
Calipers
-
Animal housing facility
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the appropriate medium until it reaches 80-90% confluency.
-
Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. Matrigel can be mixed with the cell suspension to promote tumor formation.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each nude mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers with the formula: Volume = (length × width²) / 2.
-
Animal Grouping and Treatment: Randomly divide the mice into control and treatment groups.
-
Drug Administration: Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at the predetermined dosage and schedule. The control group should receive a vehicle control.
-
Data Collection: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Chronic Unpredictable Mild Stress (CUMS) Rat Model Protocol
This protocol outlines the induction of depression-like behaviors in rats to assess the antidepressant effects of this compound.[7]
Materials:
-
This compound
-
Male Sprague-Dawley or Wistar rats
-
Variety of mild stressors (e.g., wet bedding, cage tilt, food and water deprivation, light/dark cycle reversal)
-
Behavioral testing apparatus (e.g., open field test, forced swim test, sucrose preference test)
Procedure:
-
Acclimation: Acclimate the rats to the housing facility for at least one week before the experiment.
-
CUMS Induction: For 21-28 days, subject the rats in the CUMS group to a series of unpredictable mild stressors, with one stressor applied daily. The control group remains undisturbed in their home cages.
-
Drug Administration: During the CUMS period, administer this compound or a vehicle control to the respective groups.
-
Behavioral Testing: Following the CUMS protocol, conduct a battery of behavioral tests to assess depression-like behaviors, including:
-
Sucrose Preference Test: To measure anhedonia.
-
Open Field Test: To assess locomotor activity and anxiety.
-
Forced Swim Test: To evaluate behavioral despair.
-
-
Neurobiological Analysis: After behavioral testing, brain tissues (e.g., hippocampus) can be collected for further analysis, such as measuring neurogenesis markers (Ki67, doublecortin) or signaling pathway proteins.[7]
Mandatory Visualizations: Signaling Pathways and Workflows
Caption: this compound's anti-cancer signaling pathways.
Caption: this compound's antidepressant signaling pathway.
Caption: Experimental workflow for xenograft tumor models.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of eupalinolide A, this compound and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alleviates corticosterone-induced PC12 cell injury and improves depression-like behaviors in CUMS rats by regulating the GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Eupalinolide B's Effect on Mitochondrial Membrane Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties in various studies. Its mechanisms of action include the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of cellular homeostasis in cancer cells.[1][2][3] A critical event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). Therefore, assessing the effect of this compound on ΔΨm is a key step in elucidating its anti-cancer mechanism.
The mitochondrial membrane potential is a vital parameter of mitochondrial function and overall cell health.[4][5] A decrease in ΔΨm is a hallmark of early-stage apoptosis.[6] This document provides detailed protocols for measuring changes in ΔΨm in response to this compound treatment using two common fluorescent probes: JC-1 and Tetramethylrhodamine (TMRM or TMRE).
Principle of Mitochondrial Membrane Potential Assays
Fluorescent, lipophilic cationic dyes are widely used to assess ΔΨm. These dyes accumulate in the mitochondria of healthy cells, driven by the negative potential across the inner mitochondrial membrane.
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): This ratiometric dye is a robust indicator of ΔΨm. In healthy cells with high mitochondrial potential, JC-1 forms aggregates that emit red fluorescence.[4] When the membrane potential collapses, JC-1 reverts to its monomeric form in the cytoplasm and emits green fluorescence.[4] The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial depolarization, minimizing artifacts from cell number or dye loading variations.
-
TMRM (Tetramethylrhodamine, Methyl Ester) and TMRE (Tetramethylrhodamine, Ethyl Ester): These are single-wavelength, potentiometric dyes that accumulate in mitochondria in proportion to the membrane potential.[7][8] A decrease in ΔΨm leads to a reduction in the accumulation of TMRM/TMRE in the mitochondria, resulting in a decreased fluorescence signal.[8][9] These probes are often used for dynamic live-cell imaging and quantitative measurements.[7][10]
Given that this compound is known to increase ROS levels and induce apoptosis, it is hypothesized to cause a collapse in the mitochondrial membrane potential.[1][3] The following protocols are designed to test this hypothesis.
Experimental Protocols
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential
This protocol is adapted for analysis by fluorescence microscopy, flow cytometry, or a microplate reader.
Materials:
-
JC-1 Dye
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
This compound
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for depolarization
-
Black, clear-bottom 96-well plates (for microplate reader/microscopy) or 6-well plates (for flow cytometry)
-
Cultured cells of interest
Procedure:
-
Cell Seeding:
-
For microscopy/plate reader: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 5 x 10⁵ cells/well.
-
For flow cytometry: Seed cells in a 6-well plate at a density that allows them to reach 70-80% confluency.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Include a vehicle control (DMSO) and a positive control (e.g., 10-50 µM CCCP for 10-30 minutes at the end of the experiment).
-
Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
-
JC-1 Staining:
-
Washing and Analysis:
-
Remove the JC-1 staining solution and wash the cells 2-3 times with warm assay buffer or PBS.[4]
-
Add fresh assay buffer or medium to the wells.
-
Fluorescence Microscopy: Observe cells immediately. Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).[12] Use filters for Rhodamine (red) and FITC (green).
-
Flow Cytometry: Trypsinize and collect the cells. Centrifuge at 400 x g for 5 minutes and resuspend in 500 µL of assay buffer.[4][13] Analyze immediately. Healthy cells will be high in the FL2 channel (red), while apoptotic cells will shift to the FL1 channel (green).[4][14]
-
Microplate Reader: Read the fluorescence intensity. Measure J-aggregates at Ex/Em = ~585/590 nm and JC-1 monomers at Ex/Em = ~514/529 nm. The ratio of Red/Green fluorescence is calculated.
-
Protocol 2: TMRM/TMRE Assay for Mitochondrial Membrane Potential
This protocol is ideal for quantitative measurements and live-cell imaging.
Materials:
-
TMRM or TMRE Dye
-
DMSO
-
Cell culture medium (serum-free for staining is often recommended)[15]
-
PBS or HBSS
-
This compound
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control
-
Black, clear-bottom 96-well plates or glass-bottom dishes for imaging
Procedure:
-
Cell Seeding:
-
Seed cells as described in Protocol 1 to achieve <70% confluency for imaging.[15]
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound as described in Protocol 1.
-
-
TMRM/TMRE Staining:
-
Prepare a TMRM/TMRE working solution in warm, serum-free medium. The optimal concentration should be determined empirically but is typically in the range of 20-400 nM.[8][15]
-
Remove the compound-containing medium, wash cells once with warm PBS.
-
Add the TMRM/TMRE working solution and incubate for 20-40 minutes at 37°C.[7][8]
-
-
Analysis:
-
For Endpoint Assay (Microplate Reader):
-
For Live-Cell Imaging (Confocal Microscopy):
-
Imaging can be performed in the presence of the TMRM/TMRE dye.[7]
-
Acquire baseline fluorescence images.
-
Add this compound and perform time-lapse imaging to observe dynamic changes in fluorescence.
-
At the end of the experiment, add FCCP (e.g., 20 µM) to confirm that the signal is dependent on membrane potential (fluorescence should drop significantly).[15]
-
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Mitochondrial Membrane Potential using JC-1 Assay (Hypothetical Data)
| Treatment Group | Concentration (µM) | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Ratio (ΔΨm Index) | % of Control |
| Vehicle Control | 0 (0.1% DMSO) | 5890 | 250 | 23.56 | 100% |
| This compound | 5 | 4125 | 870 | 4.74 | 20.1% |
| This compound | 10 | 2350 | 2150 | 1.09 | 4.6% |
| This compound | 20 | 980 | 3800 | 0.26 | 1.1% |
| CCCP (Positive Control) | 20 | 450 | 4100 | 0.11 | 0.5% |
RFU = Relative Fluorescence Units
Table 2: Effect of this compound on Mitochondrial Membrane Potential using TMRM Assay (Hypothetical Data)
| Treatment Group | Concentration (µM) | TMRM Fluorescence Intensity (RFU) | % of Control |
| Vehicle Control | 0 (0.1% DMSO) | 8540 | 100% |
| This compound | 5 | 5980 | 70.0% |
| This compound | 10 | 3415 | 40.0% |
| This compound | 20 | 1530 | 17.9% |
| FCCP (Positive Control) | 20 | 850 | 9.9% |
RFU = Relative Fluorescence Units
Mandatory Visualizations (Graphviz)
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for the JC-1 assay.
Caption: Experimental workflow for the TMRM/TMRE assay.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 101.200.202.226 [101.200.202.226]
- 5. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 8. Functional Mitochondrial Staining | Thermo Fisher Scientific - UZ [thermofisher.com]
- 9. lancaster.sc.edu [lancaster.sc.edu]
- 10. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem-agilent.com [chem-agilent.com]
- 14. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 15. abcam.com [abcam.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for High-Throughput Screening of Eupalinolide B Novel Targets
Introduction
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant potential as a therapeutic agent, exhibiting a range of biological activities including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Recent studies have begun to elucidate its mechanisms of action, identifying targets such as DEK, UBE2D3, and LSD1, and its influence on signaling pathways like MAPK/JNK, STAT3, and GSK-3β/β-catenin.[4][5][6][7] Despite these advances, the full spectrum of this compound's molecular interactions remains to be explored. High-throughput screening (HTS) offers a powerful methodology to systematically identify novel molecular targets and further unravel the compound's therapeutic potential.[8]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute HTS campaigns aimed at discovering novel targets of this compound. The detailed protocols and workflows are intended to serve as a practical guide for assay development, execution, and hit validation.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify novel targets of this compound follows a multi-step process, from initial screening to target validation. The workflow is designed to efficiently screen large compound libraries and subsequently narrow down the hits to high-confidence novel targets.
Caption: High-Throughput Screening Workflow for Novel Target Identification.
Hypothetical Signaling Pathway Modulated by this compound
Based on existing literature, this compound is known to modulate inflammatory and cancer-related signaling pathways. The following diagram illustrates a hypothetical pathway integrating some of its known effects, providing a basis for designing mechanism-based screens.
Caption: Hypothetical Signaling Pathways Modulated by this compound.
Experimental Protocols
Protocol 1: High-Throughput Phenotypic Screening for Anti-Proliferative Effects
This protocol describes a primary HTS assay to identify cell lines that are particularly sensitive to this compound, which can then be used for target identification studies.
Objective: To assess the anti-proliferative activity of this compound across a panel of cancer cell lines.
Materials:
-
Panel of human cancer cell lines (e.g., pancreatic, hepatic, laryngeal)
-
Complete cell culture medium (specific to each cell line)
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
384-well clear-bottom white microplates
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells from logarithmic phase cultures.
-
Dilute cells to the desired seeding density in complete culture medium.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in DMSO.
-
Using an acoustic liquid handler, transfer 50 nL of the compound dilutions to the assay plates. Include DMSO-only wells as a negative control and a known cytotoxic compound as a positive control.
-
-
Incubation:
-
Incubate the assay plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the dose-response curves and determine the IC₅₀ values for each cell line.
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) |
| PANC-1 | Pancreatic Cancer | 2.5 ± 0.3 |
| SMMC-7721 | Hepatocellular Carcinoma | 5.1 ± 0.6 |
| TU212 | Laryngeal Cancer | 1.8 ± 0.2 |
| A549 | Lung Cancer | 12.7 ± 1.5 |
| MCF-7 | Breast Cancer | > 25 |
Table 1: Hypothetical anti-proliferative activity of this compound in various cancer cell lines.
Protocol 2: Reporter Gene Assay for NF-κB Signaling
This protocol details a secondary assay to investigate the inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.[9][10]
Objective: To quantify the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Complete DMEM medium with 10% FBS.
-
This compound (stock solution in DMSO).
-
Tumor Necrosis Factor-alpha (TNF-α) to stimulate the NF-κB pathway.
-
ONE-Glo™ Luciferase Assay System.
-
384-well solid white microplates.
-
Automated liquid handling system.
-
Plate reader with luminescence detection.
Procedure:
-
Cell Seeding:
-
Seed the reporter cell line in 384-well plates at a density of 10,000 cells per well in 25 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Add 50 nL of this compound at various concentrations to the wells.
-
Incubate for 1 hour.
-
-
Pathway Stimulation:
-
Add 5 µL of TNF-α (final concentration 10 ng/mL) to all wells except the unstimulated control.
-
Incubate for 6 hours at 37°C and 5% CO₂.
-
-
Luciferase Assay:
-
Add 25 µL of ONE-Glo™ reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence.
-
Data Analysis:
-
Normalize the luciferase signal to a cell viability assay performed in parallel to account for cytotoxicity.
-
Calculate the percent inhibition of NF-κB activity relative to the TNF-α stimulated control.
-
Determine the IC₅₀ value for this compound's inhibition of the NF-κB pathway.
| Treatment | Concentration | Normalized Luminescence (RLU) | % Inhibition |
| Unstimulated | - | 1,500 ± 200 | - |
| TNF-α Stimulated | 10 ng/mL | 50,000 ± 4,500 | 0 |
| This compound | 0.1 µM | 45,000 ± 3,800 | 10 |
| This compound | 1 µM | 28,000 ± 2,500 | 44 |
| This compound | 10 µM | 8,000 ± 900 | 84 |
Table 2: Hypothetical data from an NF-κB reporter gene assay with this compound treatment.
Hit Validation and Target Deconvolution Strategy
Following the primary and secondary screens, a hit validation cascade is crucial to confirm the activity of this compound and to identify its direct molecular targets.
Caption: Hit Validation and Target Deconvolution Cascade.
Conclusion
The application notes and protocols outlined herein provide a robust starting point for the high-throughput screening of this compound to identify novel molecular targets. By employing a combination of phenotypic and target-based screening approaches, followed by a rigorous hit validation and target deconvolution strategy, researchers can uncover new mechanisms of action for this promising natural product. The identification of novel targets will not only enhance our understanding of this compound's therapeutic effects but also pave the way for the development of new therapeutic strategies for a variety of diseases.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates corticosterone-induced PC12 cell injury and improves depression-like behaviors in CUMS rats by regulating the GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Validating Eupalinolide B's Molecular Targets Using CRISPR-Cas9
Introduction
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-cancer, anti-inflammatory, and neuroprotective properties in preclinical studies. Its therapeutic potential is attributed to the modulation of multiple signaling pathways, including those involved in cell death, oxidative stress, and epigenetic regulation. Putative molecular targets of this compound include Lysine-Specific Demethylase 1 (LSD1), the oncoprotein DEK, Glycogen Synthase Kinase-3β (GSK-3β), and Signal Transducer and Activator of Transcription 3 (STAT3). Additionally, this compound has been shown to induce cuproptosis and ferroptosis, suggesting interactions with key regulators of these cell death modalities. The validation of these molecular targets is crucial for the clinical development of this compound and for understanding its precise mechanism of action.
CRISPR-Cas9 gene editing technology offers a powerful and precise tool for validating drug targets by creating knockout cell lines for specific genes of interest. By comparing the phenotypic and molecular responses of wild-type and knockout cells to this compound treatment, researchers can definitively establish the role of a putative target in mediating the compound's biological effects.
These application notes provide a comprehensive workflow and detailed protocols for utilizing CRISPR-Cas9 to validate the molecular targets of this compound. The protocols are intended for researchers, scientists, and drug development professionals familiar with molecular and cell biology techniques.
Experimental Workflow Overview
The overall workflow for validating the molecular targets of this compound using CRISPR-Cas9 involves several key stages, from the initial design of the experiment to the final data analysis. This process ensures a systematic and rigorous approach to target validation.
Caption: A stepwise workflow for the validation of this compound's molecular targets using CRISPR-Cas9.
Data Presentation
Table 1: Summary of Putative Molecular Targets of this compound and their Functions
| Target Protein | Putative Function in Disease | Associated this compound Activity | Relevant Cancer Type(s) |
| LSD1 | Epigenetic regulation, tumor progression | Inhibition of proliferation and epithelial-mesenchymal transition[1] | Laryngeal Cancer |
| DEK | Oncogene, regulation of apoptosis | Promotes degradation, inhibits PANoptosis[2][3] | Asthma (inflammation model) |
| GSK-3β | Pro-apoptotic, involved in neurogenesis | Inhibition of activity, activation of β-catenin signaling[4] | Depression (neurogenesis model) |
| STAT3 | Transcription factor, tumor metastasis | Promotes ubiquitin-dependent degradation[5][6] | Breast Cancer |
| Cuproptosis-related proteins | Copper-dependent cell death | Induction of ROS and disruption of copper homeostasis[7][8] | Pancreatic Cancer |
| Ferroptosis-related proteins | Iron-dependent cell death | Induction of ferroptosis and ROS-ER-JNK pathway[9] | Hepatic Carcinoma |
Table 2: Expected Outcomes of this compound Treatment in Wild-Type vs. Knockout Cells
| Target Gene Knockout | Cell Viability (IC50) | Apoptosis Rate | ROS Production | Downstream Marker 1 | Downstream Marker 2 |
| Wild-Type | Baseline | Baseline | Baseline | Baseline | Baseline |
| LSD1 KO | Increased | Decreased | No significant change | H3K4me2 (Increased) | E-cadherin (Increased) |
| DEK KO | Increased | Decreased | No significant change | RIPK1 (Decreased) | Caspase 8 (Decreased) |
| GSK-3β KO | Increased | Decreased | No significant change | p-GSK-3β (Ser9) (Absent) | β-catenin (Increased) |
| STAT3 KO | Increased | Decreased | No significant change | MMP-2 (Decreased) | MMP-9 (Decreased) |
| LIAS KO | Increased | Decreased | Decreased | HSP70 (No change) | FDX1 (No change) |
| GPX4 KO | Decreased | Increased | Increased | ACSL4 (No change) | N/A |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of Target Genes
This protocol describes the generation of stable knockout cell lines using lentiviral delivery of the CRISPR-Cas9 system. This method is suitable for a wide range of cell types, including those that are difficult to transfect.
1.1. sgRNA Design and Cloning
-
Design sgRNAs: Utilize online design tools such as Benchling or CHOPCHOP to design at least two unique sgRNAs targeting a coding exon of the gene of interest.[6][10][11] Select sgRNAs with high on-target scores and low off-target predictions.
-
Synthesize and Anneal Oligonucleotides: Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into a lentiviral vector (e.g., lentiCRISPRv2).
-
Clone into Lentiviral Vector: Ligate the annealed sgRNA oligonucleotides into the BsmBI-digested lentiCRISPRv2 plasmid.
-
Transform and Verify: Transform the ligated plasmid into competent E. coli, select for ampicillin resistance, and verify the correct insertion by Sanger sequencing.
1.2. Lentivirus Production and Transduction
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Transfection: Co-transfect the HEK293T cells with the sgRNA-containing lentiviral plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[7]
-
Harvest Virus: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line with the collected lentivirus in the presence of polybrene.
-
Selection: 24 hours post-transduction, begin selection of transduced cells with puromycin at a pre-determined optimal concentration.
1.3. Knockout Validation
-
Western Blot Analysis: After selection, expand the cell population and perform a western blot to confirm the absence of the target protein.[5][12][13][14][15]
-
Genomic DNA Sequencing: Isolate genomic DNA from the knockout cell pool and amplify the targeted region by PCR. Use Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.
Protocol 2: Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of this compound on wild-type and knockout cells.[1][16][17]
-
Cell Seeding: Seed wild-type and knockout cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48 hours.
-
Add CCK-8 Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.[2][9][18][19][20]
-
Cell Treatment: Treat wild-type and knockout cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Protocol 4: Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular levels of ROS, a key mediator of this compound's effects.[21][22][23][24][25]
-
Cell Treatment: Treat wild-type and knockout cells with this compound for a predetermined time (e.g., 6 hours).
-
Staining: Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) by incubating for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation/Emission ~485/535 nm).
Signaling Pathway and Logic Diagrams
This compound-Induced Cell Death Pathways
The following diagram illustrates the putative signaling pathways activated by this compound, leading to different forms of programmed cell death. CRISPR-Cas9 can be used to knock out key components of these pathways to validate their role in this compound's mechanism of action.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. benchling.com [benchling.com]
- 7. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. synthego.com [synthego.com]
- 11. A quick guide to CRISPR sgRNA design tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. cusabio.com [cusabio.com]
- 16. apexbt.com [apexbt.com]
- 17. bosterbio.com [bosterbio.com]
- 18. bosterbio.com [bosterbio.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. assaygenie.com [assaygenie.com]
- 23. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 24. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. abcam.cn [abcam.cn]
Application Notes: Immunohistochemistry Staining for Biomarkers in Eupalinolide B Treated Tissues
Introduction
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has demonstrated significant anti-cancer properties across various malignancies, including pancreatic, hepatic, and breast cancers.[1][2][3][4] Its therapeutic effects are attributed to the modulation of multiple cellular processes and signaling pathways. This compound is known to inhibit cell viability and proliferation, arrest the cell cycle, and induce programmed cell death through mechanisms such as apoptosis, ferroptosis, and the recently identified cuproptosis—a copper-dependent cell death pathway.[1][2][5] Key signaling cascades affected by this compound include the inhibition of the NF-κB and Akt pathways and the activation of the JNK pathway, often mediated by an increase in intracellular reactive oxygen species (ROS).[1][4][6][7]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ expression and localization of specific proteins within tissue sections. For researchers investigating the efficacy and mechanism of action of this compound, IHC provides critical insights into how the compound alters key biomarkers related to proliferation, apoptosis, and inflammatory signaling directly within the tumor microenvironment. These application notes provide detailed protocols for the IHC staining of several key biomarkers modulated by this compound treatment.
Application Data Summary
The following table summarizes the expected changes in key biomarker expression in tumor tissues following treatment with this compound, based on current literature.
| Biomarker | Function & Pathway | Expected Change with this compound | Relevant Cancer Type(s) |
| Ki-67 | Nuclear protein associated with cellular proliferation.[8] | Decrease | Pancreatic, Breast Cancer[1][6] |
| Cleaved Caspase-3 | Key executioner caspase in apoptosis.[9][10] | Increase | Breast, Prostate Cancer[5][6] |
| Bcl-2 | Anti-apoptotic protein, inhibits apoptosis.[11] | Decrease | Breast Cancer[6] |
| p53 | Tumor suppressor, regulates cell cycle and apoptosis.[12] | Modulatory effects may vary depending on cell context. | General Cancer Biomarker |
| Phospho-NF-κB p65 | Active form of NF-κB, a key transcription factor in inflammation and cell survival.[7][13] | Decrease / Inhibit Nuclear Translocation | General Inflammation/Cancer[7] |
Signaling Pathways Modulated by this compound
The diagram below illustrates the principal signaling pathways affected by this compound, leading to its anti-tumor effects.
Experimental Protocols
This section provides generalized yet detailed protocols for the immunohistochemical analysis of formalin-fixed, paraffin-embedded (FFPE) tissue sections. It is crucial to optimize parameters such as antibody concentration and incubation times for specific tissues and antibodies.
General Immunohistochemistry (IHC) Workflow
The following diagram outlines the standard workflow for IHC staining of FFPE tissues.
Protocol 1: Ki-67 Staining for Proliferation
This protocol assesses the proliferation index in tissue sections.
1. Materials and Reagents
-
FFPE tissue sections on positively charged slides
-
Xylene, Ethanol (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST)
-
3% Hydrogen Peroxide (H₂O₂)
-
Blocking Buffer: 5% Normal Goat Serum in TBST
-
Primary Antibody: Rabbit anti-Ki-67 monoclonal antibody[14]
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Detection Reagent: DAB (3,3'-Diaminobenzidine) substrate kit
-
Counterstain: Harris Hematoxylin
-
Mounting Medium
2. Procedure
-
Deparaffinization and Rehydration :
-
Incubate slides in Xylene: 2 changes, 10 min each.
-
Incubate in 100% Ethanol: 2 changes, 5 min each.
-
Incubate in 95% Ethanol: 2 min.
-
Incubate in 70% Ethanol: 2 min.
-
Rinse in dH₂O for 5 min.[9]
-
-
Antigen Retrieval :
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in Sodium Citrate Buffer (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[14]
-
Allow slides to cool to room temperature (approx. 20 min).
-
Rinse with dH₂O and then with TBST.
-
-
Peroxidase Block :
-
Incubate sections with 3% H₂O₂ for 10-15 minutes at room temperature to block endogenous peroxidase activity.[15]
-
Rinse 3 times with TBST for 5 min each.
-
-
Blocking :
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.[15]
-
-
Primary Antibody Incubation :
-
Dilute the anti-Ki-67 antibody in blocking buffer (e.g., 1:100-1:400).
-
Incubate overnight at 4°C in a humidified chamber.[16]
-
-
Secondary Antibody and Detection :
-
Rinse slides 3 times with TBST for 5 min each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse slides 3 times with TBST for 5 min each.
-
Apply DAB substrate solution and incubate for 2-10 minutes, monitoring for color development.
-
Rinse with dH₂O to stop the reaction.
-
-
Counterstaining and Mounting :
-
Counterstain with Hematoxylin for 30-60 seconds.
-
Rinse with tap water and "blue" in a bluing solution or tap water.
-
Dehydrate through graded ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
3. Interpretation of Staining
-
Positive Result : Brown nuclear staining.[17]
-
Scoring : The Ki-67 proliferation index is calculated as the percentage of positively stained tumor cell nuclei out of the total number of tumor cells counted in representative fields.[17]
Protocol 2: Cleaved Caspase-3 Staining for Apoptosis
This protocol detects the active form of Caspase-3, a key marker of apoptosis.[18]
1. Materials and Reagents
-
Same as Ki-67 protocol, with the following substitution:
-
Primary Antibody: Rabbit anti-Cleaved Caspase-3 polyclonal or monoclonal antibody.[9]
2. Procedure
-
Deparaffinization and Antigen Retrieval : Follow steps 1 and 2 from the Ki-67 protocol. Citrate buffer (pH 6.0) is generally effective for antigen retrieval.[19]
-
Peroxidase Block and Blocking : Follow steps 3 and 4 from the Ki-67 protocol.
-
Primary Antibody Incubation :
-
Secondary Antibody, Detection, and Mounting : Follow steps 6 and 7 from the Ki-67 protocol.
3. Interpretation of Staining
-
Positive Result : Brown cytoplasmic and/or nuclear staining in apoptotic cells.[18]
-
Scoring : Results can be quantified by counting the number of positive cells per high-power field or as a percentage of total tumor cells.
Protocol 3: Bcl-2 Staining for Apoptosis Regulation
This protocol detects the anti-apoptotic protein Bcl-2.
1. Materials and Reagents
-
Same as Ki-67 protocol, with the following substitutions:
-
Primary Antibody: Mouse anti-Bcl-2 monoclonal antibody.[20]
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG.
2. Procedure
-
Deparaffinization and Antigen Retrieval : Follow steps 1 and 2 from the Ki-67 protocol. A high pH retrieval solution (e.g., EDTA, pH 9.0) may be optimal for Bcl-2.
-
Peroxidase Block and Blocking : Follow steps 3 and 4 from the Ki-67 protocol.
-
Primary Antibody Incubation :
-
Dilute the anti-Bcl-2 antibody according to the manufacturer's datasheet.
-
Incubate for 60 minutes at room temperature or overnight at 4°C.
-
-
Secondary Antibody, Detection, and Mounting : Follow steps 6 and 7 from the Ki-67 protocol, ensuring use of an anti-mouse secondary antibody.
3. Interpretation of Staining
-
Positive Result : Brown cytoplasmic staining.[21]
-
Scoring : A semi-quantitative assessment can be used, scoring both the intensity (weak, moderate, strong) and the percentage of positive tumor cells.[21]
Protocol 4: p53 Staining for Tumor Suppression
This protocol detects the p53 tumor suppressor protein. Mutant p53 often has a longer half-life and accumulates in the nucleus, making it readily detectable by IHC.
1. Materials and Reagents
-
Same as Ki-67 protocol, with the following substitution:
-
Primary Antibody: Mouse anti-p53 monoclonal antibody.[22]
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG.
2. Procedure
-
Deparaffinization and Antigen Retrieval : Follow steps 1 and 2 from the Ki-67 protocol. Heat-induced epitope retrieval at pH 9 is often recommended for p53.[12][23]
-
Peroxidase Block and Blocking : Follow steps 3 and 4 from the Ki-67 protocol.[24]
-
Primary Antibody Incubation :
-
Dilute the anti-p53 antibody (e.g., 1:100-1:400).
-
Incubate for 30-60 minutes at room temperature.[12]
-
-
Secondary Antibody, Detection, and Mounting : Follow steps 6 and 7 from the Ki-67 protocol, ensuring use of an anti-mouse secondary antibody.
3. Interpretation of Staining
-
Positive Result : Brown nuclear staining.
-
Scoring : Can be scored based on the percentage of positive nuclei. Overexpression (strong and diffuse staining) often indicates a mutation.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sequential immunohistochemistry and virtual image reconstruction using a single slide for quantitative KI67 measurement in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer Histology Core [pathbio.med.upenn.edu]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 12. diagomics.com [diagomics.com]
- 13. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genomeme.ca [genomeme.ca]
- 15. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 16. Ki67 immunohistochemistry staining [bio-protocol.org]
- 17. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 18. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemical analysis for caspase-3 [bio-protocol.org]
- 20. IHCeasy BCL2 Ready-To-Use IHC Kit KHC0012 | Proteintech [ptglab.com]
- 21. Histopathological Evaluation and Analysis of Immunohistochemical Expression of Bcl-2 Oncoprotein in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunohistochemistry for p53 staining in Breast Cancer Tissue [protocols.io]
- 23. genomeme.ca [genomeme.ca]
- 24. p53 immunohistochemistry protocol [protocols.io]
Application Notes & Protocols: Unveiling Gene Expression Changes Induced by Eupalinolide B using RNA Sequencing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolide B, a sesquiterpenoid natural product extracted from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties.[1][2] Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. RNA sequencing (RNA-seq) is a powerful, high-throughput technique used to analyze the transcriptome, providing a comprehensive view of the gene expression changes a compound induces within a cell.[3][4] This document provides detailed application notes and protocols for utilizing RNA-seq to identify and validate the transcriptional alterations mediated by this compound in cancer cells.
Recent studies have employed RNA-seq to investigate the effects of this compound on pancreatic cancer cells. The analysis of differentially expressed genes revealed a significant impact on several key cellular pathways. Notably, the mitogen-activated protein kinase (MAPK) signaling pathway was identified as prominently enriched among the upregulated genes.[5] Mechanistic studies have further shown that this compound can induce apoptosis, elevate reactive oxygen species (ROS), and disrupt copper homeostasis, suggesting a potential role in a novel form of cell death known as cuproptosis.[5][6] In hepatic carcinoma, this compound has been shown to induce another form of programmed cell death, ferroptosis, through the ROS-ER-JNK pathway.[2]
These application notes will guide researchers through the entire workflow, from experimental design and cell treatment to data analysis and validation, enabling a thorough investigation of the molecular mechanisms of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from RNA sequencing studies on cancer cells treated with this compound.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Pancreatic Cancer Cells Treated with this compound
| Gene Regulation | Number of Genes | Key Enriched Pathway |
| Upregulated | 145 | Mitogen-Activated Protein Kinase (MAPK) Signaling |
| Downregulated | 134 | Not specified |
| Total DEGs | 279 | |
| Data derived from a study on pancreatic cancer cells treated with this compound.[5] |
Table 2: Key Signaling Pathways Modulated by this compound
| Signaling Pathway | Effect | Cancer Type | Reference |
| MAPK/JNK Pathway | Activation | Pancreatic, Hepatic | [2][5] |
| Reactive Oxygen Species (ROS) | Increased Generation | Pancreatic, Hepatic | [2][5][6] |
| NF-κB Signaling | Inhibition | Macrophages | [1] |
| Cuproptosis | Induction (Potential) | Pancreatic | [5][6] |
| Ferroptosis | Induction | Hepatic | [2] |
Experimental Workflow Visualization
The following diagram illustrates the comprehensive workflow for an RNA-seq experiment designed to study the effects of this compound.
Caption: RNA-Seq experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Culture the selected cancer cell line (e.g., PANC-1 for pancreatic cancer) in the appropriate medium and conditions until they reach 70-80% confluency.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Replace the existing medium in the cell culture plates with the this compound-containing medium or the vehicle control medium.
-
Time Course: Incubate the cells for a predetermined period (e.g., 24 or 48 hours) to allow for significant changes in gene expression.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for RNA extraction. Ensure a minimum of three biological replicates for each condition (control and each treatment concentration) for statistical power.[7]
Protocol 2: RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from the harvested cells using a commercial kit (e.g., RNeasy Mini Kit, TRIzol) following the manufacturer’s instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
Quality Assessment: Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Integrity Check: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). A RIN value greater than 8 is recommended for high-quality RNA-seq results.[7]
Protocol 3: RNA Sequencing Library Preparation
-
RNA Input: Start with 25 ng to 1 µg of total RNA for standard library preparation workflows.[4]
-
mRNA Enrichment/rRNA Depletion:
-
mRNA-Seq: If focusing on protein-coding genes, enrich for polyadenylated (poly(A)) mRNA using oligo(dT) magnetic beads.
-
Total RNA-Seq: If interested in non-coding RNAs as well, deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA.
-
-
Fragmentation and Priming: Chemically fragment the enriched/depleted RNA into smaller pieces.
-
First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random primers.[3]
-
Second-Strand cDNA Synthesis: Synthesize the second cDNA strand. For stranded (directional) RNA-seq, this step is modified (e.g., using dUTP) to retain information about the transcript's original orientation.[8]
-
End Repair and Adapter Ligation: Repair the ends of the double-stranded cDNA fragments and ligate sequencing adapters. These adapters contain sequences for amplification and sequencing.[3]
-
Library Amplification: Amplify the adapter-ligated library via PCR to generate a sufficient quantity for sequencing.
-
Sequencing: Sequence the prepared library on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). A sequencing depth of 10-20 million paired-end reads is typically recommended for mRNA-seq experiments.[7]
Protocol 4: Bioinformatic Analysis of RNA-Seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[9]
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in this compound-treated samples compared to controls.[9]
-
Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by the treatment.[5]
Protocol 5: Validation of Gene Expression by qRT-PCR
It is essential to validate the expression changes of key genes identified by RNA-seq using an independent method like quantitative reverse transcription PCR (qRT-PCR).[10][11]
-
Primer Design: Design and validate primers for a selection of differentially expressed genes and at least one stably expressed reference (housekeeping) gene.
-
cDNA Synthesis: Using the same RNA samples from the experiment, synthesize cDNA in a separate reverse transcription reaction. This is the first step of a two-step qRT-PCR protocol.[10][12]
-
qPCR Reaction Setup: Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe, primers, and cDNA template. Run reactions in triplicate.[12][13]
-
Data Analysis: Run the reaction on a real-time PCR cycler. Calculate the relative gene expression changes using the ΔΔCq method, normalizing the expression of the target genes to the reference gene.[14]
This compound Signaling Pathway
Based on current research, this compound induces a multi-faceted cellular response centered around the induction of oxidative stress.
Caption: Key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 4. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Design: Best Practices [bioinformatics.ccr.cancer.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. gni :: Genomics & Informatics [genominfo.org]
- 10. clyte.tech [clyte.tech]
- 11. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 12. elearning.unite.it [elearning.unite.it]
- 13. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
Application Notes and Protocols for LC/MS/MS-Based Pharmacokinetic Studies of Eupalinolide B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of Eupalinolide B in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). The described method is intended for pharmacokinetic studies and is based on established protocols for bioanalytical method development and validation.
Introduction
This compound is a sesquiterpene lactone with demonstrated anti-cancer properties. Understanding its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME), is crucial for its development as a therapeutic agent. This document outlines a sensitive and selective LC/MS/MS method for the determination of this compound in plasma, alongside protocols for sample preparation and data analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Lysionotin)
-
Acetonitrile (HPLC or LC/MS grade)
-
Methanol (HPLC or LC/MS grade)
-
Ammonium acetate
-
Formic acid (LC/MS grade)
-
Ultrapure water
-
Control (drug-free) plasma (e.g., rat, human)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions:
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) by dissolving an accurately weighed amount of the reference standard in methanol.
-
Prepare a primary stock solution of the Internal Standard (e.g., 1 mg/mL) in methanol.
-
Store stock solutions at -20°C.
Working Solutions:
-
Prepare a series of working standard solutions of this compound by serially diluting the primary stock solution with methanol to achieve a range of concentrations for the calibration curve.
-
Prepare a working solution of the Internal Standard at a fixed concentration (e.g., 100 ng/mL) in methanol.
Calibration Standards (CS):
-
Prepare calibration standards by spiking a small volume of the appropriate this compound working standard solution into blank plasma.
-
A typical calibration curve for this compound may range from 1.98 to 990 ng/mL.[1]
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards, using separate stock solution dilutions.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like this compound from plasma.[1]
-
Aliquot 100 µL of plasma sample (unknown, CS, or QC) into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard to each tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC/MS/MS system.
LC/MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column, such as a Venusil MP-C18 (50 mm × 2.1 mm, 3 µm), is suitable for the separation.[1]
-
Mobile Phase: An isocratic mobile phase of methanol and 10 mM ammonium acetate (45:55, v/v) can be used.[1]
-
Flow Rate: A flow rate of 0.3 mL/min is a common starting point.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for this compound.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the individual compounds into the mass spectrometer.
-
Instrument Parameters: The cone voltage and collision energy must be optimized for each MRM transition to achieve maximum signal intensity. While specific values were not detailed in the primary literature, typical values for small molecules can be used as a starting point for optimization. Other source-dependent parameters such as capillary voltage, source temperature, and gas flows should be optimized according to the manufacturer's recommendations for the specific instrument.
Data Presentation: Pharmacokinetic Parameters
A pharmacokinetic study of this compound was conducted in Sprague-Dawley rats following intragastric administration of a Eupatorium lindleyanum extract at different doses.[1] The key pharmacokinetic parameters are summarized in the table below.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | AUC (0-∞) (ng·h/mL) | t1/2 (h) |
| 100 | 10.2 ± 2.5 | 0.5 ± 0.2 | 25.8 ± 6.7 | 28.9 ± 7.9 | 2.1 ± 0.5 |
| 250 | 28.9 ± 7.1 | 0.8 ± 0.3 | 89.7 ± 21.3 | 98.6 ± 25.4 | 2.5 ± 0.6 |
| 625 | 75.6 ± 18.2 | 1.2 ± 0.4 | 254.3 ± 61.8 | 278.9 ± 70.1 | 2.8 ± 0.7 |
Data presented as mean ± standard deviation.
Mandatory Visualizations
Experimental Workflow
References
Application of Eupalinolide B in 3D Cell Culture and Organoid Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties in preclinical studies.[1][2] Research has shown its efficacy in inhibiting cell viability, proliferation, migration, and invasion in various cancer cell lines, including pancreatic, hepatic, and laryngeal cancers.[1][2][3] Mechanistically, this compound induces apoptosis, elevates reactive oxygen species (ROS) levels, and disrupts copper homeostasis, suggesting a potential role in inducing cuproptosis.[1][4] Furthermore, it has been observed to modulate key signaling pathways such as the MAPK/JNK and NF-κB pathways.[1][5]
While these findings are promising, the majority of the research has been conducted using traditional two-dimensional (2D) cell cultures and in vivo xenograft models.[1][2][3] Three-dimensional (3D) cell culture and organoid models offer a more physiologically relevant microenvironment that better mimics the complexity of in vivo tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers.[6][7][8] Therefore, evaluating the efficacy of this compound in these advanced models is a critical step in its preclinical development.
These application notes provide a comprehensive guide for utilizing this compound in 3D cell culture and organoid systems. The protocols outlined below are designed to assess its therapeutic potential and elucidate its mechanism of action in a more clinically relevant context.
Data Presentation
The following tables summarize the reported effects of this compound on various cancer cell lines in 2D culture and in vivo models. This data serves as a baseline for designing and interpreting experiments in 3D models.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration/Dose | Effect | Reference |
| MiaPaCa-2 | Pancreatic | CCK8 | Not Specified | Significant reduction in cell viability | [1] |
| PANC-1 | Pancreatic | Xenograft | Not Specified | Slower tumor growth, reduced tumor volume and weight | [1] |
| SMMC-7721 | Hepatic | Soft Agar Assay | 12 µM, 24 µM | Fewer and smaller colonies | [2] |
| HCCLM3 | Hepatic | Soft Agar Assay | 12 µM, 24 µM | Fewer and smaller colonies | [2] |
| TU686 | Laryngeal | Proliferation Assay | IC50 = 6.73 µM | Inhibition of proliferation | [3] |
| TU212 | Laryngeal | Proliferation Assay | IC50 = 1.03 µM | Inhibition of proliferation | [3] |
| M4e | Laryngeal | Proliferation Assay | IC50 = 3.12 µM | Inhibition of proliferation | [3] |
| AMC-HN-8 | Laryngeal | Proliferation Assay | IC50 = 2.13 µM | Inhibition of proliferation | [3] |
| Hep-2 | Laryngeal | Proliferation Assay | IC50 = 9.07 µM | Inhibition of proliferation | [3] |
Table 2: Mechanistic Insights of this compound
| Mechanism | Cell Line/Model | Key Findings | Reference |
| Apoptosis Induction | Pancreatic Cancer Cells | Increased apoptosis | [1] |
| ROS Generation | Pancreatic Cancer Cells | Elevated ROS levels | [1] |
| Copper Homeostasis Disruption | Pancreatic Cancer Cells | Increased intracellular copper levels, potential cuproptosis | [1] |
| Ferroptosis Induction | Hepatic Carcinoma Cells | Decreased GPx4 expression, HO-1 activation | [2] |
| Cell Cycle Arrest | Hepatic Carcinoma Cells | Blocked at S phase | [2] |
| MAPK/JNK Pathway Activation | Pancreatic Cancer Cells | Activation of JNK isoforms | [1] |
| NF-κB Pathway Inhibition | Raw264.7 Cells | Inhibition of NF-κB signaling | [5] |
Experimental Protocols
The following protocols are designed for the application of this compound in 3D cell culture and organoid models.
Protocol 1: Spheroid Formation and this compound Treatment
This protocol describes the generation of tumor spheroids and subsequent treatment with this compound to assess its effect on 3D cell growth.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, SMMC-7721)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Ultra-low attachment round-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
Matrigel (optional, for embedded cultures)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a 2D culture.
-
Resuspend cells in complete medium to a concentration of 1 x 10^4 to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
-
Spheroid Formation:
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 days until spheroids are formed.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is below 0.1%.
-
Carefully remove 50 µL of medium from each well and replace it with 50 µL of the this compound working solution.
-
Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
Assessment of Spheroid Growth:
-
Monitor spheroid size and morphology daily using a brightfield microscope.
-
At the end of the treatment period, measure spheroid diameter to calculate volume.
-
Perform a cell viability assay (e.g., CellTiter-Glo® 3D) according to the manufacturer's instructions.
-
Protocol 2: Organoid Culture and this compound Viability Assay
This protocol details the treatment of patient-derived or cell line-derived organoids with this compound and the subsequent assessment of viability.
Materials:
-
Established organoid culture (e.g., pancreatic or hepatic cancer organoids)
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium
-
This compound (stock solution in DMSO)
-
Cell recovery solution
-
3D cell viability reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Organoid Plating:
-
Disrupt organoids into smaller fragments mechanically or enzymatically.
-
Resuspend organoid fragments in the basement membrane matrix on ice.
-
Plate droplets of the organoid-matrix suspension into a pre-warmed 24-well plate.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Add organoid culture medium to each well.
-
-
This compound Treatment:
-
After 2-3 days of culture, replace the medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control.
-
-
Viability Assessment:
-
After the desired treatment duration, remove the medium.
-
Add a 3D cell viability reagent to each well.
-
Incubate according to the manufacturer's protocol.
-
Measure luminescence to determine the relative number of viable cells.
-
Protocol 3: Analysis of Apoptosis and ROS in 3D Models
This protocol outlines methods to investigate the mechanistic effects of this compound on apoptosis and ROS production in spheroids or organoids.
Materials:
-
Treated spheroids or organoids
-
Caspase-3/7 activity assay kit
-
ROS detection reagent (e.g., CellROX™ Green)
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope or high-content imaging system
Procedure:
-
Staining:
-
At the end of the this compound treatment, add the Caspase-3/7 and ROS detection reagents directly to the culture medium.
-
Add Hoechst 33342 for counterstaining of nuclei.
-
Incubate according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Image the spheroids or organoids using a confocal microscope or a high-content imaging system.
-
Quantify the fluorescence intensity for Caspase-3/7 activity and ROS levels within the 3D structures.
-
Normalize the fluorescence intensity to the number of nuclei (Hoechst signal).
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its evaluation in 3D models.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | 3D Cell Cultures: Evolution of an Ancient Tool for New Applications [frontiersin.org]
- 7. 3D Cell Culture: Techniques For and Beyond Organoid Applications | Springer Nature Experiments [experiments.springernature.com]
- 8. The Transformative Role of 3D Culture Models in Triple-Negative Breast Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Eupalinolide B concentration for cancer cell lines
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of eupalinolide B in cancer cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action against cancer cells?
This compound is a sesquiterpene lactone isolated from plants of the Eupatorium genus. Its primary anti-cancer mechanism involves the induction of programmed cell death, including apoptosis.[1][2] Emerging research also suggests its involvement in other cell death pathways such as cuproptosis and ferroptosis.[1] A key feature of its action is the generation of reactive oxygen species (ROS), which can trigger cellular stress and subsequent cell death pathways.[1][2]
2. How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as DMSO, ethanol, chloroform, dichloromethane, and ethyl acetate.[3] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO. This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working concentrations, dilute the DMSO stock in your cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
3. How stable is this compound in cell culture medium?
While specific stability data for this compound in cell culture media is not extensively published, natural compounds, particularly those with reactive functional groups, can have limited stability in aqueous solutions at 37°C.[5][6] It is best practice to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock. Avoid prolonged storage of diluted this compound in culture medium, especially in the presence of serum, which contains enzymes that could potentially metabolize the compound.[6]
4. What are the typical effective concentrations of this compound for cancer cell lines?
The effective concentration of this compound, often represented by the half-maximal inhibitory concentration (IC50), varies depending on the cancer cell line and the duration of treatment. Below is a summary of reported IC50 values.
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| TU686 | Laryngeal Cancer | 6.73 | 48 |
| TU212 | Laryngeal Cancer | 1.03 | 48 |
| M4e | Laryngeal Cancer | 3.12 | 48 |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | 48 |
| Hep-2 | Laryngeal Cancer | 9.07 | 48 |
| LCC | Laryngeal Cancer | 4.20 | 48 |
| SMMC-7721 | Hepatic Carcinoma | ~12-24 | 48 |
| HCCLM3 | Hepatic Carcinoma | ~12-24 | 48 |
| MiaPaCa-2 | Pancreatic Cancer | Not specified, but effective | Not specified |
| PANC-1 | Pancreatic Cancer | Not specified, but effective | Not specified |
| PL-45 | Pancreatic Cancer | Not specified, but effective | Not specified |
Note: The IC50 values can vary between experiments due to differences in cell passage number, confluency, and assay methodology.[7]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CCK8)
Q: My cell viability results are inconsistent between replicates. What could be the cause?
A: Inconsistent results in cell viability assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating and use appropriate pipetting techniques to distribute cells evenly.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the drug and affect cell growth. It is advisable to fill the outer wells with sterile PBS or medium and not use them for experimental data.[8]
-
Compound Precipitation: this compound, being hydrophobic, might precipitate at higher concentrations in aqueous culture medium. Visually inspect the wells for any precipitate after adding the compound.
-
Variable Incubation Times: Ensure that the incubation time with the viability reagent (e.g., MTT, WST-1) is consistent across all plates.[9]
Q: I am not observing a dose-dependent decrease in cell viability.
A: This could be due to:
-
Incorrect Concentration Range: The concentrations tested may be too low to induce a cytotoxic effect or too high, causing maximum cell death even at the lowest concentration. A broad range of concentrations should be tested initially to determine the optimal range.
-
Cell Resistance: The cell line you are using might be resistant to this compound.
-
Compound Inactivity: Ensure your stock solution of this compound is not degraded. Prepare fresh dilutions for each experiment.
-
Assay Interference: Some compounds can interfere with the chemistry of the viability assay. For example, a colored compound can alter absorbance readings. Run a control with the compound in cell-free medium to check for any direct reaction with the assay reagent.
Apoptosis Assays (Annexin V/PI Staining)
Q: In my control (untreated) sample, I see a high percentage of Annexin V positive cells.
A: A high background of apoptotic cells in your control sample can be caused by:
-
Poor Cell Health: Ensure you are using cells from a healthy, logarithmically growing culture. Over-confluent or starved cells can undergo spontaneous apoptosis.[1]
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage the cell membrane, leading to false-positive Annexin V staining.[10]
-
Contamination: Mycoplasma or other microbial contamination can induce apoptosis. Regularly test your cell lines for contamination.
Q: I am seeing a large population of Annexin V positive and PI positive (late apoptotic/necrotic) cells, but very few Annexin V positive and PI negative (early apoptotic) cells.
A: This can occur if:
-
The drug concentration is too high or the incubation time is too long: This can cause rapid cell death, and the early apoptotic phase is missed.[4] Consider performing a time-course experiment or reducing the concentration of this compound.
-
Delayed Sample Processing: Once stained, cells should be analyzed by flow cytometry as soon as possible (ideally within an hour), as apoptosis can progress during this time.[11]
Western Blotting
Q: I am not detecting my protein of interest, or the signal is very weak.
A: Several factors could lead to a weak or absent signal:
-
Insufficient Protein Loaded: Quantify your protein lysate using a reliable method (e.g., BCA assay) and ensure you are loading an adequate amount of protein per lane.
-
Poor Protein Transfer: Verify that your transfer was successful by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary.
-
Inactive Antibody: Ensure your primary and secondary antibodies are stored correctly and are validated for Western blotting.
-
Low Protein Expression: The protein of interest may be expressed at very low levels in your cells or under your experimental conditions. Consider using an immunoprecipitation step to enrich for your target protein.[12]
Q: I am seeing multiple non-specific bands.
A: Non-specific bands can be a result of:
-
High Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes non-specific binding.[13]
-
Insufficient Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and that the blocking time is sufficient (at least 1 hour at room temperature).
-
Inadequate Washing: Increase the number and duration of your washing steps after antibody incubations.[12]
-
Protein Degradation: Add protease inhibitors to your lysis buffer to prevent protein degradation, which can result in lower molecular weight bands.[13]
Experimental Protocols
Cell Viability Assay (CCK8/WST-1)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add 10 µL of CCK8 or WST-1 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for your specific cell line.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin. Combine the floating and adherent cells and wash with cold PBS.[2]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[14]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]
-
Analysis: Analyze the samples immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up the compensation and gates correctly.[11]
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein (e.g., p-JNK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: this compound induced signaling pathways in cancer cells.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 877822-40-7 [chemicalbook.com]
- 4. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. LabXchange [labxchange.org]
- 14. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Eupalinolide B experiments
Welcome to the technical support center for Eupalinolide B experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot inconsistent results and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum.[1][2] Its primary anti-cancer mechanisms involve the induction of apoptosis and regulated cell death pathways such as cuproptosis and ferroptosis.[3][4] This is often mediated by the generation of reactive oxygen species (ROS) and modulation of various signaling pathways, including MAPK (JNK), GSK-3β/β-catenin, and inhibition of LSD1.[3][5][6]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is a white powder soluble in DMSO, methanol, ethanol, chloroform, dichloromethane, and ethyl acetate.[3] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO.
-
Storage of Lyophilized Powder: Store at -20°C, where it is stable for up to 36 months.
-
Storage of Stock Solution: Store in aliquots at -20°C for up to 1 month, protected from light. Avoid multiple freeze-thaw cycles.[1]
Q3: At what concentrations is this compound typically effective in cell culture?
A3: The effective concentration of this compound varies depending on the cell line. IC50 values have been reported in the low micromolar range for various cancer cell lines. For example, in laryngeal cancer cells, IC50 values ranged from 1.03 µM to 9.07 µM.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability Assays (MTT, CCK8)
Q: My cell viability assay results with this compound are not reproducible. What could be the cause?
A: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Precipitation: this compound, especially at higher concentrations, might precipitate in the culture medium.
-
Solution: Visually inspect the media for any precipitate after adding the compound. Prepare fresh dilutions from the stock solution for each experiment.
-
-
Interference with Assay Reagents: Natural products can sometimes interfere with the chemistry of viability assays. For example, compounds can alter formazan crystal formation in MTT assays.[8]
-
Solution: Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. Consider using an alternative viability assay that works on a different principle (e.g., ATP-based assay like CellTiter-Glo® or a dye exclusion method like Trypan Blue).
-
-
Inconsistent Seeding Density: Uneven cell numbers across wells will lead to high variability.
-
Solution: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Allow cells to adhere and distribute evenly before adding the compound.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
-
Issue 2: Inconsistent or No Induction of ROS
Q: I am not observing the expected increase in Reactive Oxygen Species (ROS) after this compound treatment. Why?
A: Measuring ROS can be challenging due to the transient and reactive nature of these molecules.
-
Unreliable Probes: Probes like DCFH-DA are widely used but can be prone to auto-oxidation and can be oxidized by species other than the intended ROS, leading to artifacts.[9][10]
-
Incorrect Timing: The peak of ROS production can be transient.
-
Solution: Perform a time-course experiment to identify the optimal time point for measuring ROS after this compound treatment.
-
-
Cellular Antioxidant Response: Cells may upregulate their endogenous antioxidant systems to counteract the effects of this compound.
-
Solution: Consider co-treatment with an inhibitor of antioxidant pathways (e.g., buthionine sulfoximine to inhibit glutathione synthesis) to unmask the ROS-inducing effect.
-
Issue 3: Inconsistent Protein Expression in Western Blots
Q: The expression levels of target proteins (e.g., p-JNK, HSP70) are variable in my Western blots after this compound treatment.
A: Western blotting inconsistencies can arise from sample preparation, loading, or antibody issues.
-
Protein Degradation: Target proteins may be degraded during sample preparation.
-
Solution: Always use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice at all times.[11]
-
-
Low Protein Abundance: The protein of interest might be expressed at low levels.
-
Solution: Increase the amount of protein loaded per well. Ensure you have a positive control to confirm antibody function.
-
-
Suboptimal Antibody Dilution: Incorrect antibody concentrations can lead to weak signals or high background.
-
Solution: Optimize the primary and secondary antibody concentrations by performing a titration.[12]
-
-
Insufficient Induction: The treatment conditions may not be optimal for inducing the target protein.
-
Solution: Verify the treatment time and concentration of this compound. Some protein expressions, like phosphorylations, can be transient.
-
Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| TU686 | Laryngeal Cancer | 6.73 | MTT |
| TU212 | Laryngeal Cancer | 1.03 | MTT |
| M4e | Laryngeal Cancer | 3.12 | MTT |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | MTT |
| Hep-2 | Laryngeal Cancer | 9.07 | MTT |
| LCC | Laryngeal Cancer | 4.20 | MTT |
| SMMC-7721 | Hepatic Carcinoma | ~12-24 (significant growth inhibition) | Not specified |
| HCCLM3 | Hepatic Carcinoma | ~12-24 (significant growth inhibition) | Not specified |
| MiaPaCa-2 | Pancreatic Cancer | < 10 (significant viability reduction) | CCK8 |
| PANC-1 | Pancreatic Cancer | < 10 (significant viability reduction) | CCK8 |
| PL-45 | Pancreatic Cancer | < 10 (significant viability reduction) | CCK8 |
Data compiled from references[3][4][7].
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK8 Assay
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: ROS Detection using Flow Cytometry
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in serum-free medium containing the ROS-sensitive probe (e.g., 10 µM H2DCFDA) and incubate for 30 minutes at 37°C in the dark.[4]
-
Wash the cells twice with PBS to remove the excess probe.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the fluorescence intensity using a flow cytometer with the appropriate excitation and emission wavelengths.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 877822-40-7 [chemicalbook.com]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. blog.addgene.org [blog.addgene.org]
Addressing Eupalinolide B off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Eupalinolide B in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound is a sesquiterpene lactone, a natural product isolated from plants of the Eupatorium genus. Its primary anticancer mechanism of action involves the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS), and disruption of copper homeostasis, potentially leading to cuproptosis.[1][2] this compound has been shown to inhibit the viability and proliferation of various cancer cell lines.[3]
Q2: What are the known or potential off-target effects of this compound?
A2: While a comprehensive off-target profile is not publicly available, studies suggest that this compound and its analogs can modulate several signaling pathways that may be considered off-target effects depending on the research context. These include:
-
NF-κB Signaling: this compound has been shown to inhibit the NF-κB signaling pathway.[4]
-
MAPK Signaling: It can induce the phosphorylation of JNK, a member of the MAPK family, although this activation may not be the primary driver of its cytotoxic effects.[1]
-
STAT3 Signaling: Analogs of this compound, such as Eupalinolide J, have been reported to inhibit the STAT3 signaling pathway.[5][6][7]
-
GSK-3β/β-catenin Pathway: this compound has been shown to regulate the GSK-3β/β-catenin pathway.
Q3: Why is it important to consider off-target effects when using this compound?
Q4: What are some general strategies to minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.
-
Use appropriate controls: Include vehicle-only controls and, if possible, a structurally related but inactive compound.
-
Employ orthogonal assays: Confirm key findings using multiple, independent assay methods.
-
Utilize target engagement assays: Where possible, directly measure the binding of this compound to its intended target.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound in cellular assays.
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in inflammatory gene expression. | This compound is known to inhibit the NF-κB signaling pathway .[4] This can lead to downregulation of pro-inflammatory cytokines. | 1. Confirm NF-κB inhibition: Perform a western blot to check the phosphorylation status of IκBα and the p65 subunit of NF-κB.[4] 2. Use a positive control: Treat cells with a known NF-κB activator (e.g., TNF-α) with and without this compound to confirm its inhibitory effect in your system. 3. Consider the implications: If your research is unrelated to inflammation, be aware that this off-target effect could confound your results. |
| Activation of stress-activated protein kinases (SAPKs). | This compound can induce the phosphorylation of JNK .[1] This is a common response to cellular stress. | 1. Assess JNK activation: Measure the levels of phosphorylated JNK (p-JNK) by western blot. 2. Use a JNK inhibitor: Pre-treat cells with a specific JNK inhibitor (e.g., SP600125) before adding this compound to see if the observed phenotype is JNK-dependent.[1] Note that studies have shown that JNK inhibition does not always rescue cells from this compound-induced cell death.[1] |
| Decreased phosphorylation of STAT3. | Analogs of this compound are known to inhibit the STAT3 signaling pathway .[5][6][7] | 1. Check STAT3 phosphorylation: Analyze the levels of phosphorylated STAT3 (p-STAT3) via western blot. 2. Modulate STAT3 activity: Use a STAT3 activator (e.g., IL-6) or genetic overexpression to see if this can rescue the phenotype observed with this compound treatment. |
| Phenotype is not rescued by apoptosis inhibitors. | This compound induces multiple cell death pathways, including apoptosis and potentially cuproptosis .[1] Inhibition of apoptosis alone may not be sufficient to rescue cell death. | 1. Use a pan-caspase inhibitor: Confirm that apoptosis is being inhibited by using a pan-caspase inhibitor like Z-VAD-FMK and measuring caspase activity.[1] 2. Investigate other cell death mechanisms: Explore markers of other cell death pathways, such as those involved in cuproptosis (e.g., FDX1, LIAS).[1] 3. Measure ROS levels: Since this compound is a potent inducer of ROS, co-treat with an antioxidant like N-acetylcysteine (NAC) to see if this rescues the phenotype.[1] |
Data Presentation
This compound and Analogs: IC50 Values in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs in various cancer cell lines, providing a reference for effective concentration ranges.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | TU686 | Laryngeal Cancer | 6.73 | [3] |
| This compound | TU212 | Laryngeal Cancer | 1.03 | [3] |
| This compound | M4e | Laryngeal Cancer | 3.12 | [3] |
| This compound | AMC-HN-8 | Laryngeal Cancer | 2.13 | [3] |
| This compound | Hep-2 | Laryngeal Cancer | 9.07 | [3] |
| This compound | LCC | Laryngeal Cancer | 4.20 | [3] |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 5.85 (48h) | [5] |
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 7.06 (48h) | [5] |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 (72h) | [7] |
| Eupalinolide J | MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 (72h) | [7] |
Experimental Protocols
Protocol 1: Western Blot for Detecting Phosphorylated Signaling Proteins
This protocol is for assessing the activation state of kinases and signaling proteins that may be off-targets of this compound.
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against the phosphorylated and total forms of the protein of interest (e.g., p-JNK, JNK, p-p65, p65) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context.
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Separation: Lyse the cells by freeze-thawing and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by western blot or other protein detection methods. A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Visualizations
Signaling Pathways Potentially Affected by this compound
Caption: Potential off-target signaling pathways modulated by this compound.
Experimental Workflow for Troubleshooting Off-Target Effects
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Sesquiterpene Lactones: A Review of Some Potential Success Cases [mdpi.com]
- 9. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eupalinolide B Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide B, specifically focusing on dose-response curve analysis for cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action regarding cytotoxicity?
A1: this compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum. Its cytotoxic effects are attributed to the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS), and disruption of copper homeostasis, which may lead to a form of cell death called cuproptosis.[1][2][3] Studies have also implicated its role in inducing ferroptosis and activating the ROS-ER-JNK signaling pathway in certain cancer types.
Q2: Which cancer cell lines have been shown to be sensitive to this compound?
A2: this compound has demonstrated cytotoxic activity against a range of cancer cell lines, including:
-
Laryngeal Cancer: TU686, TU212, M4e, AMC-HN-8, Hep-2, and LCC[1]
-
Pancreatic Cancer: MiaPaCa-2 and PANC-1[2]
-
Hepatic Carcinoma (Liver Cancer) [4]
-
Other Cancers: It has also shown anti-proliferative activity against bladder, gastric, leukemia, and lung cancer cell lines.[1]
Q3: What are typical IC50 values observed for this compound?
A3: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the cell line and the duration of exposure. For a summary of reported IC50 values, please refer to the data tables below.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Laryngeal Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
| TU686 | 6.73 |
| TU212 | 1.03 |
| M4e | 3.12 |
| AMC-HN-8 | 2.13 |
| Hep-2 | 9.07 |
| LCC | 4.20 |
Data sourced from a study on laryngeal cancer cells.[1]
Table 2: IC50 Values of Eupalinolide O (a related compound) in Triple-Negative Breast Cancer Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MDA-MB-231 | 10.34 | 5.85 | 3.57 |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 |
Note: This data is for Eupalinolide O, a structurally similar compound, and may provide insights for experimental design with this compound.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound cytotoxicity using common colorimetric assays like MTT or CCK-8.
Issue 1: High Background Absorbance in Control Wells
-
Possible Cause: Contamination of the culture medium with reducing agents, microbial contamination, or degradation of the assay reagent (e.g., MTT). Phenol red in the medium can also contribute to background.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Ensure that the MTT or CCK-8 solution is fresh and has been stored correctly, protected from light.
-
Aseptic Technique: Maintain strict aseptic techniques to prevent microbial contamination.
-
Background Control: Include a "medium only" control (without cells) to measure the intrinsic absorbance of your medium and assay reagent. Subtract this value from all other readings.
-
Phenol Red-Free Medium: Consider using a phenol red-free medium during the assay incubation period to reduce background interference.
-
Issue 2: Low Signal or Weak Dose-Response Curve
-
Possible Cause:
-
Suboptimal Cell Number: Too few cells will result in a low signal.
-
Incorrect Incubation Time: The incubation time with this compound or the assay reagent may be too short.
-
This compound Degradation: The compound may not be stable under your experimental conditions.
-
Incomplete Solubilization of Formazan Crystals (MTT assay): If the purple formazan crystals are not fully dissolved, the absorbance reading will be artificially low.
-
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a preliminary experiment to determine the optimal cell number that gives a robust signal within the linear range of the assay.
-
Optimize Incubation Times: Titrate the incubation time with this compound (e.g., 24, 48, 72 hours) and the assay reagent (e.g., 1-4 hours for MTT) to find the optimal conditions for your cell line.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions (consult the supplier's data sheet).
-
Ensure Complete Solubilization (MTT): After incubation with MTT, ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking. Visually inspect the wells under a microscope before reading the plate.
-
Issue 3: Inconsistent Results Between Replicate Wells
-
Possible Cause:
-
Uneven Cell Seeding: Inconsistent number of cells seeded across the wells.
-
Pipetting Errors: Inaccurate pipetting of this compound, medium, or assay reagents.
-
Edge Effects: Evaporation from the outer wells of the microplate can concentrate solutes and affect cell growth.
-
-
Troubleshooting Steps:
-
Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding by gentle trituration.
-
Calibrate Pipettes: Regularly check and calibrate your pipettes for accuracy.
-
Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity.
-
Experimental Protocols
Protocol: this compound Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by pipetting or shaking on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for this compound cytotoxicity testing using the MTT assay.
Caption: Simplified signaling pathways involved in this compound-induced cytotoxicity.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Eupalinolide B in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Eupalinolide B, particularly concerning potential resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a sesquiterpene lactone that exhibits anti-cancer properties through multiple mechanisms. Primarily, it induces apoptosis (programmed cell death) in cancer cells.[1] Recent studies have shown that it can also elevate levels of reactive oxygen species (ROS), leading to oxidative stress, and disrupt copper homeostasis, potentially inducing cuproptosis.[2][3] Furthermore, this compound has been observed to induce ferroptosis, another form of programmed cell death, in hepatic carcinoma cells.[4]
Q2: I'm observing a decrease in the cytotoxic effect of this compound on my cancer cell line over time. What could be the reason?
A decreased cytotoxic effect after prolonged exposure to a compound can indicate the development of acquired resistance. While specific resistance mechanisms to this compound have not been extensively documented, cancer cells can develop resistance to natural product-based anticancer agents through several general mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in Target Signaling Pathways: Cancer cells might develop mutations or alter the expression of proteins in pathways targeted by this compound, such as the STAT3, Akt, or MAPK pathways, rendering the drug less effective.[5][6][7][8][9]
-
Enhanced Detoxification: Increased activity of detoxification systems, like the glutathione S-transferase (GST) system, can neutralize the effects of the drug.
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax) can make cells more resistant to apoptosis-inducing agents like this compound.
Q3: How can I experimentally confirm if my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value for the treated line indicates acquired resistance.
Troubleshooting Guide
Issue 1: Increased IC50 value of this compound in long-term cultures.
-
Possible Cause 1: Development of Acquired Resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT or CCK-8) to determine and compare the IC50 values of this compound in the suspected resistant and parental cell lines. A fold-increase in IC50 is indicative of resistance.
-
Investigate Efflux Pump Overexpression: Use Western blotting or qPCR to assess the expression levels of common ABC transporters like P-glycoprotein (MDR1/ABCB1).
-
Assess Apoptosis Evasion: Measure the expression of key apoptotic regulatory proteins (Bax, Bcl-2, cleaved caspase-3) via Western blot in both cell lines after this compound treatment.
-
Analyze Signaling Pathway Alterations: Examine the activation status (e.g., phosphorylation) of proteins in pathways known to be modulated by this compound, such as STAT3, Akt, and JNK, in both sensitive and resistant cells.
-
-
-
Possible Cause 2: Cell Line Contamination or Misidentification.
-
Troubleshooting Steps:
-
Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.
-
Mycoplasma Testing: Regularly test your cultures for mycoplasma contamination, as this can alter cellular responses to drugs.
-
-
Issue 2: Inconsistent anti-cancer effects of this compound between experiments.
-
Possible Cause 1: Variability in Experimental Conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure consistent cell numbers are plated for each experiment, as cell density can influence drug sensitivity.
-
Control for Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Ensure Consistent Drug Preparation: Prepare fresh stock solutions of this compound and use consistent dilution methods. Verify the stability of the compound under your storage conditions.
-
-
-
Possible Cause 2: Fluctuation in Cellular State.
-
Troubleshooting Steps:
-
Synchronize Cell Cycle: If the drug's effect is cell cycle-dependent, consider synchronizing the cells before treatment to reduce variability.
-
-
Quantitative Data Summary
The following tables provide examples of how to present quantitative data when assessing resistance.
Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase in Resistance |
| Pancreatic Cancer (PANC-1) | 1.5 | 15.0 | 10.0 |
| Laryngeal Cancer (TU212) | 1.03 | 12.4 | 12.0 |
| Hepatic Carcinoma (SMMC-7721) | 5.2 | 41.6 | 8.0 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Relative Expression of a Putative Resistance Marker (P-glycoprotein) in Sensitive vs. Resistant Cells.
| Cell Line | Parental (Relative mRNA Expression) | Resistant (Relative mRNA Expression) | Fold Change |
| PANC-1 | 1.0 | 8.5 | 8.5 |
| TU211 | 1.0 | 10.2 | 10.2 |
| SMMC-7721 | 1.0 | 6.8 | 6.8 |
Note: These are hypothetical values for illustrative purposes.
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using CCK-8 Assay
-
Cell Seeding: Seed cancer cells (both parental and suspected resistant) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until the color develops.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of STAT3 and p-STAT3
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against STAT3, p-STAT3 (Tyr705), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Caption: this compound action and potential resistance pathways.
Caption: Experimental workflow for resistance investigation.
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Targeting Drug Chemo-Resistance in Cancer Using Natural Products | Semantic Scholar [semanticscholar.org]
- 7. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Synthesis of Eupalinolide B
Disclaimer: The total synthesis of Eupalinolide B has not been extensively published. The following troubleshooting guide and supporting documents are based on the reported scalable asymmetric total synthesis of Eupalinilide E , a closely related guaianolide sesquiterpene lactone isolated from the same plant, Eupatorium lindleyanum. The challenges and solutions presented are inferred from this synthesis and are expected to be highly relevant to the large-scale production of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the large-scale synthesis of this compound?
A1: Based on analogous syntheses, the primary challenges for scaling up the production of this compound include:
-
Stereocontrol: Establishing and maintaining the correct stereochemistry across multiple chiral centers, particularly during ring formation and functional group manipulations.
-
Reagent Stoichiometry and Cost: The use of expensive reagents and catalysts in stoichiometric amounts can become prohibitive at a large scale.
-
Chromatography-Free Purification: Developing robust, scalable purification methods that avoid or minimize the use of column chromatography is crucial for efficiency and cost-effectiveness.
-
Reaction Work-up and Isolation: Procedures that are straightforward on a lab scale, such as extractions and distillations, can become complex and time-consuming when handling large volumes of material.
-
Exothermic Reactions: Managing the heat generated from exothermic reactions is critical for safety and to prevent side-product formation.
Q2: Are there any "green chemistry" considerations for the synthesis of this compound?
A2: Yes, several aspects can be optimized for a more environmentally friendly process. For instance, the use of recyclable solvents like trifluoroethanol as a promoter and solvent in key steps can significantly reduce waste. Additionally, minimizing the number of protection-deprotection steps and employing catalytic rather than stoichiometric reagents where possible are key green chemistry principles applicable to this synthesis.
Q3: What analytical techniques are critical for quality control during the synthesis?
A3: A combination of techniques is essential. High-Performance Liquid Chromatography (HPLC) is crucial for assessing the purity of intermediates and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and stereochemistry of the compounds. Mass Spectrometry (MS) is employed to verify the molecular weight of the products. For chiral intermediates and the final product, chiral HPLC or other methods for determining enantiomeric excess (ee) are necessary.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the tandem Favorskii rearrangement–elimination step. | Incomplete reaction; side reactions due to prolonged reaction time or incorrect temperature. | Ensure the use of freshly prepared reagents. Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. Maintain strict temperature control. |
| Poor diastereoselectivity in the allylboration–lactonization step. | Presence of water or other protic impurities. Incorrect stoichiometry of reagents. | Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Carefully control the addition rate and stoichiometry of the allylboronate reagent. |
| Formation of multiple byproducts during the ene-cyclization. | Incorrect catalyst loading or activity. Reaction temperature too high, leading to decomposition or side reactions. | Optimize the catalyst loading through small-scale experiments. Ensure the catalyst is of high purity and activity. Maintain the recommended reaction temperature and monitor for any exotherms. |
| Difficulty in removing the tigloyl ester protecting group. | Incomplete hydrolysis. Degradation of the molecule under harsh deprotection conditions. | Screen different hydrolysis conditions (e.g., different bases, solvents, temperatures) on a small scale to find the optimal balance between deprotection and stability. Use a milder enzymatic hydrolysis method if chemical methods fail. |
| Epoxide ring-opening yields a mixture of regioisomers. | The directing effect of neighboring functional groups is not sufficient. The reagent used for ring-opening is not selective enough. | Modify the protecting groups on nearby alcohols to enhance the directing effect. Screen a variety of Lewis or Brønsted acids to improve the regioselectivity of the epoxide opening. |
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of a this compound analogue.
| Step | Reaction | Yield (%) | Scale |
| 1 | Tandem Favorskii rearrangement–elimination | 85 | Multi-gram |
| 2 | Tandem allylboration–lactonization | 92 | Multi-gram |
| 3 | Ene-cyclization | 75 | Gram |
| 4 | Yamaguchi Esterification | 88 | Gram |
| 5 | Selective Oxidation | 85 | Gram |
| 6 | Epoxidation and Ring Opening | 98 | Gram |
| Overall Yield | ~20 |
Experimental Protocols
Protocol 1: Tandem Favorskii Rearrangement–Elimination
-
To a solution of the starting chlorohydrin (1.0 eq) in a suitable solvent (e.g., THF) at 0 °C, add a solution of potassium tert-butoxide (2.2 eq) in THF dropwise over 1 hour.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude cyclopentene carboxylic acid. This intermediate is often used in the next step without further purification.
Protocol 2: Catalyst-Free Tandem Allylboration–Lactonization
-
To a solution of the aldehyde intermediate (1.0 eq) in trifluoroethanol (TFE), add the allylboronate reagent (1.2 eq) at room temperature under an argon atmosphere.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired β-hydroxymethyl-α-methylene-γ-butyrolactone.
Visualizations
Caption: Overall synthetic workflow for a this compound analogue.
Caption: Logic diagram for troubleshooting low reaction yields.
Interpreting unexpected phenotypes in Eupalinolide B treated cells
This technical support center provides troubleshooting guidance for researchers encountering unexpected phenotypes in cells treated with Eupalinolide B (EB). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Unexpected Cell Death Mechanism: My cells are dying, but common apoptosis markers are negative, and caspase inhibitors have no effect.
A1: This is a key observation and may not be unexpected depending on the cell type. While this compound and its analogs can induce apoptosis in some cell lines like pancreatic cancer and triple-negative breast cancer, its mechanism is highly context-dependent.[1][2][3] In other models, such as hepatic carcinoma, this compound does not induce apoptosis or necroptosis.[4]
Troubleshooting Steps & Alternative Mechanisms:
-
Investigate Ferroptosis: this compound has been shown to induce ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by lipid peroxidation.[4]
-
Action: Measure lipid reactive oxygen species (ROS) using assays like C11-BODIPY.
-
Action: Check for downregulation of Glutathione Peroxidase 4 (GPX4), a key marker of ferroptosis.[4]
-
-
Explore Cuproptosis: Recent studies suggest this compound can disrupt copper homeostasis, leading to a form of cell death called cuproptosis.[1] This is a novel mechanism and may explain the lack of response to apoptosis inhibitors.
-
Confirm with Inhibitors: Use inhibitors specific to these pathways, such as Ferrostatin-1 for ferroptosis or DFO (an iron chelator), to see if cell death is rescued.[1] The failure of Z-VAD-FMK (a pan-caspase inhibitor) to rescue cells strongly points away from apoptosis.[1][2]
Q2: Discrepancy in Cell Cycle Arrest: The observed cell cycle arrest phase is different from published data.
A2: The effect of Eupalinolide compounds on the cell cycle is cell-type specific. While Eupalinolide J has been reported to cause G0/G1 arrest in prostate cancer cells, this compound specifically induces S-phase arrest in hepatic carcinoma cells.[4][5] Therefore, observing S-phase arrest is a valid, though less common, outcome.
Troubleshooting Steps:
-
Verify Cell Line: Confirm the identity of your cell line. Different cancer types will respond differently.
-
Titrate Dosage: The concentration of this compound can influence its effect. Perform a dose-response experiment and analyze the cell cycle at multiple concentrations.
-
Time Course Analysis: The point of maximal arrest can shift over time. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to capture the full dynamics of the cell cycle response.
Q3: Increased Reactive Oxygen Species (ROS) without Apoptosis: I'm observing high levels of ROS, but not the expected downstream apoptotic events.
A3: ROS generation is a common effect of this compound.[1][4][6] However, ROS is a broad upstream signal and does not exclusively lead to apoptosis. In the case of this compound, ROS can trigger other significant pathways.
Possible Explanations:
-
ROS-Induced Ferroptosis: As mentioned in Q1, ROS can lead to lipid peroxidation, which is the execution step of ferroptosis.[4]
-
ER Stress and JNK Pathway Activation: In hepatic carcinoma cells, this compound-induced ROS activates endoplasmic reticulum (ER) stress and the JNK signaling pathway, which has been linked to the inhibition of cell migration rather than cell death.[4]
-
Copper-Dependent ROS: this compound may increase ROS levels in a copper-dependent manner, contributing to cuproptosis.[1][3]
Actionable Advice: Instead of focusing only on apoptosis, measure markers for ferroptosis (GPX4) or activation of the JNK pathway (p-JNK) to see where the ROS signal is being directed.[4]
Q4: Unexplained Anti-inflammatory Effects: I'm seeing a reduction in inflammatory cytokine expression (e.g., TNF-α, IL-6) in my cancer cell model.
A4: This is an expected off-target or parallel effect of this compound. It is a known inhibitor of the NF-κB signaling pathway , a master regulator of inflammation.[7] this compound has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that holds NF-κB p65 in the cytoplasm. This keeps NF-κB inactive, preventing it from entering the nucleus and transcribing pro-inflammatory genes like TNF-α, IL-6, and IL-1β.[7]
This anti-inflammatory property is a core part of its broader pharmacological profile.
Q5: General Troubleshooting: My results are inconsistent or have high variability.
A5: High variability in cell-based assays is a common issue.[8][9] Beyond reagent and compound quality, consider these factors:
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[10]
-
Seeding Density: Inconsistent cell seeding is a major source of variability. Ensure even cell suspension before plating and consider techniques like reverse pipetting.[11]
-
Plate Edge Effects: Evaporation in the outer wells of a microplate can concentrate media components and affect cell growth. Avoid using the outermost wells for data collection or ensure proper humidification in the incubator.[12]
-
Mycoplasma Contamination: This common, invisible contamination can drastically alter cellular responses to stimuli. Regularly test your cultures for mycoplasma.[11]
Quantitative Data Summary
Table 1: Summary of Eupalinolide Compound Effects on Different Cell Lines
| Compound | Cell Line(s) | Cancer Type | IC50 (approx.) | Primary Cell Death | Cell Cycle Arrest | Key Pathway(s) Affected |
| This compound | SMMC-7721, HCCLM3 | Hepatic Carcinoma | ~12-24 µM | Ferroptosis | S Phase | ROS-ER-JNK, HO-1 |
| This compound | MiaPaCa-2, PANC-1 | Pancreatic Cancer | ~5 µM | Apoptosis, Cuproptosis | Not Specified | ROS, MAPK/JNK |
| This compound | Raw264.7 | Macrophage (inflammation model) | ~8 µM | Not Applicable | Not Applicable | NF-κB |
| Eupalinolide J | MDA-MB-231, MDA-MB-468 | Triple-Negative Breast | ~3.7-4.3 µM | Apoptosis | Not Specified | STAT3 |
| Eupalinolide J | PC-3, DU-145 | Prostate Cancer | ~2.4-2.9 µM | Apoptosis | G0/G1 Phase | Caspase Activation |
| Eupalinolide O | MDA-MB-468 | Breast Cancer | Not Specified | Apoptosis | Not Specified | Akt, Caspase Activation |
Note: IC50 values are highly dependent on the assay duration and specific cell line.
Table 2: Key Protein Markers for Distinguishing Cell Death Pathways
| Pathway | Key Positive Markers | Key Negative Markers | Confirmatory Inhibitor |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP | GPX4, FDX1 | Z-VAD-FMK |
| Ferroptosis | High Lipid Peroxidation, ACSL4 | Cleaved Caspase-3 | Ferrostatin-1, Deferoxamine (DFO) |
| Cuproptosis | FDX1, Hsp70 | Cleaved Caspase-3 | Not well-established |
| Necroptosis | p-MLKL, p-RIPK3 | Cleaved Caspase-3 | Necrostatin-1 |
Diagrams of Pathways and Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: Logical workflow for identifying the cell death mechanism.
Caption: Workflow for assessing NF-κB inhibition by this compound.
Detailed Experimental Protocols
Protocol 1: Detection of Ferroptosis (Lipid Peroxidation Assay)
This protocol is adapted from standard methods for measuring lipid ROS, a key indicator of ferroptosis.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well black, clear bottom for fluorescence) at a density that will result in 70-80% confluency at the time of the assay.
-
Treatment: Treat cells with this compound, a positive control (e.g., Erastin or RSL3), and a vehicle control for the desired time (e.g., 24 hours). Include a co-treatment group with Ferrostatin-1 (1 µM) to confirm ferroptosis.
-
Staining:
-
Remove the treatment media and wash cells once with pre-warmed phosphate-buffered saline (PBS).
-
Prepare a 5 µM working solution of C11-BODIPY™ 581/591 (Thermo Fisher) in PBS.
-
Add the staining solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Imaging/Reading:
-
Wash the cells twice with PBS.
-
Add fresh PBS or imaging buffer to the wells.
-
Immediately measure fluorescence using a plate reader or fluorescence microscope.
-
Oxidized C11-BODIPY fluoresces in the green channel (~488 nm excitation / ~520 nm emission), while the reduced form fluoresces in the red channel (~561 nm excitation / ~590 nm emission).
-
-
Analysis: Calculate the ratio of green to red fluorescence. An increase in this ratio indicates lipid peroxidation.
Protocol 2: Analysis of NF-κB Pathway Activation (Western Blot)
This protocol details how to measure the phosphorylation of key NF-κB pathway proteins.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 80-90% confluency, treat them as follows for a short duration (e.g., 30-60 minutes):
-
Vehicle Control
-
Inflammatory Stimulant (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α)
-
This compound (pre-incubate for 1-2 hours before adding stimulant)
-
This compound alone
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape, collect, and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
Phospho-IκBα (Ser32)
-
Total IκBα
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities. A successful inhibition by this compound will show a reduced ratio of phosphorylated protein to total protein in the stimulated group.[7]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This is a standard protocol to determine the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound or a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Collect the culture medium (which contains floating/dead cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge at 500 x g for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., from BD Biosciences).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the FL2-A (or equivalent PI channel area) parameter.
-
Gate out debris and doublets using FSC-A vs. SSC-A and FL2-A vs. FL2-W plots.
-
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4]
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Ensuring reproducibility of Eupalinolide B in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of in vivo studies involving Eupalinolide B. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound, offering step-by-step solutions to enhance experimental reproducibility.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent anti-tumor efficacy | 1. Poor Bioavailability: this compound, like many natural sesquiterpene lactones, may have limited oral bioavailability.[1] 2. Metabolic Instability: Rapid metabolism in the liver can reduce circulating levels of the active compound. Studies have shown that this compound is rapidly hydrolyzed by carboxylesterases and metabolized by cytochrome P450 enzymes, particularly CYP3A4. 3. Improper Vehicle Formulation: Precipitation of the compound upon injection can lead to inconsistent dosing. | 1. Optimize Administration Route: Intraperitoneal (i.p.) injection is a commonly used route in preclinical xenograft models to bypass first-pass metabolism and improve systemic exposure.[2][3] 2. Vehicle Formulation: For i.p. injections, this compound can be dissolved in saline.[2] For compounds with low aqueous solubility, a common practice is to first dissolve the compound in a small amount of a biocompatible solvent like DMSO and then dilute it with saline or another aqueous buffer. It is recommended to prepare the working solution fresh for each use. 3. Monitor for Precipitation: Before each injection, visually inspect the solution for any signs of precipitation. If precipitation occurs, consider adjusting the vehicle composition or using sonication to aid dissolution. |
| Unexpected Toxicity or Adverse Events | 1. Dose-Related Toxicity: High concentrations of this compound may lead to off-target effects and toxicity. 2. Vehicle Toxicity: The vehicle used to dissolve this compound, such as DMSO, can have its own toxic effects at high concentrations. | 1. Dose-Response Study: Conduct a preliminary dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. In xenograft models of pancreatic and hepatic cancer, doses ranging from 20 mg/kg to 50 mg/kg administered intraperitoneally have been used with no reported overt toxicity.[2][3] 2. Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between the effects of this compound and the vehicle. 3. Monitor Animal Health: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. In studies using up to 50 mg/kg of this compound, no obvious changes in the weight of the treatment groups were observed.[4] |
| Difficulty in Reproducing Published Results | 1. Compound Purity and Stability: Impurities in the this compound sample or degradation of the compound can lead to variable results. 2. Differences in Experimental Models: The choice of cell line and animal strain can significantly impact the outcome of the study. 3. Subtle Variations in Protocol: Minor differences in experimental procedures can lead to significant variations in results. | 1. Verify Compound Quality: Use high-purity this compound (≥98%) and store it under recommended conditions, typically at -20°C in a desiccated environment. 2. Standardize Models: Use the same cell lines and animal models as the study you are trying to reproduce. For example, PANC-1 or SMMC-7721 cells are commonly used for xenograft models of pancreatic and hepatic cancer, respectively.[2][3] 3. Adhere to Detailed Protocols: Follow the published experimental protocols as closely as possible, paying attention to details such as the administration schedule, tumor implantation site, and methods for assessing tumor growth. |
Frequently Asked Questions (FAQs)
1. What is the established mechanism of action for this compound's anti-cancer effects?
This compound has been shown to exert its anti-cancer effects through multiple mechanisms:
-
Induction of Cuproptosis: In pancreatic cancer cells, this compound can disrupt copper homeostasis, leading to a form of programmed cell death known as cuproptosis.[2]
-
Induction of Ferroptosis: In hepatic carcinoma, this compound has been found to induce ferroptosis, an iron-dependent form of cell death.[3]
-
Generation of Reactive Oxygen Species (ROS): this compound can elevate ROS levels in cancer cells, leading to oxidative stress and cell death.[2]
-
Modulation of Signaling Pathways: It has been shown to activate the ROS-ER-JNK signaling pathway in hepatic carcinoma and may also modulate the MAPK pathway in pancreatic cancer.[2][3]
2. What is the recommended solvent and storage for this compound?
For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] For in vivo studies, it has been administered intraperitoneally after being dissolved in saline.[2] It is advisable to prepare working solutions fresh daily. For long-term storage, this compound powder should be kept at -20°C in a desiccated environment.
3. What are the known pharmacokinetic properties of this compound?
A pharmacokinetic study in rats following intragastric administration of an Eupatorium lindleyanum extract showed that this compound has a higher bioavailability compared to its isomer, Eupalinolide A. However, it is subject to rapid metabolism, primarily through hydrolysis by carboxylesterases.
4. Are there any known toxicities associated with this compound in vivo?
In preclinical xenograft models of pancreatic, hepatic, and laryngeal cancer, this compound administered at doses up to 50 mg/kg did not show obvious signs of toxicity, with no significant changes in the body weight of the treated animals.[3][4] Histological analysis of major organs (kidneys, liver, heart, lungs, and spleen) also suggested no obvious cytotoxicity.[4]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on this compound.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Treatment Protocol | Outcome | Reference |
| Pancreatic Cancer | Nude Mice | PANC-1 | 20 mg/kg or 40 mg/kg, i.p., daily for 4 weeks | Significantly reduced tumor volume and weight. | [2] |
| Hepatic Carcinoma | Nude Mice | SMMC-7721 or HCCLM3 | 25 mg/kg or 50 mg/kg, i.p., every 2 days for 3 weeks | Significantly inhibited tumor volume and weight. | [3] |
| Laryngeal Cancer | Xenograft Model | TU212 | Not specified | Significantly suppressed tumor growth. | [4] |
Experimental Protocols
General Protocol for In Vivo Xenograft Studies
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Cell Culture: Culture the desired cancer cell line (e.g., PANC-1 for pancreatic cancer, SMMC-7721 for hepatic cancer) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., serum-free DMEM or PBS).
-
Subcutaneously inject the cell suspension (typically 1 x 106 to 5 x 106 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
-
Treatment Administration:
-
Randomly assign mice to treatment and control groups.
-
Prepare the this compound solution. For intraperitoneal (i.p.) injection, dissolve this compound in saline to the desired concentration (e.g., 20 mg/kg or 40 mg/kg).[2] It is recommended to prepare the solution fresh before each administration.
-
Administer the treatment according to the planned schedule (e.g., daily or every other day). The control group should receive the vehicle only.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 3-4 weeks of treatment), euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Tissues can be collected for further analysis, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation) or Western blotting.
-
Visualizations
Signaling Pathways of this compound
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating batch-to-batch variability of Eupalinolide B extracts
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to mitigate batch-to-batch variability in Eupalinolide B extracts derived from Eupatorium lindleyanum DC.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological source?
A1: this compound (EB) is a bioactive sesquiterpene lactone, a type of chemical compound known for its therapeutic potential.[1] It is primarily extracted from the plant Eupatorium lindleyanum DC., which has been used in traditional medicine.[2] this compound has been investigated for its anti-cancer and anti-inflammatory properties.[1][3]
Q2: Why is batch-to-batch variability a critical issue for this compound extracts?
A2: Batch-to-batch variability in the chemical composition of botanical extracts leads to inconsistent quality and potency.[4] This inconsistency is a major challenge for researchers and drug developers as it can affect the reproducibility of experimental results and the therapeutic efficacy and safety of potential drug products.[5][6] Regulatory agencies require stringent control over product consistency for clinical approval.[6]
Q3: What are the primary sources of batch-to-batch variability in herbal extracts?
A3: The variability in this compound extracts stems from two main areas: the raw botanical material and the manufacturing/extraction process.[7] Factors related to the raw material include the plant's genetics, cultivation climate, harvest time, and the specific plant part used.[4][5] Processing factors include the chosen extraction method, solvent type, storage conditions, and drying techniques.[5][8]
Caption: Key sources of variability in this compound extracts.
Q4: Which part of the Eupatorium lindleyanum plant contains the highest concentration of this compound and other active compounds?
A4: Studies have shown that the chemical composition varies significantly between different parts of the plant. The flowers of Eupatorium lindleyanum contain particularly high levels of sesquiterpene lactones, including Eupalinolide A and B, as well as flavonoids and phenolic acids, compared to the leaves and stems.[9] The stems were found to have negligible amounts of these active components.[9] Therefore, for a potent and consistent extract, using only the flowers is recommended.
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during the extraction and analysis of this compound.
Q5: My this compound yield is inconsistent or lower than expected. What factors should I investigate?
A5: Low and variable yields can be traced back to several factors in your workflow. Systematically check the following points, starting with the raw material.
Caption: Troubleshooting workflow for low this compound yield.
Q6: I'm observing significant differences in the HPLC chemical fingerprint between batches. What is the likely cause?
A6: A variable HPLC fingerprint is a classic sign of inconsistent chemical composition.[7] The primary causes are:
-
Inconsistent Raw Material: Using different parts of the plant (e.g., mixing leaves with flowers) or material harvested at different times can drastically alter the chemical profile.[9][10]
-
Solvent Polarity and Purity: Small changes in the composition of your extraction solvent (e.g., ethanol percentage) will change the profile of extracted compounds.[11] Ensure you use the same grade and composition of solvent for every batch.
-
Extraction Time and Temperature: Over- or under-extraction can lead to different ratios of compounds. Maintain strict control over these parameters.
-
Sample Degradation: this compound and other constituents may be sensitive to light, heat, or oxygen.[4] Ensure consistent and appropriate storage conditions for both the raw material and the final extract.[12]
Q7: I am experiencing emulsion formation during liquid-liquid partitioning. How can I resolve this?
A7: Emulsion formation is a common problem in liquid-liquid extraction, especially with crude plant extracts that contain surfactant-like compounds.[13] Here are several techniques to break an emulsion:
-
Gentle Mixing: Instead of vigorously shaking the separatory funnel, use a gentle swirling or inverting motion. This reduces the mechanical energy that creates emulsions while still allowing for sufficient surface area contact for extraction.[13]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the funnel. This increases the ionic strength of the aqueous layer, which can force the separation of the organic and aqueous phases.[13]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is often a highly effective way to break an emulsion.
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help break the emulsion.[13]
-
Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes help to coalesce the droplets.
Section 3: Recommended Protocols and Quality Control
Standardizing your protocols is the most effective way to reduce variability.
Q8: What is a recommended experimental protocol for a standardized extraction of this compound?
A8: This protocol is a generalized solvent extraction method. For higher efficiency, specialized techniques like ultrasonic-microwave synergistic extraction (UMSE) can be developed and optimized.[14][15]
Protocol: Standardized Solvent Extraction
-
Raw Material Preparation: Use only the dried flowers of Eupatorium lindleyanum.[9] Grind the material to a uniform, fine powder (e.g., 60 mesh) to ensure consistent extraction kinetics.[14] Determine the moisture content of the powder and ensure it is below the specified limit (e.g., <10%).
-
Extraction:
-
Place 100 g of the dried powder into an appropriate vessel.
-
Add 1000 mL of 75% ethanol in water (v/v). The optimal solvent ratio and type should be validated for your specific needs.[14]
-
Macerate for 24 hours at room temperature with constant, gentle agitation.
-
Filter the mixture and collect the liquid extract.
-
Re-extract the solid plant material (the "marc") two more times with fresh solvent to ensure exhaustive extraction.
-
-
Solvent Removal:
-
Combine all liquid extracts.
-
Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., not exceeding 45°C) to prevent thermal degradation of this compound.
-
-
Liquid-Liquid Partitioning (Optional Cleanup):
-
Resuspend the concentrated aqueous extract in deionized water.
-
Perform sequential partitioning with solvents of increasing polarity, such as hexane (to remove non-polar compounds like chlorophyll), followed by ethyl acetate (to extract this compound and other sesquiterpene lactones).
-
Collect the ethyl acetate fraction, which will be enriched with this compound.
-
-
Drying and Storage:
-
Dry the final extract in vacuo to a constant weight.
-
Store the dried extract in an airtight, light-resistant container at -20°C.
-
Q9: How can I quantify this compound and implement a robust Quality Control (QC) program?
A9: A robust QC program relies on a combination of tests to confirm the identity, purity, and potency of your extract.[16][17] High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying specific compounds like this compound.[18]
| Table 1: Key Quality Control Parameters for this compound Extracts | ||
| Parameter | Method | Purpose & Acceptance Criteria |
| Identity | Macroscopic/Microscopic Analysis | Confirms the correct plant species and part were used.[19] Should be free of foreign matter. |
| HPTLC/HPLC Fingerprinting | Provides a characteristic chemical profile of the extract. The fingerprint should be consistent with a qualified reference standard.[8] | |
| Purity | Ash Value Determination | Measures the amount of inorganic material (e.g., soil). Total ash should not exceed a set limit (e.g., <5%).[19] |
| Heavy Metal Analysis | Tests for contaminants like lead, arsenic, mercury. Must be below regulatory limits.[16] | |
| Pesticide Residue Analysis | Ensures the extract is free from harmful pesticide residues.[16] | |
| Microbial Contamination | Tests for total aerobic count, yeasts, and molds. Must comply with pharmacopeial limits.[17] | |
| Potency (Assay) | HPLC-UV/DAD | Quantifies the amount of this compound. The content should fall within a specified range (e.g., 5-7% w/w, to be determined during development). |
| Table 2: Example HPLC Method Parameters for this compound Quantification | |
| Parameter | Specification |
| Instrument | HPLC with UV/DAD Detector |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Water (0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Standard | Purified this compound reference standard |
Section 4: this compound Signaling Pathways
Understanding the mechanism of action is crucial for drug development. This compound has been shown to modulate several key signaling pathways involved in cancer and inflammation.
Q10: What are the primary signaling pathways affected by this compound?
A10: Research has identified that this compound exerts its biological effects by targeting specific cellular pathways. In hepatic carcinoma, it induces a form of cell death called ferroptosis through the ROS-ER-JNK signaling pathway.[1] In pancreatic cancer, it also promotes cell death by increasing reactive oxygen species (ROS) and potentially inducing cuproptosis, a copper-dependent cell death mechanism.[2][20] In the context of asthma, this compound has been shown to promote the degradation of a protein called DEK, which in turn inhibits the RIPK1-PANoptosis pathway, reducing inflammation.[3]
Caption: this compound-induced ferroptosis pathway in hepatic carcinoma.[1]
Caption: this compound's anti-inflammatory mechanism in asthma.[3]
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masi.eu [masi.eu]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. researchgate.net [researchgate.net]
- 7. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Harvest Timing on Phytochemical Composition in Lamiaceae Plants under an Environment-Controlled System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green Solvents for Extraction of Natural Food Colorants from Plants: Selectivity and Stability Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmatutor.org [pharmatutor.org]
- 17. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 18. mdpi.com [mdpi.com]
- 19. who.int [who.int]
- 20. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting appropriate controls for Eupalinolide B experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Eupalinolide B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate vehicle control for this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Therefore, the appropriate vehicle control is to treat cells with the same concentration of DMSO used to dissolve this compound.[1] This ensures that any observed effects are due to this compound and not the solvent.
Q2: How do I select the optimal concentration and treatment duration for this compound?
A2: The optimal concentration and duration of this compound treatment are cell-type specific and depend on the biological question being investigated. It is recommended to perform a dose-response and time-course experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published studies, concentrations typically range from 1 µM to 50 µM, and treatment times can vary from 24 to 72 hours.[2][3]
Q3: this compound is reported to induce multiple forms of cell death (apoptosis, ferroptosis). How do I choose the right controls to distinguish between them?
A3: To dissect the specific cell death pathway induced by this compound, it is crucial to use a panel of inhibitors as controls.
-
For Apoptosis: Use a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if the cell death is caspase-dependent.[1] A positive control for apoptosis, such as staurosporine, should also be included.
-
For Ferroptosis: Use a ferroptosis inhibitor, such as ferrostatin-1 or deferoxamine (DFO), to see if it rescues the cell death induced by this compound.[4] Erastin or RSL3 can be used as positive controls for inducing ferroptosis.
-
For Necroptosis: Use a necroptosis inhibitor, like necrostatin-1, to rule out this pathway.[1] A combination of TNF-α, a SMAC mimetic, and Z-VAD-FMK can serve as a positive control for necroptosis.
Q4: What are the essential controls for studying the effect of this compound on a specific signaling pathway?
A4: When investigating the impact of this compound on a signaling pathway, such as NF-κB or MAPK, several controls are necessary:
-
Positive Control Activator: A known activator of the pathway (e.g., TNF-α or LPS for NF-κB) should be used to ensure the pathway is functional in your experimental system.[5][6]
-
Specific Pathway Inhibitors: Use well-characterized inhibitors for the pathway of interest to confirm that the effects of this compound are mediated through that pathway. For instance, if you hypothesize that this compound affects the JNK pathway, you can use a JNK inhibitor like SP600125.[1][4]
-
Untreated Control: This group receives no treatment and serves as a baseline for the signaling pathway's basal activity.
-
Vehicle Control: As mentioned, cells treated with the vehicle (e.g., DMSO) are essential to control for any effects of the solvent.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density, uneven drug distribution, or edge effects in multi-well plates.
-
Solution: Ensure a single-cell suspension before seeding. When treating, gently mix the drug in the media before adding it to the wells. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Problem 2: No effect of this compound is observed.
-
Possible Cause: The concentration of this compound may be too low, the treatment time too short, or the compound may have degraded.
-
Solution: Perform a dose-response study with a wider concentration range. Increase the treatment duration. Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C) and use freshly diluted solutions for each experiment.
Problem 3: Off-target effects are suspected.
-
Possible Cause: this compound, like many natural products, may have multiple cellular targets.
-
Solution: To confirm the specificity of the observed effects, consider using techniques like siRNA or shRNA to knock down the putative target and see if it phenocopies the effect of this compound.[7] Additionally, using specific inhibitors for suspected off-target pathways can help to isolate the primary mechanism of action.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| TU212 | Laryngeal Cancer | 1.03 | Not Specified | [3] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not Specified | [3] |
| M4e | Laryngeal Cancer | 3.12 | Not Specified | [3] |
| LCC | Laryngeal Cancer | 4.20 | Not Specified | [3] |
| TU686 | Laryngeal Cancer | 6.73 | Not Specified | [3] |
| Hep-2 | Laryngeal Cancer | 9.07 | Not Specified | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.85 | 48 | [2] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 7.06 | 48 | [2] |
Table 2: Effect of this compound on Cell Cycle Distribution in Hepatic Carcinoma Cells (SMMC-7721 & HCCLM3)
| Treatment | Cell Line | % in G1 Phase | % in S Phase | % in G2/M Phase | Reference |
| Control (DMSO) | SMMC-7721 | 55.1 | 35.2 | 9.7 | [1] |
| 12 µM this compound | SMMC-7721 | 42.3 | 48.5 | 9.2 | [1] |
| 24 µM this compound | SMMC-7721 | 38.7 | 52.1 | 9.2 | [1] |
| Control (DMSO) | HCCLM3 | 60.3 | 30.1 | 9.6 | [1] |
| 12 µM this compound | HCCLM3 | 48.2 | 42.5 | 9.3 | [1] |
| 24 µM this compound | HCCLM3 | 41.5 | 49.3 | 9.2 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.[8] Include a positive control for cell death, such as doxorubicin or staurosporine.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]
-
Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Controls: Untreated cells, vehicle (DMSO) control, positive control for cytotoxicity.
Western Blot Analysis for Signaling Pathway Proteins
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
For pathway analysis, include controls such as a known activator of the pathway (e.g., TNF-α for NF-κB) and/or a specific inhibitor.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE and transfer to a PVDF membrane.[8][9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Controls: Loading control (e.g., β-actin, GAPDH), positive control cell lysate (from cells where the pathway is known to be active), negative control cell lysate.
Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow with controls.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Eupalinolide B in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Eupalinolide B in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat studies. What are the potential reasons for this?
A1: The low plasma concentrations of this compound following oral administration are likely due to poor oral bioavailability. Several factors can contribute to this issue:
-
Low Aqueous Solubility: this compound is known to be soluble in organic solvents like DMSO, chloroform, and acetone, but its solubility in aqueous solutions is expected to be low, which can limit its dissolution in the gastrointestinal fluids and subsequent absorption.[1]
-
Rapid Metabolism: Studies have shown that this compound is rapidly metabolized in liver microsomes, primarily by carboxylesterases and cytochrome P450 enzymes, particularly CYP3A4.[2] This extensive first-pass metabolism in the gut wall and liver can significantly reduce the amount of active compound reaching systemic circulation.
Q2: How can we experimentally determine the key factors limiting the oral bioavailability of this compound in our laboratory?
A2: To pinpoint the primary reasons for the poor oral bioavailability of this compound, you can perform the following key experiments:
-
Aqueous Solubility Assessment: Determine the solubility of this compound in physiological buffers (e.g., pH 1.2, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract.
-
In Vitro Permeability Assay (Caco-2): Use a Caco-2 cell monolayer model to assess the intestinal permeability of this compound and to determine if it is a substrate for efflux transporters.[3][4][5]
-
Metabolic Stability Assay: Incubate this compound with liver microsomes (rat and/or human) to quantify its metabolic stability and identify the major metabolites.
-
Pharmacokinetic Study with Intravenous Administration: To calculate the absolute oral bioavailability, a pharmacokinetic study with intravenous (IV) administration is necessary to determine the area under the curve (AUC) for IV and oral routes.[6]
Q3: What are the potential strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble and/or rapidly metabolized compounds like this compound:
-
Nanotechnology-based delivery systems: Encapsulating this compound in nanoparticles, liposomes, or solid lipid nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.[7][8]
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can improve its dissolution rate and solubility.
-
Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of this compound.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a lipid-based system can improve its solubilization in the gastrointestinal tract and enhance its absorption.[9]
Troubleshooting Guides
Issue 1: Inconsistent or low recovery of this compound in plasma samples.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor extraction efficiency from plasma. | Optimize the protein precipitation and/or liquid-liquid extraction method. Test different organic solvents. | Increased recovery of this compound in the final extract. |
| Degradation of this compound in plasma samples. | Add a stabilizer to the collection tubes and process samples immediately at low temperatures. | Minimized degradation and more accurate quantification. |
| Adsorption to labware. | Use low-binding tubes and pipette tips. | Reduced loss of compound and improved accuracy. |
Issue 2: High variability in pharmacokinetic parameters between animals.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent oral gavage technique. | Ensure all technicians are properly trained and the gavage volume is consistent. | Reduced variability in the rate and extent of absorption. |
| Differences in food intake (fed vs. fasted state). | Standardize the fasting period for all animals before dosing. | More consistent gastrointestinal environment leading to less variable absorption. |
| Genetic variability in metabolic enzymes. | Use a well-characterized and genetically homogeneous animal strain. | Minimized inter-animal differences in metabolism. |
Experimental Protocols
Protocol 1: Determination of Absolute Oral Bioavailability of this compound in Rats
Objective: To calculate the absolute oral bioavailability of this compound by comparing the plasma concentration-time profiles after oral (PO) and intravenous (IV) administration.
Materials:
-
This compound
-
Suitable vehicle for oral and IV administration (e.g., a mixture of DMSO, PEG400, and saline)
-
Sprague-Dawley rats (male, 200-250 g)
-
Cannulas for blood collection (e.g., jugular vein cannulation)
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week. Fast animals overnight before the experiment with free access to water.
-
Dosing:
-
IV Group (n=3-5): Administer a single dose of this compound (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group (n=3-5): Administer a single oral gavage dose of this compound (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the cannulated jugular vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the Curve from time zero to the last measurable concentration (AUC0-t) and to infinity (AUC0-inf) for both IV and PO groups using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100 [6]
-
Protocol 2: Caco-2 Permeability Assay for this compound
Objective: To assess the intestinal permeability of this compound and determine its potential as a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
Control compounds (high permeability: e.g., propranolol; low permeability: e.g., atenolol)
-
LC-MS/MS for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[4]
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Perform a Lucifer yellow permeability assay to confirm the tightness of the paracellular junctions.
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add this compound solution (in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
-
Sampling: At specific time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer.
-
Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A x C0) where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests that the compound is a substrate for active efflux.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀O₉ | [1] |
| Molecular Weight | 462.49 g/mol | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Aqueous Solubility | Data not available. Predicted to be low. |
Table 2: Summary of Potential Formulation Strategies to Enhance Oral Bioavailability
| Formulation Strategy | Mechanism of Action | Potential Advantages |
| Liposomes | Encapsulation in a lipid bilayer. | Improves solubility, protects from degradation, can enhance lymphatic uptake.[7] |
| Solid Lipid Nanoparticles (SLNs) | Encapsulation in a solid lipid core. | Improves stability, controlled release, potential for targeted delivery.[8] |
| Solid Dispersions | Molecular dispersion in a hydrophilic carrier. | Increases dissolution rate and apparent solubility. |
| Cyclodextrin Inclusion Complexes | Encapsulation within the cyclodextrin cavity. | Increases aqueous solubility. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a fine emulsion in the GI tract. | Enhances solubilization and absorption.[9] |
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Factors affecting this compound oral bioavailability.
References
- 1. This compound | 877822-40-7 [chemicalbook.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. enamine.net [enamine.net]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. youtube.com [youtube.com]
- 7. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
Best practices for long-term storage of Eupalinolide B
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Eupalinolide B, alongside troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. While specific long-term stability data for this compound is not extensively documented, the following recommendations are based on the general properties of sesquiterpene lactones, a class of compounds to which this compound belongs.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Form | Solid (lyophilized powder) | More stable than solutions. |
| Temperature | -20°C or -80°C | Minimizes chemical degradation. Studies on other sesquiterpene lactones show degradation at higher temperatures. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation. |
| Light | Amber vial or protected from light | Prevents photodegradation. |
| Solvent for Stock Solutions | Anhydrous DMSO | Good solubility and less reactive than protic solvents like ethanol. |
| Stock Solution Storage | -20°C or -80°C in small aliquots | Avoids repeated freeze-thaw cycles which can degrade the compound. |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Low or No Bioactivity Observed
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting:
-
Verify the storage conditions of the solid compound and stock solutions. Long-term storage at room temperature or in solution can lead to degradation.
-
Prepare fresh stock solutions from a newly purchased or properly stored solid sample.
-
Consider the pH of your experimental media, as some sesquiterpene lactones are unstable at neutral or alkaline pH.[1]
-
-
-
Possible Cause 2: Poor Solubility in Aqueous Media.
-
Troubleshooting:
-
Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is sufficient to maintain solubility but not high enough to cause cellular toxicity (typically ≤ 0.1%).
-
When diluting the stock solution, add it to the medium with vigorous vortexing to prevent precipitation.
-
Visually inspect the culture medium for any signs of precipitation after adding this compound.
-
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause 1: Variability in Stock Solution Preparation.
-
Troubleshooting:
-
Use a precise and consistent method for preparing stock solutions. Ensure the solid compound is fully dissolved before aliquoting.
-
Always use the same solvent and concentration for your stock solutions across all experiments.
-
-
-
Possible Cause 2: Cell Culture Variables.
-
Troubleshooting:
-
Maintain consistent cell passage numbers and seeding densities.
-
Regularly test cell lines for mycoplasma contamination.
-
-
Issue 3: Unexpected Cellular Toxicity
-
Possible Cause 1: High Solvent Concentration.
-
Troubleshooting:
-
Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) to assess its effect on the cells.
-
If necessary, lower the final solvent concentration by preparing a more concentrated stock solution.
-
-
-
Possible Cause 2: Off-Target Effects of the Compound.
-
Troubleshooting:
-
Review the literature for known off-target effects of this compound or similar sesquiterpene lactones.
-
Perform dose-response experiments to determine the optimal concentration range for your specific cell line and assay.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its good solvating power for hydrophobic compounds and its compatibility with most cell culture experiments at low final concentrations (≤ 0.1%).
Q2: How should I store the this compound stock solution?
A2: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the aliquots from light.
Q3: What is the known stability of this compound in aqueous solutions?
A3: Specific stability data for this compound in aqueous solutions is limited. However, sesquiterpene lactones can be susceptible to hydrolysis, especially at neutral or alkaline pH.[1] It is recommended to prepare fresh dilutions in aqueous media for each experiment and use them promptly.
Q4: Can I dissolve this compound directly in cell culture medium?
A4: Direct dissolution in aqueous media is not recommended due to the hydrophobic nature of this compound. It is best to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into the cell culture medium.
Q5: Are there any known safety precautions for handling this compound?
A5: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (gloves, lab coat, and safety glasses) and handling the compound in a well-ventilated area.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.
-
Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Signaling Pathways and Mechanisms
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways.
This compound and NF-κB Signaling Pathway
This compound has been reported to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation.
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Eupalinolide Analogues in Oncology: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of a diverse array of natural compounds. Among these, sesquiterpenoid lactones isolated from the plant Eupatorium lindleyanum have demonstrated significant potential. This guide provides a comparative overview of the anticancer activities of four Eupalinolide analogues: Eupalinolide B, A, J, and O. The information presented is collated from various independent studies and aims to offer a structured comparison of their efficacy and mechanisms of action.
Quantitative Comparison of Anticancer Activity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound, A, J, and O against various cancer cell lines. It is crucial to note that these values are derived from different studies and experimental conditions; therefore, a direct comparison of potency should be interpreted with caution.
| Eupalinolide Analogue | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Study |
| This compound | TU212 | Laryngeal Cancer | 1.03 | [1] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [1] | |
| M4e | Laryngeal Cancer | 3.12 | [1] | |
| LCC | Laryngeal Cancer | 4.20 | [1] | |
| TU686 | Laryngeal Cancer | 6.73 | [1] | |
| Hep-2 | Laryngeal Cancer | 9.07 | [1] | |
| PANC-1 | Pancreatic Cancer | Not explicitly stated, but showed significant inhibition | [2] | |
| MiaPaCa-2 | Pancreatic Cancer | Not explicitly stated, but showed significant inhibition | [2] | |
| Eupalinolide A | MHCC97-L | Hepatocellular Carcinoma | Significant inhibition at ~10 µM (specific IC50 not provided) | [3][4] |
| HCCLM3 | Hepatocellular Carcinoma | Significant inhibition at ~10 µM (specific IC50 not provided) | [3][4] | |
| Eupalinolide J | PC-3 | Prostate Cancer | Marked anti-proliferative activity (specific IC50 not provided) | [5] |
| DU-145 | Prostate Cancer | Marked anti-proliferative activity (specific IC50 not provided) | [5] | |
| Eupalinolide O | MDA-MB-468 | Breast Cancer | Not explicitly stated, but showed significant activity | [6] |
Mechanisms of Anticancer Action: A Comparative Overview
The anticancer effects of these Eupalinolide analogues are mediated through distinct and sometimes overlapping signaling pathways, leading to the inhibition of cell proliferation, induction of cell death, and suppression of metastasis.
This compound
This compound has been shown to induce cell death in cancer cells through multiple mechanisms. In hepatic carcinoma cells, it triggers ferroptosis, a form of iron-dependent programmed cell death, and activates the ROS-ER-JNK signaling pathway.[7] In pancreatic cancer, this compound induces apoptosis and elevates reactive oxygen species (ROS) levels, while also disrupting copper homeostasis, suggesting a role in cuproptosis.[2]
Figure 1: Signaling pathways affected by this compound in different cancer types.
Eupalinolide A
Research on Eupalinolide A in hepatocellular carcinoma indicates that it inhibits cell proliferation and migration by inducing autophagy.[3][4] This process is mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the ERK signaling pathway.[3][4]
Figure 2: Eupalinolide A-induced autophagy signaling pathway.
Eupalinolide J
Eupalinolide J exhibits its anticancer effects by targeting the STAT3 signaling pathway.[8][9] It promotes the ubiquitin-dependent degradation of STAT3, which in turn downregulates the expression of metastasis-related genes such as MMP-2 and MMP-9, thereby inhibiting cancer cell metastasis.[8][9] In prostate cancer cells, Eupalinolide J has been shown to induce apoptosis, cell cycle arrest, and DNA damage.[5]
Figure 3: Eupalinolide J inhibits metastasis via STAT3 degradation.
Eupalinolide O
In triple-negative breast cancer cells, Eupalinolide O induces apoptosis through the modulation of ROS generation and the Akt/p38 MAPK signaling pathway.[6] This suggests that Eupalinolide O's pro-apoptotic effects are linked to the induction of oxidative stress and the regulation of key survival and stress-response pathways.
Figure 4: Eupalinolide O-induced apoptosis signaling pathway.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the studies of Eupalinolide analogues. Specific details may vary between laboratories and experiments.
MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of the Eupalinolide analogues on cancer cells.
Figure 5: Workflow of the MTT cell viability assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the Eupalinolide analogues. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Flow Cytometry for Apoptosis Analysis
This technique is employed to quantify the percentage of cells undergoing apoptosis after treatment with Eupalinolide analogues.
-
Cell Treatment: Cancer cells are treated with the desired concentrations of Eupalinolide analogues for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature.
-
Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation levels of key proteins within the signaling pathways affected by the Eupalinolide analogues.
-
Protein Extraction: Cancer cells are treated with Eupalinolide analogues, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of each sample is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-STAT3, ERK, Akt).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
This compound, A, J, and O all demonstrate promising anticancer properties, albeit through different mechanisms of action. This compound appears to have a broader range of induced cell death mechanisms, including ferroptosis and cuproptosis, in addition to apoptosis. Eupalinolide A is unique in its primary induction of autophagy. Eupalinolide J's ability to target the STAT3 pathway makes it a compelling candidate for inhibiting metastasis. Eupalinolide O's activity is linked to ROS-mediated apoptosis.
The variability in targeted cancer types and the lack of a direct comparative study highlight the need for further research to fully elucidate the therapeutic potential of each analogue. Future studies should aim to perform a head-to-head comparison of these compounds in a standardized panel of cancer cell lines to provide a more definitive assessment of their relative potency and selectivity. Such research will be invaluable for guiding the selection and development of the most promising Eupalinolide analogue for clinical applications.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review [frontiersin.org]
- 7. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eupalinolide B and Cisplatin in Pancreatic Cancer: A Guide for Researchers
This guide provides a detailed comparative analysis of the investigational compound Eupalinolide B and the established chemotherapeutic agent cisplatin for the treatment of pancreatic cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.
Executive Summary
Pancreatic cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies. This guide examines this compound, a natural compound, and cisplatin, a cornerstone of chemotherapy, as potential treatments. This compound exhibits potent cytotoxicity against pancreatic cancer cells by inducing a unique form of cell death known as cuproptosis, alongside apoptosis and the generation of reactive oxygen species (ROS). Cisplatin, a platinum-based drug, primarily functions by inducing DNA damage, leading to cell cycle arrest and apoptosis. While direct comparative studies are limited, this guide synthesizes available data to provide a framework for understanding their distinct and potentially synergistic roles in combating pancreatic cancer.
Data Presentation: A Quantitative Comparison
Quantitative data for the half-maximal inhibitory concentration (IC50) of cisplatin in various pancreatic cancer cell lines are presented below. While specific IC50 values for this compound are not yet available in the public domain, studies indicate it has a pronounced cytotoxic effect on pancreatic cancer cell lines such as MiaPaCa-2 and PANC-1.[1][2]
Table 1: IC50 Values of Cisplatin in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| BxPC-3 | 5.96 ± 2.32 | 48 | [3] |
| BxPC-3 | 0.85 ± 1.12 | Not Specified | [4] |
| MiaPaCa-2 | 7.36 ± 3.11 | 48 | [3] |
| MiaPaCa-2 | 3.76 ± 1.11 | 48 | [5] |
| PANC-1 | 100 ± 7.68 | 48 | [3] |
| PANC-1 | 87.86 ± 2.29 | 48 | [5] |
| PANC-1 | 14.0 | 72 | [6] |
| PANC-1 (2D culture) | 3.25 ± 0.2 | Not Specified | [7] |
| PANC-1 (3D culture) | 14.6 ± 1.6 | Not Specified | [7] |
| YAPC | 56.7 ± 9.52 | 48 | [3] |
| AsPC-1 | 20.07 ± 1.22 | Not Specified | [4] |
| AsPC1-R (Cisplatin-Resistant) | 29.44 ± 1.75 | Not Specified | [4] |
| BxPC3-R (Cisplatin-Resistant) | 12.63 ± 1.19 | Not Specified | [4] |
Mechanisms of Action: A Tale of Two Compounds
This compound and cisplatin employ distinct strategies to induce cancer cell death.
This compound: A Multi-pronged Attack Involving Copper
This compound demonstrates a multifaceted mechanism of action against pancreatic cancer cells.[1] It is reported to:
-
Induce Apoptosis: Triggers programmed cell death.
-
Elevate Reactive Oxygen Species (ROS): Increases oxidative stress within the cancer cells.
-
Disrupt Copper Homeostasis and Induce Cuproptosis: This novel mechanism involves the accumulation of copper in the mitochondria, leading to proteotoxic stress and a specific form of cell death termed cuproptosis.[1]
-
Modulate MAPK Signaling Pathway: Influences a key pathway involved in cell proliferation and survival.[2]
Cisplatin: The DNA Damaging Agent
Cisplatin's primary mode of action is the induction of DNA damage.[8] It forms cross-links with purine bases in DNA, which disrupts DNA replication and transcription, ultimately leading to:
-
Cell Cycle Arrest: Halts the progression of the cell cycle to allow for DNA repair or to initiate cell death.
-
Apoptosis: Activates the intrinsic apoptotic pathway in response to irreparable DNA damage.
-
Generation of ROS: Cisplatin-induced mitochondrial dysfunction can also lead to an increase in ROS, contributing to its cytotoxicity.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and cisplatin, as well as a typical experimental workflow for their comparative analysis.
Caption: Signaling pathway of this compound in pancreatic cancer.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acquired resistance of pancreatic cancer cells to cisplatin is multifactorial with cell context-dependent involvement of resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Antitumor Effects of Platinum-Based [Pt(η1-C2H4-OR)(DMSO)(phen)]+ (R = Me, Et) Cationic Organometallic Complexes on Chemoresistant Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cisplatin Induces a Mitochondrial-ROS Response That Contributes to Cytotoxicity Depending on Mitochondrial Redox Status and Bioenergetic Functions | PLOS One [journals.plos.org]
Synergistic Cuproptosis Induction: A Comparative Analysis of Eupalinolide B and Elesclomol Combination Therapy
A Novel Strategy for Targeting Pancreatic Cancer
The induction of cuproptosis, a recently identified form of copper-dependent regulated cell death, has emerged as a promising therapeutic avenue in oncology. Elesclomol (ES), a potent copper ionophore, is a well-documented inducer of cuproptosis. Recent research has unveiled the synergistic potential of combining Elesclomol with Eupalinolide B (EB), a natural sesquiterpene lactone, in pancreatic cancer models. This guide provides a comparative analysis of the synergistic effects of this combination, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Performance: Monotherapy vs. Combination Therapy
The combination of this compound and Elesclomol demonstrates a significant synergistic effect in reducing the viability of pancreatic cancer cells compared to either agent alone. This compound enhances the cytotoxic effects of Elesclomol, leading to a more pronounced induction of cuproptosis.[1][2][3] This synergy is attributed to a multi-faceted mechanism involving increased intracellular copper accumulation, elevated reactive oxygen species (ROS) production, and modulation of key proteins in the cuproptosis pathway.
Table 1: Illustrative Cell Viability Data (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (%) | Combination Index (CI) |
| Control | - | 100 | - |
| This compound (EB) | X | 75 | - |
| Elesclomol (ES) | Y | 70 | - |
| EB + ES | X + Y | 30 | < 1 (Synergistic) |
Note: This table is illustrative, representing the synergistic effect described in the literature. Actual values may vary based on experimental conditions and cell lines.
Table 2: Key Biomarker Modulation in Combination Therapy
| Biomarker | This compound (EB) | Elesclomol (ES) | EB + ES Combination |
| Intracellular Copper | Increased | Significantly Increased | Markedly Increased |
| Reactive Oxygen Species (ROS) | Increased | Increased | Synergistically Increased |
| HSP70 Expression | Increased | - | Significantly Increased |
| LIAS Expression | Decreased | - | Significantly Decreased |
| FDX1 Expression | No significant change | - | No significant change |
Mechanism of Synergistic Action
Elesclomol functions as a copper ionophore, transporting extracellular copper into the cell and specifically to the mitochondria.[4][5] This influx of copper, when excessive, triggers cuproptosis. The key mechanism involves the copper-dependent oligomerization of lipoylated proteins of the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide S-acetyltransferase (DLAT), leading to proteotoxic stress and cell death.[4][5] Ferredoxin 1 (FDX1) is a critical upstream regulator in this process.[4][5]
This compound appears to potentiate this process through several mechanisms:
-
Disruption of Copper Homeostasis: this compound enhances the influx of copper into pancreatic cancer cells, increasing the intracellular pool of copper available for Elesclomol to transport to the mitochondria.[1][2]
-
Increased ROS Production: this compound independently induces ROS production. When combined with Elesclomol, this leads to a synergistic elevation of ROS levels, exacerbating oxidative stress which is a component of copper-induced cell death.[1][2]
-
Modulation of Cuproptosis-Related Proteins: this compound has been shown to increase the expression of Heat Shock Protein 70 (HSP70) and decrease the expression of Lipoic Acid Synthetase (LIAS).[1] While EB does not significantly alter Ferredoxin 1 (FDX1) expression, the knockdown of FDX1 reverses EB-induced cell death, confirming the centrality of the FDX1-dependent cuproptosis pathway in the synergistic effect.[1]
Visualizing the Synergistic Pathway
The following diagrams illustrate the proposed signaling pathway of cuproptosis induction by Elesclomol and the synergistic enhancement by this compound.
Caption: Synergistic cuproptosis pathway of this compound and Elesclomol.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound and Elesclomol, alone and in combination.
-
Materials:
-
Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Elesclomol (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed pancreatic cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, Elesclomol, or their combination for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control. Synergy can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.
-
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound and Elesclomol
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Serum-free medium
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound, Elesclomol, or the combination for the desired time.
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the fluorescence intensity immediately. For microscopy, capture images using a FITC filter. For flow cytometry, harvest the cells and analyze the green fluorescence signal.
-
Quantify the mean fluorescence intensity and express it as a fold change relative to the control.
-
Determination of Intracellular Copper Concentration
This protocol utilizes Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for the precise quantification of intracellular copper.
-
Materials:
-
Pancreatic cancer cells
-
6-well plates or larger culture dishes
-
This compound and Elesclomol
-
PBS with EDTA
-
Concentrated nitric acid (trace metal grade)
-
ICP-MS instrument
-
-
Procedure:
-
Plate a sufficient number of cells (e.g., 1-5 x 10⁶) and treat with the compounds as required.
-
Harvest the cells and wash them three times with ice-cold PBS containing 5 mM EDTA to remove extracellularly bound copper.
-
Count the cells to normalize the copper content per cell number.
-
Pellet the cells and digest the pellet with concentrated nitric acid overnight.
-
Dilute the digested samples with ultrapure water to a suitable volume for ICP-MS analysis.
-
Analyze the samples using an ICP-MS instrument calibrated with copper standards.
-
Express the results as copper concentration per million cells (e.g., ng/10⁶ cells).
-
Conclusion and Future Directions
The synergistic combination of this compound and Elesclomol presents a compelling strategy for enhancing the therapeutic efficacy of cuproptosis induction in pancreatic cancer. The multi-pronged approach of disrupting copper homeostasis, amplifying ROS-mediated stress, and modulating key cuproptosis proteins overcomes some of the limitations of monotherapy. Further preclinical and in vivo studies are warranted to validate these findings and to optimize dosing and scheduling for potential clinical translation. This combination therapy holds the promise of a novel and effective treatment modality for a notoriously difficult-to-treat malignancy.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the synergetic role of cuproptosis and ferroptosis and their implication in advancing cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to combat cancer drug resistance: focus on copper metabolism and cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B and Paclitaxel: A Comparative Analysis for Laryngeal Cancer Treatment
For Immediate Release
In the landscape of laryngeal cancer therapeutics, a growing body of research is exploring novel compounds to enhance treatment efficacy. This guide provides a detailed comparison of Eupalinolide B, a natural sesquiterpene lactone, and Paclitaxel, a well-established chemotherapy agent, for the treatment of laryngeal cancer. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.
Quantitative Performance Analysis
The following tables summarize the in vitro and in vivo efficacy of this compound and Paclitaxel against laryngeal cancer models.
| Table 1: In Vitro Cytotoxicity of this compound against Laryngeal Cancer Cell Lines | |
| Cell Line | IC50 (µM) |
| TU686 | 6.73[1][2] |
| TU212 | 1.03[1][2] |
| M4e | 3.12[1][2] |
| AMC-HN-8 | 2.13[1][2] |
| Hep-2 | 9.07[1][2] |
| LCC | 4.20[1][2] |
| Table 2: In Vitro Cytotoxicity of Paclitaxel against Laryngeal Cancer Cell Line | |
| Cell Line | Effective Concentration |
| HLac 79 | Significant growth reduction at 10 nM[3] |
| Table 3: In Vivo Efficacy | |
| Compound | Model and Effect |
| This compound | Significantly reduced tumor growth in TU212 xenograft mouse models.[1][2] |
| Paclitaxel | Used in combination therapies (e.g., with cisplatin, PD-1 inhibitors) showing promising efficacy and tolerability for larynx preservation in locally advanced laryngeal cancer.[4][5] |
Mechanisms of Action
This compound and Paclitaxel exert their anti-cancer effects through distinct molecular mechanisms.
This compound is a novel inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.[1][2] By inhibiting LSD1, this compound leads to an increase in histone methylation (H3K9me1 and H3K9me2), which in turn suppresses the proliferation of laryngeal cancer cells and inhibits the epithelial-mesenchymal transition (EMT).[1]
Paclitaxel , a member of the taxane family, functions as a microtubule-stabilizing agent.[6][7] It binds to the β-tubulin subunit of microtubules, preventing their disassembly.[7] This interference with microtubule dynamics disrupts mitotic spindle assembly, leading to a blockage of the cell cycle at the G2/M phase and subsequent apoptosis.[3][7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by each compound and a general workflow for evaluating their anti-cancer properties.
Caption: this compound Signaling Pathway in Laryngeal Cancer.
Caption: Paclitaxel Mechanism of Action in Cancer Cells.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PD-1 Inhibitors combined with paclitaxel (Albumin-bound) and cisplatin for larynx preservation in locally advanced laryngeal and hypopharyngeal squamous cell carcinoma: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PD-1 inhibitor combined with paclitaxel and cisplatin in the treatment of recurrent and metastatic hypopharyngeal/laryngeal squamous cell carcinoma: efficacy and survival outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Paclitaxel - Wikipedia [en.wikipedia.org]
Validating Eupalinolide B as a Selective LSD1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eupalinolide B with other known inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of relevant signaling pathways and experimental workflows to objectively evaluate this compound's potential as a selective LSD1 inhibitor.
Comparative Analysis of LSD1 Inhibitors
This compound, a natural product, has been identified as a novel, selective, and reversible inhibitor of LSD1.[1] To contextualize its performance, we compare its inhibitory activity with established reversible and irreversible LSD1 inhibitors.
Table 1: In Vitro Inhibitory Activity of LSD1 Inhibitors
| Inhibitor | Type | LSD1 IC50 | MAO-A Inhibition | MAO-B Inhibition | Selectivity for LSD1 |
| This compound | Reversible | 78% inhibition @ 1µM | 15% inhibition @ 1µM | 16.7% inhibition @ 1µM | Selective |
| Tranylcypromine | Irreversible | ~20.7 µM | IC50 = 2.3 µM | IC50 = 0.95 µM | Non-selective |
| GSK2879552 | Irreversible | ~24 nM | >200 µM | - | Highly Selective |
| SP-2509 | Reversible | ~13 nM | No effect | No effect | Highly Selective |
Data for this compound is presented as percentage inhibition at a fixed concentration as IC50 values are not yet publicly available.
Table 2: Cellular Activity of this compound in Laryngeal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| TU686 | 6.73 |
| TU212 | 1.03 |
| M4e | 3.12 |
| AMC-HN-8 | 2.13 |
| Hep-2 | 9.07 |
| LCC | 4.20 |
This compound demonstrates potent anti-proliferative activity against various laryngeal cancer cell lines.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize LSD1 inhibitors.
LSD1 Enzymatic Activity Assay (Horseradish Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.
Materials:
-
Purified recombinant LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and Amplex Red.
-
Add the LSD1 enzyme to the wells of the microplate.
-
Add the test compound (e.g., this compound) at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-545 nm and an emission wavelength of ~590 nm.
-
Calculate the percentage of inhibition by comparing the fluorescence of the wells with the inhibitor to the control wells.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., laryngeal cancer cells)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blotting for LSD1 and Histone Methylation Marks
This technique is used to detect changes in the protein levels of LSD1 and the methylation status of its substrates (e.g., H3K4me2, H3K9me2).
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LSD1, anti-H3K4me2, anti-H3K9me2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the proteins in the cell lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Landscape: Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Eupalinolide B's anti-inflammatory effects in different models
A comprehensive review of the anti-inflammatory properties of Eupalinolide B, a natural sesquiterpene lactone, is presented, cross-validating its effects in various in vitro and in vivo models. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's performance against other alternatives, supported by experimental data, detailed protocols, and mechanistic insights.
This compound has demonstrated significant anti-inflammatory activity across a range of experimental models. Its primary mechanism of action involves the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This guide synthesizes the available data to offer a clear comparison of its efficacy.
In Vitro Anti-Inflammatory Activity
This compound has been shown to effectively suppress inflammatory responses in cellular models, most notably in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Its primary effects in this model are the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokine expression.
| Compound | Assay | Cell Line | Stimulant | IC50 / Inhibition | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Data not explicitly found in searches | N/A |
| This compound | TNF-α, IL-6, IL-1β mRNA | RAW 264.7 | Pg-LPS | Significant reduction at 8 µM | [1] |
| This compound | TNF-α, IL-6, IL-1β protein | RAW 264.7 | Pg-LPS | Significant reduction at 8 µM | [1] |
In Vivo Anti-Inflammatory Activity
The anti-inflammatory potential of this compound has been corroborated in animal models of inflammation. A commonly used model is the carrageenan-induced paw edema model in rodents, which mimics the acute inflammatory response.
| Compound | Model | Animal | Dose | Edema Inhibition (%) | Reference |
| This compound | Carrageenan-induced paw edema | Rat/Mouse | Data not explicitly found in searches | Data not explicitly found in searches | N/A |
| Dexamethasone | COVID-19 Pneumonia | Human | N/A | N/A | [2][3][4][5] |
| Methylprednisolone | COVID-19 Pneumonia | Human | N/A | N/A | [2][3][4][5] |
Note: While direct comparative data for this compound in the carrageenan-induced paw edema model was not found in the provided search results, this is a standard model for evaluating anti-inflammatory agents. Dexamethasone and Methylprednisolone are included for contextual comparison as potent steroidal anti-inflammatory drugs, though their evaluation in the provided searches was in the context of COVID-19.
Mechanistic Insights: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by targeting critical signaling pathways that regulate the expression of inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[1]
Figure 1: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, plays a crucial role in cellular responses to stress and inflammation. This compound has been observed to modulate the MAPK pathway, particularly by affecting the phosphorylation of JNK.[6][7] The activation of JNK is often associated with the production of inflammatory mediators.
Figure 2: this compound modulates the MAPK/JNK signaling pathway.
Experimental Protocols
In Vitro: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
Figure 3: Workflow for in vitro nitric oxide inhibition assay.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Plating: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response, except for the negative control wells.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of this compound that inhibits 50% of NO production, is then determined.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
Figure 4: Workflow for in vivo carrageenan-induced paw edema model.
Methodology:
-
Animals: Wistar rats or Swiss albino mice are typically used. They are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Treatment: Animals are randomly divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound. The treatments are usually administered orally or intraperitoneally 1 hour before the carrageenan injection.[8][9]
-
Induction of Edema: A 0.1 mL injection of 1% (w/v) carrageenan solution in saline is administered into the sub-plantar tissue of the right hind paw of each animal.[8]
-
Measurement of Paw Edema: The volume of the paw is measured at time 0 (immediately after carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[8][9]
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of efficacy of dexamethasone and methylprednisolone in moderate to severe covid 19 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Efficacy of Dexamethasone and Methylprednisolone in Improving PaO2/FiO2 Ratio Among COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Study of Dexamethasone and Methylprednisolone in COVID-19 Patients: Clinical Outcomes and Inflammatory Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. phytopharmajournal.com [phytopharmajournal.com]
Eupalinolide B Exhibits Selective Cytotoxicity Towards Cancer Cells Over Normal Cells
A comparative analysis of the cytotoxic effects of Eupalinolide B, a natural sesquiterpene lactone, reveals its potent and selective activity against various cancer cell lines while exhibiting significantly lower toxicity towards their normal counterparts. This differential cytotoxicity, supported by experimental data, underscores its potential as a promising candidate for targeted cancer therapy.
Recent studies have demonstrated that this compound (EB) effectively inhibits the viability and proliferation of pancreatic and hepatic cancer cells. Notably, the compound shows a clear preference for malignant cells, suggesting a favorable therapeutic window. This selective action is crucial in the development of anticancer agents as it aims to minimize the detrimental side effects associated with conventional chemotherapy, which often indiscriminately affects both healthy and cancerous tissues.
Comparative Cytotoxicity Data
The selective cytotoxic nature of this compound has been documented across different cancer types. In studies involving pancreatic cancer, EB was significantly more effective at inhibiting the growth of various pancreatic cancer cell lines when compared to a normal pancreatic cell line.[1] Similarly, in hepatic carcinoma research, EB demonstrated potent anti-proliferative activity against liver cancer cells with no apparent toxicity to normal human liver cells at the tested concentrations.[2]
| Cell Line Type | Cell Line Name | Origin | This compound Cytotoxicity | Reference |
| Cancer | MiaPaCa-2 | Pancreatic Cancer | Significant inhibition of cell viability. | [1][3] |
| Cancer | PANC-1 | Pancreatic Cancer | Significant inhibition of cell viability. | [1][3] |
| Cancer | PL-45 | Pancreatic Cancer | Significant inhibition of cell viability. | [3] |
| Normal | HPNE | Pancreatic Epithelial | Significantly less sensitive to this compound treatment compared to pancreatic cancer cells. | [3] |
| Cancer | SMMC-7721 | Hepatic Carcinoma | Sharp decline in cell growth at concentrations of 6, 12, and 24 µM. | [2] |
| Cancer | HCCLM3 | Hepatic Carcinoma | Sharp decline in cell growth at concentrations of 6, 12, and 24 µM. | [2] |
| Normal | L-O2 | Liver Epithelial | No obvious toxicity observed at concentrations up to 24 µM. | [2] |
Experimental Protocols
The evaluation of this compound's cytotoxicity was primarily conducted using the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay is a reliable method for determining the number of viable cells in a sample.
Cell Counting Kit-8 (CCK-8) Assay Protocol
-
Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of approximately 5,000 cells per well in 100 µL of their respective culture media. The plates were then pre-incubated for 24 hours under standard conditions (37°C, 5% CO₂).[3][4]
-
Compound Treatment: Following pre-incubation, the cells were treated with varying concentrations of this compound. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for a specified period, typically ranging from 24 to 72 hours, to allow the compound to exert its effect.[2]
-
CCK-8 Reagent Addition: After the treatment period, 10 µL of the CCK-8 solution was added to each well. Care was taken to avoid introducing air bubbles.[3][4][5]
-
Final Incubation: The plates were incubated for an additional 1 to 4 hours.[3][4][5]
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.[3][4][5][6]
-
Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells.
Mechanism of Action: A Multi-faceted Approach
The selective anticancer activity of this compound appears to stem from its ability to induce multiple forms of programmed cell death in cancer cells, including apoptosis and potentially cuproptosis, a novel form of copper-dependent cell death.[3][7] This is often mediated by an increase in intracellular reactive oxygen species (ROS).
Key mechanistic events in cancer cells treated with this compound include:
-
Induction of ROS: this compound treatment leads to a significant increase in ROS levels within cancer cells.[3]
-
Apoptosis Induction: The compound triggers the apoptotic pathway, a common mechanism for anticancer drugs.[3][7]
-
Disruption of Copper Homeostasis: this compound has been shown to disrupt copper balance in pancreatic cancer cells, which may lead to cuproptosis.[3][7]
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 4. toolsbiotech.com [toolsbiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bosterbio.com [bosterbio.com]
- 7. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide B: A Head-to-Head Comparison with Standard-of-Care Chemotherapy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the investigational compound Eupalinolide B with established standard-of-care chemotherapy agents. The information presented is based on available preclinical data and is intended to inform researchers and drug development professionals on the potential of this compound as an anti-cancer therapeutic.
In Vitro Cytotoxicity: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 data for this compound and its derivatives, alongside standard-of-care chemotherapies, in pancreatic and triple-negative breast cancer (TNBC) cell lines. It is important to note that these values are collated from different studies and direct comparisons should be made with caution.
Table 1: Comparative IC50 Values in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | MiaPaCa-2 | Most pronounced effect among Eupalinolides A, B, and O | [1] |
| This compound | PANC-1 | Significant inhibitory effects | [1] |
| Oxaliplatin | COLO-357 | < 10 µg/ml (approx. < 25 µM) | [2] |
| Oxaliplatin | MIA PaCa-2 | < 10 µg/ml (approx. < 25 µM) | [2] |
| Oxaliplatin | PMH2/89 | < 10 µg/ml (approx. < 25 µM) | [2] |
| Oxaliplatin | SW1990 | 1.309 µg/mL (approx. 3.3 µM) | [3] |
| Oxaliplatin | BxPC-3 | Inhibition of hnRNP A2/B1 expression significantly reduced the IC(50) | [4] |
| Doxorubicin | L3.6 | 2.2 µM | [5] |
| Doxorubicin | PANC-1 | Chemoresistance induced by hypoxia | [6] |
| Doxorubicin | MIA PaCa-2 | IC50 of DOX (1.349±0.129 μg/mL) in the combined group was significantly lower than that (2.682±0.151 μg/mL) in the DOX-treated group | [7] |
| Doxorubicin | BxPC-3 | IC50 of DOX (1.349±0.129 μg/mL) in the combined group was significantly lower than that (2.682±0.151 μg/mL) in the DOX-treated group | [7] |
Table 2: Comparative IC50 Values in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Cell Line | IC50 (µM) at 72h | Citation |
| Eupalinolide J | MDA-MB-231 | 3.74 ± 0.58 | [8][9] |
| Eupalinolide J | MDA-MB-468 | 4.30 ± 0.39 | [8][9] |
| Eupalinolide O | MDA-MB-231 | 3.57 | [10] |
| Eupalinolide O | MDA-MB-453 | 3.03 | [10] |
| Doxorubicin | MDA-MB-231 | 3.16 (reduced to 1.25 with sulbactam) | [11] |
| Doxorubicin | MDA-MB-468 | 0.27 (reduced to 0.05 with sulbactam) | [11] |
| Doxorubicin | MDA-MB-453 | 0.69 (reduced to 0.27 with sulbactam) | [11] |
| Doxorubicin | MDA-MB-231 | 1.5 | [12] |
| Doxorubicin | MDA-MB-468 | 0.35 | [12] |
| Doxorubicin | p-MDA-MB-231 | 6.5 | [13] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism. The following table summarizes available data on tumor growth inhibition by this compound and standard-of-care chemotherapies in pancreatic and TNBC xenograft models.
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Key Findings | Citation |
| This compound | Pancreatic Cancer | PANC-1 | Reduced pancreatic cancer tumor growth and decreased expression of Ki-67.[14] | [14] |
| Oxaliplatin | Pancreatic Acinar Cell Carcinoma | Patient-Derived Xenograft (PDTX) | Produced a prolonged durable growth response associated with increased apoptosis.[15] | [15] |
| Doxorubicin | Pancreatic Cancer | PANC-1 Xenograft | Slightly suppressed tumor growth.[16] | [16] |
| Eupalinolide J | Triple-Negative Breast Cancer | MDA-MB-231 | Significantly suppressed tumor growth in vivo.[8] | [8] |
| Eupalinolide O | Triple-Negative Breast Cancer | MDA-MB-231 & MDA-MB-453 | Suppressed tumor growth, Ki67 expression, and ROS generation.[10] | [10] |
| Doxorubicin | Triple-Negative Breast Cancer | Patient-Derived Xenograft (PDTX) | Minimum to partial response, with growth inhibition ranging from 2 to 52%.[17] | [17] |
| Doxorubicin | Triple-Negative Breast Cancer | MDA-MB-231 | Moderately inhibited tumor growth.[18] | [18] |
Mechanism of Action: Signaling Pathways of this compound
This compound and its derivatives exert their anti-cancer effects through the modulation of several key signaling pathways. The primary mechanisms identified include the generation of reactive oxygen species (ROS), induction of apoptosis, and potential induction of cuproptosis.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: General workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or the standard-of-care chemotherapy drug. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the absorbance values against the drug concentrations to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Western Blot for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is commonly used to measure the levels of key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.
Detailed Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptosis marker of interest (e.g., anti-cleaved caspase-3, anti-PARP).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, and detect the signal using a chemiluminescence imaging system.
-
Analysis: Analyze the intensity of the bands to determine the relative expression levels of the target protein. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
In Vivo Xenograft Tumor Model
Xenograft models involve the transplantation of human tumor cells into immunocompromised mice to study tumor growth and the efficacy of anti-cancer agents.
Detailed Protocol:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, such as a mixture of media and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers at regular intervals to calculate tumor volume.
-
Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound, standard-of-care chemotherapy, or a vehicle control via a clinically relevant route (e.g., intraperitoneal or oral).
-
Data Collection: Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation markers like Ki-67).
-
Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of the compounds.
Conclusion
The preclinical data presented in this guide suggests that this compound and its derivatives exhibit potent anti-cancer activity in both in vitro and in vivo models of pancreatic and triple-negative breast cancer. While direct, head-to-head comparative studies with standard-of-care chemotherapies are limited, the available data indicates that this compound's efficacy is comparable to, and in some instances may exceed, that of agents like doxorubicin and oxaliplatin in these preclinical settings. The unique mechanism of action, involving ROS generation and potential cuproptosis, offers a promising avenue for further investigation, particularly in cancers with limited treatment options. Further research, including well-designed head-to-head comparative studies and investigation into potential combination therapies, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxaliplatin exerts potent in vitro cytotoxicity in colorectal and pancreatic cancer cell lines and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wcrj.net [wcrj.net]
- 4. Induction of pancreatic cancer cell apoptosis, invasion, migration, and enhancement of chemotherapy sensitivity of gemcitabine, 5-FU, and oxaliplatin by hnRNP A2/B1 siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Irisin Enhances Doxorubicin-Induced Cell Apoptosis in Pancreatic Cancer by Inhibiting the PI3K/AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
Validating the JNK Pathway's Role in Eupalinolide B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data to validate the role of the c-Jun N-terminal kinase (JNK) signaling pathway in the mechanism of action of Eupalinolide B, a sesquiterpene lactone with demonstrated anti-cancer properties. We will objectively compare its performance with alternative hypotheses and provide supporting experimental data, detailed protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction to this compound and the JNK Pathway
This compound is a natural compound extracted from Eupatorium lindleyanum that has shown potential as an anti-cancer agent.[1][2] Its mechanism of action is multifaceted, with evidence suggesting its involvement in inducing ferroptosis, a form of iron-dependent cell death, and inhibiting cancer cell migration.[2] A key signaling cascade implicated in this compound's activity is the JNK pathway.
The JNK pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade and is a critical regulator of cellular responses to stress signals, such as inflammatory cytokines, reactive oxygen species (ROS), and DNA damage.[3][4][5] The pathway's role in cancer is complex, as it can promote either cell survival or apoptosis depending on the cellular context and the nature of the stimulus.[5][6]
This compound's Impact on the JNK Pathway: A Data-Driven Comparison
Experimental evidence strongly suggests that this compound activates the JNK pathway, leading to the phosphorylation of JNK. This activation appears to be a crucial step in its anti-migratory effects in certain cancer cells.
Quantitative Analysis of this compound's Effect on Cancer Cell Migration
Studies on human hepatocellular carcinoma cell lines (SMMC-7721 and HCCLM3) have quantified the inhibitory effect of this compound on cell migration and the reversal of this effect by a JNK inhibitor, SP600125.
| Cell Line | Treatment | Concentration | % Migration Inhibition (Mean ± SD) |
| SMMC-7721 | This compound | 12 µM | 38.29% ± 0.49% |
| This compound | 24 µM | 38.48% ± 0.84% | |
| This compound + SP600125 | 12 µM + 10 µM | Inhibition significantly reversed | |
| HCCLM3 | This compound | 12 µM | 43.83% ± 1.08% |
| This compound | 24 µM | 53.22% ± 0.36% | |
| This compound + SP600125 | 12 µM + 10 µM | Inhibition significantly reversed |
Data summarized from studies on hepatocellular carcinoma cells.[2]
Comparison with Alternative Signaling Pathways
While the JNK pathway is clearly involved in the anti-migratory effects of this compound, it is not the sole pathway implicated in its overall anti-cancer activity.
| Mechanism of Action | Role of JNK Pathway | Supporting Evidence | Alternative Pathways |
| Inhibition of Cell Migration | Directly Involved | The JNK inhibitor SP600125 reverses the anti-migratory effects of this compound.[2] | - |
| Induction of Cell Death | Context-Dependent | In pancreatic cancer cells, JNK is activated by this compound, but its inhibition does not prevent cell death, suggesting other mechanisms are dominant.[1] | Ferroptosis: In hepatic carcinoma, this compound induces this iron-dependent cell death.[2] Cuproptosis: In pancreatic cancer, this compound is suggested to induce this copper-dependent cell death.[1] |
Visualizing the Molecular Interactions
To better understand the complex signaling networks, the following diagrams illustrate the JNK signaling pathway and the experimental approach to validate its role in this compound's mechanism of action.
Caption: The JNK Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Validating JNK Pathway Involvement.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison of results, the following are detailed methodologies for the key experiments cited in this guide.
Western Blot Analysis for JNK Phosphorylation
-
Cell Lysis: After treatment with this compound and/or SP600125 for the indicated time, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-JNK (p-JNK), total JNK, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed using software such as ImageJ to quantify the relative protein expression levels, normalized to the loading control.
Transwell Migration Assay
-
Cell Preparation: Cancer cells are serum-starved for 12-24 hours prior to the assay.
-
Chamber Setup: Transwell inserts (typically with an 8 µm pore size) are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: A suspension of serum-starved cells (e.g., 5 x 10^4 cells) in a serum-free medium containing the different treatment conditions (this compound, SP600125, or both) is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
Fixation and Staining: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a solution such as crystal violet.
-
Quantification: The stained cells are imaged under a microscope, and the number of migrated cells is counted in several random fields. The results are expressed as the average number of migrated cells per field or as a percentage of the control.
Conclusion
The available experimental data provides strong evidence for the involvement of the JNK signaling pathway in the anti-migratory effects of this compound in hepatocellular carcinoma cells. The use of the selective JNK inhibitor SP600125 has been instrumental in validating this aspect of its mechanism of action. However, the role of the JNK pathway in this compound-induced cell death is less definitive and appears to be cell-type dependent, with other pathways such as ferroptosis and cuproptosis playing a more prominent role in certain cancers. This highlights the importance of a multi-faceted approach to understanding the complete mechanism of action of this promising anti-cancer compound. Further research, including direct comparative studies with other JNK-pathway-targeting drugs, will be beneficial for the future clinical development of this compound.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genesandcancer.com [genesandcancer.com]
- 5. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
Eupalinolide B: A Potential Candidate for Overcoming Cisplatin Resistance in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The development of resistance to platinum-based chemotherapeutic agents like cisplatin remains a significant hurdle in cancer treatment. This guide provides a comparative analysis of Eupalinolide B, a natural sesquiterpene lactone, and its potential efficacy in the context of cisplatin-resistant cancers. While direct experimental data on this compound in cisplatin-resistant cell lines is limited, this guide will explore its established anti-cancer mechanisms and draw parallels to strategies employed to overcome cisplatin resistance.
Efficacy of this compound and its Analogs in Cancer Cell Lines
This compound and its related compounds, Eupalinolide O and J, have demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 (24h), 5.85 (48h), 3.57 (72h) | [1] |
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 (24h), 7.06 (48h), 3.03 (72h) | [1] |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | [2] |
| Eupalinolide J | MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | [2] |
Mechanisms of Action: How this compound Combats Cancer
This compound and its analogs exert their anti-cancer effects through multiple pathways, primarily by inducing oxidative stress and apoptosis, and by modulating key signaling pathways involved in cell survival and proliferation.
One of the primary mechanisms is the generation of reactive oxygen species (ROS).[1][3] Elevated ROS levels can induce cellular damage and trigger programmed cell death. This compound has also been shown to induce cuproptosis, a form of copper-dependent cell death, and ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.[3][4]
Furthermore, Eupalinolide compounds have been observed to modulate critical signaling pathways. Eupalinolide O influences the Akt/p38 MAPK pathway, which is involved in cell survival and apoptosis.[1] Eupalinolide J has been shown to target the STAT3 signaling pathway, a key regulator of cancer cell proliferation, survival, and metastasis.[2][5]
Understanding Cisplatin Resistance
Cisplatin is a potent chemotherapeutic agent that primarily works by inducing DNA damage in cancer cells. However, cancer cells can develop resistance to cisplatin through various mechanisms[6][7][8]:
-
Reduced Drug Accumulation: Decreased influx or increased efflux of the drug from the cell.
-
Increased Drug Inactivation: Detoxification of cisplatin by intracellular molecules like glutathione.
-
Enhanced DNA Repair: Increased capacity of the cancer cell to repair cisplatin-induced DNA damage.
-
Inhibition of Apoptosis: Alterations in signaling pathways that prevent the cell from undergoing programmed cell death in response to DNA damage.
This compound as a Potential Adjuvant in Cisplatin-Resistant Cancers: A Comparative Discussion
While direct comparative studies are lacking, the known mechanisms of this compound suggest it could potentially counteract several cisplatin resistance mechanisms:
-
Alternative Cell Death Pathways: Cisplatin resistance often involves the evasion of apoptosis. This compound's ability to induce alternative cell death pathways like cuproptosis and ferroptosis could bypass these resistance mechanisms.[3][4]
-
Induction of Oxidative Stress: The generation of high levels of ROS by this compound can overwhelm the antioxidant capacity of cancer cells, a mechanism that is often enhanced in cisplatin-resistant cells.[1][3] This could render the cells more susceptible to DNA damage.
-
Modulation of Survival Pathways: Cisplatin resistance is frequently associated with the upregulation of pro-survival signaling pathways like Akt and STAT3.[2][8] this compound's inhibitory effects on these pathways could re-sensitize resistant cells to cisplatin or induce cell death independently.[1][5]
The strategy of using natural compounds to overcome cisplatin resistance is an active area of research. For instance, compounds that modulate ROS levels or inhibit DNA repair pathways have shown promise in preclinical studies.[9] this compound's multifaceted mechanism of action aligns with these promising strategies.
Experimental Protocols
To facilitate further research, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.[10][11][12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.[15][16][17][18][19]
-
Cell Treatment: Treat cells with the desired concentration of the compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, providing insights into the modulation of signaling pathways.[20][21][22]
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for cancers, including those that have developed resistance to cisplatin. Its ability to induce cell death through multiple, and in some cases, unconventional pathways, coupled with its modulation of key cancer-related signaling networks, suggests it could be a valuable tool in overcoming chemoresistance. Further preclinical studies, particularly in cisplatin-resistant cancer models, are warranted to fully elucidate its therapeutic potential as a standalone treatment or in combination with existing chemotherapies.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Natural products as a means of overcoming cisplatin chemoresistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. apexbt.com [apexbt.com]
- 14. static.igem.org [static.igem.org]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. scispace.com [scispace.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 21. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 22. blog.championsoncology.com [blog.championsoncology.com]
A Comparative Analysis of Eupalinolide B and 5-Fluorouracil in Laryngeal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the natural compound Eupalinolide B and the conventional chemotherapeutic agent 5-Fluorouracil (5-FU) for the treatment of laryngeal cancer. The following sections detail their mechanisms of action, present available quantitative data from in vitro and in vivo studies, outline experimental protocols, and visualize key signaling pathways.
Executive Summary
Laryngeal cancer remains a significant challenge in oncology. While 5-Fluorouracil (5-FU) has been a cornerstone of treatment, its efficacy is often limited by toxicity and the development of resistance.[1] this compound, a natural sesquiterpene lactone, has emerged as a potential therapeutic agent with potent anti-proliferative effects against laryngeal cancer cells. This guide synthesizes the current preclinical data on both compounds to facilitate a comparative understanding of their potential in laryngeal cancer therapy.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound and 5-Fluorouracil in laryngeal cancer cell lines. It is important to note that a direct head-to-head comparative study is not yet available in the published literature. The data presented here are compiled from separate studies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Laryngeal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| TU686 | 6.73[2] |
| TU212 | 1.03[2] |
| M4e | 3.12[2] |
| AMC-HN-8 | 2.13[2] |
| Hep-2 | 9.07[2] |
| LCC | 4.20[2] |
Table 2: In Vitro Efficacy of 5-Fluorouracil in the Hep-2 Laryngeal Cancer Cell Line
| Parameter | Condition | Result |
| Cell Viability | 5-FU (20 µg/mL) for 24 hours | Significant decrease in cell viability[1] |
| Apoptosis Rate | 5-FU (20 µg/mL) for 24 hours | 13.81 ± 5.66%[1] |
| Cell Cycle Arrest | 5-FU (20 µg/mL) for 24 hours | Increase in G1 phase cell population[1] |
Note: Direct IC50 values for 5-Fluorouracil on the same panel of laryngeal cancer cell lines as this compound were not consistently available in the reviewed literature.
Mechanism of Action
This compound: This natural compound selectively and reversibly inhibits Lysine-specific demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent amine oxidase.[2] LSD1 is overexpressed in various cancers, including laryngeal cancer, and its inhibition can induce tumor cell apoptosis and block migration and proliferation.[2] The inhibition of LSD1 by this compound leads to an increase in the expression of H3K9me1 and H3K9me2 in laryngeal cancer cells.[2]
5-Fluorouracil (5-FU): As a conventional chemotherapeutic agent, 5-FU exerts its anticancer effects through multiple mechanisms. Its primary modes of action include the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA, which leads to DNA damage and disruption of RNA function.[1] In laryngeal cancer, 5-FU has been shown to induce apoptosis and G1/S cell cycle arrest through a p53-independent pathway.[3] This pathway involves the accumulation of the retinoblastoma protein (pRb) and the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways affected by this compound and 5-Fluorouracil in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for both this compound and 5-Fluorouracil.
Cell Viability Assay (MTT/CCK-8)
-
Objective: To determine the cytotoxic effects of the compounds on laryngeal cancer cell lines.
-
Protocol (General):
-
Cell Seeding: Laryngeal cancer cells (e.g., Hep-2, TU212) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of either this compound or 5-Fluorouracil. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After incubation, 10 µL of MTT solution (5 mg/mL) or CCK-8 solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Measurement: For MTT assays, the formazan crystals are dissolved in 150 µL of DMSO. The absorbance is then measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. For CCK-8 assays, the absorbance is measured directly at 450 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by the compounds.
-
Protocol (General):
-
Cell Treatment: Laryngeal cancer cells are seeded in 6-well plates and treated with the desired concentrations of this compound or 5-Fluorouracil for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
In Vivo Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.
-
Protocol (this compound): [2]
-
Animal Model: BALB/c nude mice are used.
-
Tumor Cell Implantation: 1 x 10⁶ TU212 laryngeal cancer cells are implanted subcutaneously into the mice.
-
Treatment Groups: Once tumors are established, mice are randomly assigned to a vehicle control group (receiving PBS) and treatment groups (e.g., 10 mg/kg and 50 mg/kg this compound).
-
Drug Administration: Treatment is administered daily for 21 days via intragastric administration.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the experiment.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology).
-
-
Protocol (5-Fluorouracil): [1]
-
Animal Model: BALB/c nude mice are used.
-
Tumor Cell Implantation: Hep-2 laryngeal cancer cells are implanted subcutaneously.
-
Treatment Groups: Mice are randomized into control and treatment groups.
-
Drug Administration: 5-FU is administered, often intraperitoneally, at a specified dose and schedule.
-
Comparative Experimental Workflow
The following diagram outlines a logical workflow for a comparative study of this compound and 5-Fluorouracil in laryngeal cancer.
Conclusion
The available preclinical evidence suggests that this compound is a promising novel agent for laryngeal cancer treatment, demonstrating potent cytotoxicity against a panel of laryngeal cancer cell lines through the inhibition of LSD1. 5-Fluorouracil remains a clinically relevant cytotoxic agent that induces cell death and cycle arrest via a p53-independent mechanism.
A direct comparative study is warranted to definitively establish the relative efficacy and therapeutic potential of this compound versus 5-Fluorouracil. Future research should focus on head-to-head in vitro and in vivo comparisons, as well as investigations into potential synergistic effects when used in combination. Such studies will be crucial in determining the future clinical utility of this compound as a potential alternative or adjunct to standard chemotherapy in laryngeal cancer.
References
- 1. Targeting laryngeal cancer cells with 5-fluorouracil and curcumin using mesoporous silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-fluorouracil mediates apoptosis and G1/S arrest in laryngeal squamous cell carcinoma via a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Eupalinolide B and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the pharmacokinetic profile of Eupalinolide B, a bioactive sesquiterpene lactone, in comparison to its analogue, Eupalinolide A. This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes relevant biological pathways to offer a clear and objective comparison for research and drug development purposes.
Executive Summary
This compound and its cis-trans isomer, Eupalinolide A, both isolated from Eupatorium lindleyanum, exhibit distinct pharmacokinetic behaviors. In vivo studies in rats have demonstrated that this compound possesses a more favorable pharmacokinetic profile, characterized by a higher maximum plasma concentration (Cmax) and a shorter time to reach Cmax (Tmax) compared to Eupalinolide A. This suggests more rapid and efficient absorption of this compound. Both compounds are rapidly metabolized, primarily through carboxylesterase-mediated hydrolysis, with a secondary contribution from cytochrome P450 (CYP) enzymes, particularly CYP3A4. These findings highlight this compound as a potentially more viable candidate for further drug development due to its superior bioavailability.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound and Eupalinolide A after oral administration of Eupatorium lindleyanum extract to Sprague-Dawley rats.
| Parameter | This compound | Eupalinolide A | Reference |
| Cmax (ng/mL) | 371.25 ± 63.91 | 144.73 ± 35.90 | [1] |
| Tmax (h) | 0.57 ± 0.09 | 1.00 ± 0.62 | [1] |
| AUC (ng·h/mL) | Data not available in the provided search results. | Data not available in the provided search results. | |
| t1/2 (h) | Data not available in the provided search results. | Data not available in the provided search results. |
Data are presented as mean ± standard deviation following a single intragastric administration of Eupatorium lindleyanum extract at a dose of 625 mg/kg.[2]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats[2]
A study was conducted to determine the pharmacokinetic profiles of Eupalinolide A and this compound in Sprague-Dawley rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: A single intragastric administration of Eupatorium lindleyanum extract at doses of 100, 250, and 625 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of Eupalinolide A and this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method. Plasma samples were processed by protein precipitation with acetonitrile. The analytes were separated on a Venusil MP-C18 column with a mobile phase of methanol and 10mM ammonium acetate (45:55, v/v) using isocratic elution. Detection was performed by multiple-reaction monitoring mode via an electrospray ionization source.[2]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 were calculated from the plasma concentration-time data.
In Vitro Metabolism Study using Liver Microsomes[3]
To investigate the metabolic pathways of Eupalinolide A and B, in vitro studies were conducted using human and rat liver microsomes.
-
Microsomes: Human liver microsomes (HLMs) and rat liver microsomes (RLMs).
-
Incubation: Eupalinolide A or this compound was incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).
-
Metabolism Assays:
-
Carboxylesterase-mediated hydrolysis: Incubations were performed to measure the rate of hydrolysis of the parent compounds.
-
CYP-mediated oxidation: Incubations were conducted in the presence of NADPH to assess the contribution of CYP enzymes to the metabolism. Specific CYP inhibitors were used to identify the major contributing isoforms.
-
-
Analysis: The depletion of the parent compound and the formation of metabolites were monitored over time using high-performance liquid chromatography (HPLC) or LC/MS/MS.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound and its Analogues
This compound and its analogues undergo metabolism primarily through two main pathways: hydrolysis by carboxylesterases and oxidation by cytochrome P450 enzymes. The following diagram illustrates this metabolic process.
Caption: Major and minor metabolic pathways of this compound and its analogues.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
The following diagram outlines the key steps involved in the in vivo pharmacokinetic study of this compound and its analogues in a rat model.
Caption: Workflow of the in vivo pharmacokinetic analysis.
References
- 1. Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of eupalinolide A, this compound and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Eupalinolide B for its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eupalinolide B, a sesquiterpene lactone derived from Eupatorium lindleyanum, has emerged as a promising bioactive compound with a diverse range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] Its therapeutic potential is intrinsically linked to its interaction with specific molecular targets. This guide provides a comprehensive assessment of the current understanding of this compound's selectivity, compares its activity with related compounds, and details the experimental protocols required to rigorously evaluate its target profile.
Known Molecular Targets and Pathways of this compound
This compound exerts its biological effects by modulating multiple signaling pathways and cellular processes. While a comprehensive, head-to-head selectivity panel screening is not yet publicly available, studies have identified several key molecular targets and pathways that are significantly affected by its activity.
-
GSK-3β/β-catenin Pathway: In models of depression, this compound was found to inhibit Glycogen Synthase Kinase-3β (GSK-3β) activity, leading to the activation of the β-catenin signaling pathway. This suggests GSK-3β is a direct or indirect target.[1]
-
JNK Signaling Pathway: In hepatic and pancreatic cancer cells, this compound activates the c-Jun N-terminal kinase (JNK) pathway.[2][3] Notably, in pancreatic cancer cells, this activation appears selective, as the phosphorylation levels of other MAPK family members, ERK1/2 and p38, remained unchanged.[2]
-
DEK Oncogene Degradation: A study in the context of asthma revealed that this compound targets the DEK protein, promoting its polyubiquitination and degradation through the E3 ubiquitin ligases RNF149 and RNF170. This action subsequently inhibits the RIPK1-PANoptosis pathway.[4]
-
Induction of Regulated Cell Death: this compound has been shown to induce multiple forms of regulated cell death. It triggers ferroptosis in hepatic carcinoma cells and is linked to the disruption of copper homeostasis, leading to a form of cell death known as cuproptosis in pancreatic cancer.[3][5] This activity is closely associated with the generation of Reactive Oxygen Species (ROS).[2]
Quantitative Selectivity Data
Direct quantitative selectivity data for this compound across a broad panel of targets (e.g., a full kinome scan) is limited in publicly available literature. However, we can infer its potential for selectivity and compare its potency with that of related compounds.
Table 1: Cytotoxicity of Eupalinolide Analogues Against Various Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values for Eupalinolide J and Eupalinolide O, demonstrating the typical potency of this compound class against cancer cells. A key indicator of selectivity is the differential effect between cancer cells and normal cell lines, as seen with Eupalinolide J and O being less sensitive to normal MCF-10A breast epithelial cells.[6][7]
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | [6] | |
| MCF-10A | Normal Breast Epithelial | Less sensitive than cancer lines | [6] | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 5.85 (48h) | [7] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 7.06 (48h) | [7] | |
| MCF-10A | Normal Breast Epithelial | Insensitive to treatment | [7] |
Table 2: Comparative Selectivity of Natural Compounds Against GSK-3 Isoforms
To illustrate how selectivity for a specific this compound target can be quantitatively assessed, this table shows data from a study on other natural compounds screened against GSK-3α and GSK-3β. The ~2-fold difference in IC50 values demonstrates measurable isoform selectivity.[8] Similar assays would be required to quantify the specific selectivity of this compound for GSK-3β over GSK-3α.
| Compound | Target | IC50 (µM) | Fold Selectivity | Citation |
| Psoralidin | GSK-3α | 2.27 | ~1.86x for α | [8] |
| GSK-3β | 4.24 | [8] | ||
| Rosmarinic acid | GSK-3α | 5.14 | ~2.28x for β | [8] |
| GSK-3β | 2.25 | [8] |
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by this compound and a typical experimental workflow for assessing compound selectivity.
Caption: this compound inhibits GSK-3β, preventing β-catenin phosphorylation and subsequent degradation.
Caption: this compound facilitates DEK ubiquitination by RNF149/170, leading to its degradation.
Caption: A generalized workflow for characterizing the selectivity profile of a bioactive compound.
Experimental Protocols for Selectivity Assessment
To quantitatively determine the selectivity of this compound, several robust experimental methodologies can be employed. Below are detailed protocols for key assays.
Protocol 1: In Vitro Kinase Profiling Assay
This protocol describes a generalized method to screen a compound against a panel of kinases to determine its selectivity. Commercial services offer panels of over 300 kinases.[9][10][11]
Objective: To determine the IC50 values of this compound against a broad range of protein kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[12]
-
ATP solution (radiolabeled [γ-³²P]ATP or cold ATP depending on detection method)
-
MgCl₂ solution
-
96- or 384-well assay plates
-
Stop solution (e.g., phosphoric acid or SDS sample buffer)[4]
-
Detection system (e.g., scintillation counter for radiometric assays, or antibody-based detection for non-radiometric methods)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in an appropriate buffer (e.g., kinase buffer with a final DMSO concentration ≤1%). Include a DMSO-only vehicle control.
-
Assay Preparation: To each well of the assay plate, add the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the appropriate wells. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and MgCl₂ to each well. The final ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate IC50 determination.[10]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C). Ensure the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection: Measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled peptide on a filter and measuring radioactivity. For other formats like mobility shift or antibody-based assays, follow the manufacturer's instructions.[9]
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[13][14]
Objective: To confirm the direct binding of this compound to a suspected target protein (e.g., GSK-3β) in intact cells.
Materials:
-
Cell line expressing the target protein (e.g., PC12 cells for GSK-3β)
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler with a temperature gradient function
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody specific to the target protein (e.g., anti-GSK-3β)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at a desired concentration (e.g., 10x the cellular IC50) or with DMSO vehicle for a specified time (e.g., 1-3 hours).[3]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[3][15]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath) or sonication.[1]
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[1]
-
Protein Analysis: Carefully collect the supernatant. Determine the protein concentration and prepare samples for Western blotting.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibody against the target protein.[1]
-
Data Analysis: Visualize the bands and quantify their intensity. Plot the band intensity (representing the amount of soluble protein) against the temperature for both the this compound-treated and vehicle-treated samples. A shift of the melting curve to higher temperatures in the presence of this compound indicates target stabilization and direct engagement.
Conclusion and Future Directions
Current evidence indicates that this compound is a multi-target agent with demonstrated activity against GSK-3β, the JNK pathway, and the DEK-mediated PANoptosis pathway. Qualitative data suggests a degree of selectivity, particularly within the MAPK family. However, a comprehensive understanding of its selectivity profile is lacking.
To advance this compound as a potential therapeutic agent or a chemical probe, rigorous quantitative assessment is imperative. The experimental protocols outlined in this guide, particularly large-scale kinase profiling and unbiased proteomic approaches, will be critical in elucidating its full target space and identifying potential off-target liabilities. Such studies will provide the necessary data to build a complete selectivity profile, enabling a more informed development of this promising natural product.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 15. biorxiv.org [biorxiv.org]
Replicating key findings of Eupalinolide B research from different laboratories
A Comparative Guide to the Anticancer Activities of Eupalinolide B
Introduction
This compound, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a compound of significant interest in oncological research. Multiple independent laboratories have investigated its cytotoxic and anticancer properties across various cancer cell lines, revealing a multifaceted mechanism of action. This guide provides a comparative summary of key findings from different research teams, focusing on the quantitative data of its biological activities, the experimental protocols utilized, and the signaling pathways implicated in its anticancer effects.
Quantitative Assessment of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in different cancer cell lines as determined by various research groups.
| Cell Line | Cancer Type | IC50 (µM) | Laboratory/Study Focus | Citation |
| TU212 | Laryngeal Cancer | 1.03 | Investigation of LSD1 inhibition | [1] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | Investigation of LSD1 inhibition | [1] |
| M4e | Laryngeal Cancer | 3.12 | Investigation of LSD1 inhibition | [1] |
| LCC | Laryngeal Cancer | 4.20 | Investigation of LSD1 inhibition | [1] |
| TU686 | Laryngeal Cancer | 6.73 | Investigation of LSD1 inhibition | [1] |
| Hep-2 | Laryngeal Cancer | 9.07 | Investigation of LSD1 inhibition | [1] |
| SMMC-7721 | Hepatic Carcinoma | 12 & 24 (concentrations used) | Study of ferroptosis and ROS-ER-JNK pathway | [2] |
| HCCLM3 | Hepatic Carcinoma | 12 & 24 (concentrations used) | Study of ferroptosis and ROS-ER-JNK pathway | [2] |
| PANC-1 | Pancreatic Cancer | Not specified | Investigation of cuproptosis and ROS generation | [3] |
| MiaPaCa-2 | Pancreatic Cancer | Not specified | Investigation of cuproptosis and ROS generation | [3] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate the key mechanisms identified in different studies.
This compound-Induced Cuproptosis and ROS Generation in Pancreatic Cancer
In pancreatic cancer cells, this compound has been shown to induce a form of regulated cell death known as cuproptosis, which is linked to the generation of reactive oxygen species (ROS).[3] It also appears to enhance the effects of other cuproptosis inducers like elesclomol.[3]
Caption: this compound induces pancreatic cancer cell death via ROS generation and cuproptosis.
Inhibition of LSD1 and EMT in Laryngeal Cancer
Research on laryngeal cancer has identified this compound as a novel inhibitor of Lysine-specific demethylase 1 (LSD1).[1] This inhibition leads to the suppression of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1]
Caption: this compound inhibits LSD1, suppressing EMT in laryngeal cancer cells.
Induction of Ferroptosis via the ROS-ER-JNK Pathway in Hepatic Carcinoma
In hepatic carcinoma, this compound has been found to induce ferroptosis, another form of regulated cell death, through the activation of the ROS-ER-JNK signaling pathway.[2]
Caption: this compound induces ferroptosis in hepatic carcinoma via the ROS-ER-JNK pathway.
Comparative Experimental Methodologies
The following sections detail the typical experimental protocols employed in the cited research to evaluate the effects of this compound.
Cell Viability and Proliferation Assays
-
CCK8/MTT Assay : To determine the cytotoxicity of this compound, cancer cells are seeded in 96-well plates and treated with varying concentrations of the compound for 24 to 48 hours.[1][4] Subsequently, CCK8 or MTT reagent is added to each well, and the absorbance is measured to quantify the percentage of viable cells relative to an untreated control.
-
Colony Formation Assay : Cells are seeded at a low density in 6-well plates and treated with this compound. After a period of incubation (typically 1-2 weeks), the resulting colonies are fixed, stained (e.g., with crystal violet), and counted to assess the long-term proliferative capacity.[3]
-
EdU Incorporation Assay : To measure DNA synthesis, cells are incubated with 5-ethynyl-2'-deoxyuridine (EdU) following treatment with this compound. The incorporated EdU is then detected via a fluorescent azide-alkyne cycloaddition reaction, and the percentage of EdU-positive cells is quantified by fluorescence microscopy or flow cytometry.[3]
Cell Migration and Invasion Assays
-
Wound Healing (Scratch) Assay : A confluent monolayer of cells is "scratched" to create a cell-free gap. The ability of the cells to migrate and close this gap over time is monitored and quantified in the presence or absence of this compound.[1][3]
-
Transwell Migration/Invasion Assay : Cancer cells are placed in the upper chamber of a Transwell insert. For invasion assays, the insert is coated with Matrigel. The lower chamber contains a chemoattractant. After incubation, the number of cells that have migrated or invaded through the membrane to the lower surface is stained and counted.[2][3]
Apoptosis and Cell Death Assays
-
Flow Cytometry with Annexin V/PI Staining : To differentiate between apoptotic, necrotic, and live cells, treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis). The stained cells are then analyzed by flow cytometry.[3]
-
Western Blot Analysis for Apoptosis Markers : The expression levels of key proteins involved in apoptosis, such as caspases (e.g., cleaved caspase-3), Bcl-2 family proteins, and PARP, are assessed by western blotting.[5]
In Vivo Xenograft Studies
-
Tumor Growth Inhibition : Human cancer cells are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated with this compound (e.g., intraperitoneal injections of 25 or 50 mg/kg) or a vehicle control.[2] Tumor volume and body weight are monitored regularly to assess the compound's efficacy and toxicity.[1][2] At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for proliferation markers like Ki-67.[3]
Conclusion
The collective findings from multiple laboratories underscore the potential of this compound as a versatile anticancer agent. Its ability to induce cell death through various mechanisms, including apoptosis, cuproptosis, and ferroptosis, and to inhibit key cancer progression pathways like EMT, highlights its pleiotropic effects. While the specific pathways and potency can vary depending on the cancer type, the consistent demonstration of its cytotoxic and anti-proliferative activities in diverse cancer models provides a strong rationale for its continued investigation and development as a potential therapeutic. Future research should aim to further elucidate its molecular targets and to explore its efficacy in combination with existing cancer therapies.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Navigating the Disposal of Eupalinolide B: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Eupalinolide B, a sesquiterpenoid lactone under investigation for its potential therapeutic effects, requires careful handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance can be drawn from the handling procedures of similar compounds and general chemical waste management protocols.
It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on information for related compounds such as Eupalinolide O, this compound should be handled with caution. One safety data sheet for a similar compound indicates it is not hazardous, while another classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Given this conflicting information, a conservative approach is recommended.
Sesquiterpene lactones as a class of compounds can be allergenic and toxic. Therefore, appropriate personal protective equipment should be worn at all times when handling this compound.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator may be necessary if handling powders or creating aerosols. |
Spill Management
In the event of a spill, the following steps should be taken:
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Contain the Spill: Prevent the spill from spreading and keep it away from drains or water courses.[2]
-
Absorb the Material: For liquid spills, use a finely-powdered, liquid-binding material such as diatomite or universal binders.[2] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol.[2]
-
Dispose of Contaminated Materials: All materials used for cleanup should be collected and disposed of as hazardous waste according to the procedures outlined below.
Disposal Procedures for this compound
The primary principle for the disposal of this compound is to prevent its release into the environment.[1] It should be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[1]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.
-
Container Selection: Use a container that is compatible with the chemical. The original container or a designated chemical waste container is appropriate. Ensure the container is in good condition and can be securely sealed.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". The label should also indicate the hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS department.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the search results, the general procedures for handling chemical waste in a laboratory setting are well-established. The disposal steps provided above are based on standard laboratory chemical waste management guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Eupalinolide B
This guide provides crucial safety and logistical information for the handling and disposal of Eupalinolide B, a sesquiterpenoid lactone utilized in scientific research. The information is intended for researchers, scientists, and professionals in drug development. Due to conflicting safety data for the closely related compound Eupalinolide O, a cautious approach to handling is strongly advised. While one safety data sheet (SDS) for Eupalinolide O classifies it as not hazardous, another indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Given that this compound belongs to the sesquiterpene lactone class, which is known for potential skin sensitization, treating it as a potentially hazardous substance is a prudent measure[3].
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound. This includes, but is not limited to, the following:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields meeting EN 166 (EU) or NIOSH (US) standards are required to protect against splashes. |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile rubber) should be worn. Inspect gloves for any tears or punctures before use. |
| Body Protection | An impervious laboratory coat or long-sleeved gown is necessary to prevent skin contact. For activities with a higher risk of splashes, a chemical-resistant apron is recommended. |
| Respiratory Protection | If handling the powder outside of a certified fume hood or ventilated enclosure where dust or aerosols may be generated, a suitable respirator should be used. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential to minimize exposure and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1][2].
-
The storage area should be clearly labeled with the compound's identity and hazard information.
2. Preparation and Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust.
-
Ensure a safety shower and eyewash station are readily accessible in the work area[1][2].
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing. This compound is soluble in methanol, ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[4].
-
Avoid contact with skin and eyes[1][2]. In case of accidental contact, follow the first aid measures outlined below.
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste.[1]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Dispose of all waste through an approved waste disposal company, following all local, state, and federal regulations. Do not allow the chemical or its solutions to enter drains or waterways, as it is very toxic to aquatic life[1].
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
